Acetic anhydride-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168111 | |
| Record name | (2H3)Acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16649-49-3 | |
| Record name | Acetic-2,2,2-d3 acid, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16649-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H3)Acetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H3)Acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H3]acetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acetic anhydride-d6 chemical properties and specifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, specifications, and common applications of Acetic anhydride-d6. This deuterated analog of acetic anhydride (B1165640) is a valuable reagent in various scientific fields, particularly in the synthesis of deuterated compounds, proteomics, and as a solvent in NMR spectroscopy.
Core Chemical Properties and Specifications
This compound, with the chemical formula (CD₃CO)₂O, is a stable, isotopically enriched compound. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₄D₆O₃ |
| Molecular Weight | 108.13 g/mol [1] |
| CAS Number | 16649-49-3[1] |
| Appearance | Clear, colorless liquid |
| Melting Point | -73 °C (lit.) |
| Boiling Point | 138-140 °C (lit.) |
| Density | 1.143 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.3875 (lit.) |
| Chemical Purity | Typically ≥98%[1] |
| Isotopic Enrichment (D) | Typically ≥98 atom % D |
Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | In a pure sample, no significant signals should be observed in the ¹H NMR spectrum due to the deuterium (B1214612) substitution. A small residual peak may be present depending on the isotopic purity. For comparison, the proton signal in non-deuterated acetic anhydride appears as a singlet at approximately 2.22 ppm.[2] |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show two signals: one for the carbonyl carbon and one for the methyl carbon. The chemical shifts should be similar to those of acetic anhydride (approx. 167 ppm for the carbonyl carbon and 22 ppm for the methyl carbon in CDCl₃), but the methyl carbon signal will appear as a multiplet due to coupling with deuterium. |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound will exhibit characteristic C-D stretching vibrations at a lower frequency (around 2100-2260 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of the non-deuterated analog. The strong double carbonyl (C=O) stretch will still be present, typically as two bands around 1825 cm⁻¹ and 1755 cm⁻¹.[3] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) in the mass spectrum will be observed at m/z 108. Common fragments would include the deuterated acetyl cation [CD₃CO]⁺ at m/z 46. |
Experimental Protocols
This compound is primarily used for the introduction of a deuterated acetyl group onto various functional groups. Below are detailed methodologies for common applications.
N-Terminal Acetylation of Peptides
This protocol describes the acetylation of the N-terminus of a peptide, a common modification to improve stability or for use in proteomics research.
Materials:
-
Peptide
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Fritted peptide synthesis reaction vessel
-
Vortex mixer or stir plate
Procedure:
-
Place the resin-bound peptide in a coarse-fritted peptide synthesis reaction vessel.[4]
-
Wash the resin with dichloromethane (DCM) for one minute.[4]
-
Drain the DCM using a vacuum manifold.[4]
-
Prepare a 10% solution of this compound in N,N-Dimethylformamide (DMF).[4]
-
Add the this compound solution to the reaction vessel.
-
Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[4]
-
Drain the reaction vessel.[4]
-
Wash the resin thoroughly with DMF followed by DCM.
-
To ensure complete acetylation, the coupling step (steps 5-7) can be repeated.[4]
-
The N-terminally acetylated-d3 peptide is now ready for cleavage from the resin.
General Protocol for the Deuteration (Acetylation) of a Primary Amine
This procedure outlines the general steps for the acetylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Pyridine (B92270) (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
Procedure:
-
Dissolve the primary amine in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a suitable base, such as pyridine (1.2 equivalents), to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-d3 amine.
-
Purify the product by column chromatography or recrystallization if necessary.
NMR Sample Preparation
A general procedure for preparing a sample for NMR analysis.
Materials:
Procedure:
-
Weigh the desired amount of the sample into a clean, dry vial.[5]
-
Add the appropriate volume of deuterated solvent to the vial.[5]
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
If there are any solid particles, filter the solution through a small plug of glass wool in a pipette.[5]
-
Transfer the clear solution into a clean NMR tube using a pipette.[5]
-
Cap the NMR tube securely. The sample is now ready for analysis.
Visualizations
Reaction Mechanism: Amine Acetylation
The following diagram illustrates the general mechanism for the acetylation of a primary amine with acetic anhydride.
Caption: Mechanism of amine acetylation.
Experimental Workflow: N-Terminal Peptide Acetylation
This diagram outlines the key steps in the solid-phase synthesis workflow for the N-terminal acetylation of a peptide.
Caption: Peptide N-terminal acetylation workflow.
References
A Technical Guide to the Isotopic Purity of Acetic Anhydride-d6 for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the quality of deuterated reagents is paramount. Acetic anhydride-d6 ((CD₃CO)₂O) is a widely used derivatizing agent and a valuable tool in various NMR-based applications, including metabolomics and the structural elucidation of complex molecules. The isotopic purity of this reagent, specifically the atom percent of deuterium (B1214612) (D), directly impacts the quality, accuracy, and reliability of the NMR data obtained. This technical guide provides an in-depth overview of the importance of isotopic purity for this compound in NMR studies, methods for its determination, and practical considerations for researchers.
The Significance of High Isotopic Purity
The primary reason for using deuterated reagents in ¹H NMR is to replace hydrogen atoms with deuterium, thus rendering the molecule "invisible" in the proton spectrum. However, the synthesis of deuterated compounds is rarely perfect, resulting in residual protons. The level of these residual protons is inversely proportional to the isotopic purity. High isotopic purity (typically ≥98 atom % D) is crucial for several reasons:
-
Minimization of Residual Solvent/Reagent Signals: In ¹H NMR, strong signals from residual protons in the deuterated reagent can obscure signals from the analyte, particularly when the analyte is at a low concentration. This is especially critical in sensitive experiments like metabolomics or in the analysis of precious samples.
-
Improved Spectral Baseline: Large solvent or reagent peaks can distort the baseline, making the integration of analyte signals inaccurate and complicating the interpretation of the spectrum.
-
Enhanced Dynamic Range: By reducing the intensity of the reagent's signals, the receiver gain of the NMR spectrometer can be set higher, improving the signal-to-noise ratio for the analyte's peaks.
-
Accuracy in Quantitative NMR (qNMR): In qNMR studies, where the concentration of a substance is determined by comparing the integral of its signal to that of a certified reference standard, any signal overlap with impurities from the deuterated reagent can lead to significant quantification errors.
-
Cleanliness of 2D and nD NMR Spectra: In multi-dimensional NMR experiments, strong residual signals can give rise to t1-noise and other artifacts, which can obscure cross-peaks and complicate spectral assignment.
While an isotopic purity of 100% is practically unattainable, striving for the highest possible enrichment is essential for high-quality NMR data. For most high-resolution NMR applications, an isotopic purity of 99.5 atom % D or higher is recommended.
Commercially Available this compound
Several chemical suppliers offer this compound with varying levels of isotopic purity. The choice of grade depends on the specific application and the required sensitivity. Below is a summary of typical product specifications.
| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | This compound | 99% | 99% (CP) |
| Cambridge Isotope Laboratories, Inc. | Acetic anhydride-D₆ | 98% | 98% |
| Thermo Scientific Chemicals | This compound, for NMR | 98.5% | Not specified |
| Eurisotop | ACETIC ANHYDRIDE (B1165640) (D6, 98%) | 98% | 98% |
Experimental Determination of Isotopic Purity
The isotopic purity of this compound can be accurately determined using NMR spectroscopy. Both ¹H and ²H NMR methods can be employed, often in a complementary fashion.
Experimental Workflow for Isotopic Purity Assessment
The general workflow for assessing the isotopic purity of this compound is depicted below. This process involves careful sample preparation, acquisition of NMR data, and subsequent data analysis to calculate the deuterium enrichment.
Protocol 1: Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)
This method relies on comparing the integral of the residual proton signal in this compound to the integral of a known amount of a high-purity internal standard.
1. Materials and Reagents:
-
This compound (sample to be tested)
-
High-purity internal standard (e.g., Maleic acid, ≥99.5% purity)
-
Non-deuterated, anhydrous solvent (e.g., Acetone, Chloroform)
-
5 mm NMR tubes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 20-40 mg of the this compound into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in approximately 0.6 mL of the non-deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both the residual proton signal and the internal standard). A d1 of 30-60 seconds is often sufficient.
-
Pulse Angle: A 30° pulse angle is recommended to minimize errors from inaccurate pulse calibration, while a 90° pulse can be used if calibrated precisely and a long relaxation delay is employed.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for both the residual proton signal and the internal standard signal.
-
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the residual proton signal of this compound (a quintet around 2.20 ppm in many solvents due to coupling with two deuterium atoms) and a well-resolved signal from the internal standard (e.g., the singlet of the vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the molar ratio and subsequently the isotopic purity using the following formula:
Isotopic Purity (atom % D) = [1 - (Integral_residual / (Integral_standard × (N_standard / N_residual_protons))) × (MW_anhydride / mass_anhydride) × (mass_standard / MW_standard)] × 100
Where:
-
Integral_residual: Integral of the residual proton signal of this compound.
-
Integral_standard: Integral of the internal standard signal.
-
N_standard: Number of protons contributing to the integrated signal of the standard.
-
N_residual_protons: Number of protons in the residual species (for CD₂H, this is 1).
-
MW_anhydride: Molecular weight of the deuterated acetic anhydride.
-
mass_anhydride: Mass of the this compound sample.
-
MW_standard: Molecular weight of the internal standard.
-
mass_standard: Mass of the internal standard.
-
Protocol 2: Isotopic Purity Confirmation by ²H NMR
²H NMR directly observes the deuterium nuclei, providing a complementary method to confirm the isotopic enrichment. This method is particularly useful for highly deuterated compounds where the residual proton signals are very weak.
1. Sample Preparation:
-
Prepare a concentrated solution of this compound (e.g., 50-100 mg) in a non-deuterated solvent (e.g., Acetone or Chloroform) in an NMR tube. A non-deuterated solvent is used to avoid a large deuterium signal from the solvent itself.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.
-
Nucleus: ²H.
-
Pulse Program: A standard single-pulse experiment.
-
Key Parameters:
-
The experiment is typically run unlocked, as there is no deuterium lock signal from the solvent. Shimming can be performed on the ¹H signal of the sample or a separate shimming sample.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the deuterium signal of this compound.
-
3. Data Processing and Analysis:
-
Process the ²H NMR spectrum.
-
The presence of a strong signal at the expected chemical shift for the methyl groups of acetic anhydride confirms the high level of deuteration.
-
While quantitative analysis by ²H NMR is possible, it is often used qualitatively or semi-quantitatively to confirm the results from ¹H qNMR due to the broader lineshapes and lower sensitivity of the deuterium nucleus.
Logical Relationships in Purity Assessment
The determination of isotopic purity is a multi-faceted process that involves considering both isotopic and chemical purity, as they are interconnected.
Conclusion
The isotopic purity of this compound is a critical parameter that directly influences the quality and reliability of NMR data. For researchers, scientists, and drug development professionals, understanding the implications of isotopic purity and having robust methods for its verification are essential. By employing quantitative ¹H NMR with an internal standard and complementary ²H NMR, the isotopic enrichment of this compound can be accurately determined. Selecting a reagent with an isotopic purity appropriate for the intended application will ultimately lead to more accurate and reliable results in NMR-based research and development.
In-Depth Technical Guide: Acetic Anhydride-d6 ((CD3CO)2O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated form of acetic anhydride, Acetic Anhydride-d6 ((CD3CO)2O). This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in mechanistic studies, metabolic pathway analysis, and as a deuterated building block in the synthesis of complex molecules for drug development.
Core Chemical Properties
This compound is a colorless liquid that is the deuterated analog of acetic anhydride. The replacement of hydrogen atoms with deuterium (B1214612) atoms provides a stable isotopic label that can be readily traced and distinguished from its non-deuterated counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | C4D6O3 | [1][2] |
| Linear Formula | (CD3CO)2O | [3][4] |
| Molecular Weight | 108.13 g/mol | [1][3][4][5][6] |
| CAS Number | 16649-49-3 | [1][2][3][4] |
| EC Number | 240-697-0 | [3][4] |
| Density | 1.143 g/mL at 25 °C | [4] |
| Boiling Point | 138-140 °C | [4] |
| Melting Point | -73 °C | [4] |
| Refractive Index | n20/D 1.3875 | [4] |
| Isotopic Purity | 98 atom % D to 99 atom % D | [3][4][5] |
Experimental Applications and Protocols
This compound is a versatile reagent employed in a range of experimental procedures. Its primary utility lies in its ability to introduce a deuterated acetyl group, enabling researchers to trace the fate of molecules in biological systems and elucidate reaction mechanisms.
General Protocol for Deuterated Acetylation of a Primary Amine
This protocol outlines a general procedure for the N-acetylation of a primary amine using this compound. This is a common reaction in organic synthesis and for the preparation of labeled standards for mass spectrometry-based assays.
Materials:
-
Primary amine substrate
-
This compound ((CD3CO)2O)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine substrate in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the base to the reaction mixture. The base acts as a scavenger for the deuterated acetic acid byproduct.
-
Addition of this compound: Slowly add this compound to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a suitable quenching agent. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure deuterated acetylated product.
Logical Workflow for Utilizing (CD3CO)2O in Proteomics
The following diagram illustrates a typical workflow for the use of this compound in a quantitative proteomics experiment, specifically for the labeling of peptides.
Caption: Workflow for quantitative proteomics using (CD3CO)2O for peptide labeling.
This workflow demonstrates the integration of this compound into a standard proteomics pipeline. The deuterium labeling of peptides allows for the relative or absolute quantification of proteins from different samples when analyzed by mass spectrometry. The mass shift introduced by the deuterated acetyl group enables the differentiation and comparison of peptide intensities between control and experimental groups.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Buy Acetic anhydride-d 6 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 5. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]
- 6. cphi-online.com [cphi-online.com]
An In-depth Technical Guide to Acetic Anhydride-d6 (CAS: 16649-49-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetic anhydride-d6 (CAS Number: 16649-49-3), a deuterated analogue of acetic anhydride (B1165640). This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in organic synthesis, drug development, and analytical chemistry. Its primary utility lies in its ability to introduce a stable isotope label, facilitating the elucidation of reaction mechanisms and the quantification of molecules in complex biological matrices.
Core Properties and Specifications
This compound, also known as hexadeuteroacetic anhydride, is a colorless liquid.[1] It is structurally identical to acetic anhydride, with the exception that the six hydrogen atoms on the methyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16649-49-3[2] |
| Molecular Formula | C4D6O3[3] |
| Molecular Weight | 108.13 g/mol [3][4] |
| Appearance | Clear, colorless liquid[2][3] |
| Density | 1.143 g/mL at 25 °C[2][3] |
| Melting Point | -73 °C[2][3] |
| Boiling Point | 138-140 °C[2][3] |
| Refractive Index | n20/D 1.3875[2][3] |
| Isotopic Purity | Typically ≥98 atom % D[5][6] |
Applications in Research and Development
The unique properties of this compound make it a versatile reagent in a multitude of research and development applications.
-
Isotopic Labeling for Mass Spectrometry: One of the most significant applications is in mass spectrometry-based proteomics and metabolomics.[5] The introduction of a known mass shift (+6 Da) allows for the differentiation and quantification of acetylated molecules from their endogenous, unlabeled counterparts. This is particularly useful in quantitative proteomics for studying protein acetylation and in drug metabolism studies to track the fate of acetylated pharmaceuticals.
-
Deuterated Pharmaceuticals: this compound can be used in the synthesis of deuterated pharmaceuticals.[6] The "deuterium effect" can sometimes lead to altered metabolic profiles, potentially improving a drug's pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.
-
Mechanistic Studies: The kinetic isotope effect associated with the C-D bond versus the C-H bond can be exploited to study reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated reactants, researchers can gain insights into the rate-determining steps of a chemical transformation.
-
NMR Spectroscopy: While less common than deuterated solvents, this compound can be used in specific NMR experiments where the introduction of a deuterated acetyl group is desired for spectral simplification or as a tracer.
Experimental Protocols
1. General Acetylation of a Primary Amine for Mass Spectrometry Analysis
This protocol describes a general procedure for the acetylation of a primary amine-containing analyte (e.g., a peptide or small molecule drug) using this compound for subsequent LC-MS/MS analysis.
Materials:
-
Analyte solution (in a suitable aprotic solvent like acetonitrile (B52724) or DMF)
-
This compound
-
A mild base (e.g., triethylamine (B128534) or pyridine)
-
Quenching solution (e.g., methanol (B129727) or water)
-
LC-MS grade solvents for analysis
Procedure:
-
Dissolve the analyte in an appropriate aprotic solvent to a known concentration.
-
Add a slight molar excess of a mild base (e.g., 1.1 equivalents of triethylamine) to the analyte solution.
-
Add a molar excess (typically 1.2 to 1.5 equivalents) of this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by a suitable technique (e.g., TLC or LC-MS).
-
Quench the reaction by adding a small amount of methanol or water to consume any unreacted this compound.
-
The resulting solution containing the deuterated-acetylated analyte can then be diluted and directly analyzed by LC-MS/MS.
2. Derivatization of Biogenic Amines for GC-MS Analysis
Acetic anhydride is a well-established reagent for the derivatization of biogenic amines to improve their volatility and chromatographic properties for GC-MS analysis.[7][8] The use of this compound allows for the creation of an internal standard for accurate quantification.
Materials:
-
Biological sample extract containing biogenic amines
-
This compound
-
Aqueous base (e.g., sodium bicarbonate solution)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To an aqueous extract of the biological sample, add an equal volume of a saturated sodium bicarbonate solution to create basic conditions.
-
Add a defined volume of this compound in an organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the acetylation of the amine and phenolic hydroxyl groups.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The dried organic solution containing the deuterated-acetylated biogenic amines is now ready for GC-MS analysis.
Visualizing Workflows and Pathways
General Workflow for Isotopic Labeling and Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for using this compound in a quantitative mass spectrometry experiment.
Caption: Workflow for isotopic labeling with this compound.
Simplified Reaction Mechanism of Acetylation
This diagram shows a simplified representation of the nucleophilic acyl substitution reaction that occurs during acetylation with this compound.
Caption: Simplified mechanism of amine acetylation.
Safety and Handling
This compound is a corrosive and flammable liquid that reacts violently with water.[2][3] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, alcohols, and bases.[3]
References
- 1. This compound | ZEOTOPE [zeotope.com]
- 2. Cas 16649-49-3,this compound | lookchem [lookchem.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Page loading... [guidechem.com]
- 5. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]
- 6. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. isotope.com [isotope.com]
A Technical Guide to Acetic Anhydride-d6: Properties and Considerations for Use in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and practical considerations regarding the solubility of acetic anhydride-d6 in common organic solvents. This compound, the deuterated analog of acetic anhydride (B1165640), is a valuable reagent in organic synthesis, particularly in the preparation of deuterated pharmaceuticals and for use in nuclear magnetic resonance (NMR) based-studies.[1] A thorough understanding of its solubility characteristics is crucial for its effective use in various research and development applications.
Physical and Chemical Properties of this compound
This compound is a colorless liquid with a pungent odor.[2] Key physical and chemical properties are summarized in the table below. It is important to note that this substance is flammable and reacts violently with water and alcohols.[1][3] It is also corrosive and causes severe skin and eye burns.[4] Appropriate safety precautions should always be taken when handling this reagent.
| Property | Value | Reference(s) |
| Molecular Formula | (CD₃CO)₂O | [5] |
| Molecular Weight | 108.13 g/mol | |
| Density | 1.143 g/mL at 25 °C | |
| Boiling Point | 138-140 °C | |
| Melting Point | -73 °C | |
| Refractive Index | n20/D 1.3875 | |
| Isotopic Purity | Typically ≥98 atom % D | [5] |
Solubility of this compound in Organic Solvents
The following table summarizes the qualitative solubility of acetic anhydride in various organic solvents based on available data.
| Solvent | Qualitative Solubility | Reference(s) |
| Chloroform (CHCl₃) | Soluble | [3][7] |
| Dichloromethane (CH₂Cl₂) | Soluble | [8][9] |
| Tetrahydrofuran (THF) | Soluble | [10][11] |
| Diethyl Ether (Et₂O) | Miscible | [7][10][12] |
| Acetone | Soluble | [4] |
| Ethyl Acetate | Miscible | [7] |
| Acetonitrile | Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [13] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [14] |
| Benzene | Soluble | [3][7] |
| Toluene | Soluble | [8] |
| Hexane | Information not available | |
| Ethanol | Reacts | [10][15] |
| Methanol | Soluble | [8] |
| Water | Reacts to form acetic acid-d4 | [16] |
| Carbon Tetrachloride (CCl₄) | Sparingly soluble | [7][10] |
Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent, though not necessarily in all proportions. This compound will react with protic solvents such as alcohols and water.
General Experimental Protocol for Determining Solubility
For applications requiring precise knowledge of solubility, a general experimental protocol can be followed to determine the solubility of this compound in a specific organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Vials with airtight caps
Methodology:
-
Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent at a constant temperature. The excess of the solute ensures that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium.
-
Separation of Undissolved Solute: After equilibration, carefully allow the undissolved this compound to settle.
-
Sample Extraction and Dilution: Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved layer. Dilute the extracted sample to a known volume with the same organic solvent.
-
Quantitative Analysis: Analyze the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC). A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
Calculation of Solubility: From the concentration of the diluted sample, calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the solvent at that specific temperature.
Workflow for Utilizing this compound in a Chemical Reaction
The following diagram illustrates a typical workflow for researchers considering the use of this compound in a chemical reaction, with a focus on the importance of solvent selection and solubility.
Caption: Workflow for the use of this compound in organic synthesis.
Logical Framework for Solvent Selection
The decision-making process for selecting an appropriate solvent for a reaction involving this compound can be visualized as follows.
Caption: Decision tree for selecting a suitable solvent for this compound.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Acid Anhydrides- Definition, Structure, Properties & Uses [turito.com]
- 3. stobec.com [stobec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. specau.com.au [specau.com.au]
- 10. acetic anhydride [chemister.ru]
- 11. empbiotech.com [empbiotech.com]
- 12. celanese.com [celanese.com]
- 13. acetic anhydride DMF | C7H13NO4 | CID 86761394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Albright–Goldman oxidation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physical Properties of Acetic Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetic anhydride-d6, the deuterated analog of acetic anhydride, is a crucial reagent in organic synthesis, particularly in the preparation of deuterated pharmaceutical compounds and for use in NMR spectroscopy. Its physical properties are fundamental to its handling, application, and the interpretation of experimental results. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are similar to its non-deuterated counterpart, with slight variations due to the isotopic substitution of deuterium (B1214612) for protium. These properties are essential for safe handling, reaction setup, and purification processes.
Data Presentation
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Physical Property | Value | Units | Notes |
| Molecular Weight | 108.13[1] | g/mol | |
| Density | 1.143 at 25 °C | g/mL | |
| Boiling Point | 138-140 | °C | at 760 mmHg |
| Melting Point | -73 | °C | |
| Refractive Index | 1.3875 at 20 °C | nD | |
| Isotopic Purity | ≥99 | atom % D | Varies by supplier |
Experimental Protocols
Accurate determination of the physical properties of this compound is critical for its use in research and development. The following sections detail the standard experimental methodologies for measuring these key parameters.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[2][3]
Methodology:
-
Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube containing the liquid.
-
Apparatus Setup: The small test tube is attached to a thermometer using a rubber band or wire. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the oil.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This design promotes convection currents, ensuring uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Melting Point (Capillary Method)
For substances that are solid at or near room temperature, the capillary melting point method is standard. Since this compound has a very low melting point (-73 °C), this determination requires a cryostat or a specialized low-temperature melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is then sealed.
-
Apparatus Setup: The capillary tube is placed in a low-temperature melting point apparatus.
-
Cooling and Heating: The apparatus is cooled to a temperature well below the expected melting point. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C/min).
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range. For a pure substance, this range should be narrow.[4][5][6]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7][8][9]
Methodology:
-
Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed (m_pyc).
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior. The filled pycnometer is then weighed (m_pyc+sample).
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with deionized water. The mass of the pycnometer filled with water is determined (m_pyc+water).
-
Calculation: The density of this compound (ρ_sample) is calculated using the following formula:
ρ_sample = [(m_pyc+sample - m_pyc) / (m_pyc+water - m_pyc)] * ρ_water
where ρ_water is the known density of water at the measurement temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance and is a useful indicator of purity. An Abbe refractometer is commonly used for this measurement.[10][11][12]
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Determination of Isotopic Purity (NMR and Mass Spectrometry)
The isotopic purity of this compound is a critical parameter, indicating the percentage of deuterium atoms at the labeled positions. This is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[13][14][15]
Methodology (NMR Spectroscopy):
-
Sample Preparation: A known amount of this compound is dissolved in a suitable NMR solvent that does not contain deuterium atoms at the chemical shift of interest. An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Analysis: A proton (¹H) NMR spectrum is acquired. The residual proton signals in the regions corresponding to the deuterated positions are integrated.
-
²H NMR Analysis: A deuterium (²H) NMR spectrum is acquired. The deuterium signals are integrated.[16]
-
Calculation: The isotopic purity is calculated by comparing the integrals of the residual proton signals to the integrals of the deuterium signals or a known internal standard. The formula for calculation can be complex and depends on the specific method and standards used.
Methodology (Mass Spectrometry):
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Mass Spectrum Acquisition: A mass spectrum is obtained, showing the relative abundance of different mass-to-charge ratio (m/z) ions.
-
Isotopologue Analysis: The relative intensities of the molecular ion peak corresponding to the fully deuterated species (d6) and the peaks corresponding to the less-deuterated species (d5, d4, etc.) are measured.[17][18][19]
-
Calculation: The isotopic purity is calculated from the relative abundances of the different isotopologues, often after correcting for the natural abundance of isotopes (e.g., ¹³C).
Mandatory Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.
Caption: Workflow for Determining Physical Properties.
Logical Relationship for Isotopic Purity Determination
This diagram outlines the decision-making process and methodologies for accurately determining the isotopic purity of this compound.
Caption: Isotopic Purity Determination Methods.
References
- 1. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. westlab.com [westlab.com]
- 6. thinksrs.com [thinksrs.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. ABBE Refractometer | Refractometer | Labmate [labmate.com]
- 11. macro.lsu.edu [macro.lsu.edu]
- 12. refractometer.pl [refractometer.pl]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Acetic Anhydride-d6: A Technical Guide to its Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetic anhydride-d6 ((CD₃CO)₂O) is a deuterated analog of acetic anhydride (B1165640), a powerful acetylating agent. The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical reactivity. This key feature makes this compound an invaluable tool in various scientific research domains, particularly in mass spectrometry-based proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility also extends to the synthesis of deuterated internal standards crucial for accurate quantification in drug metabolism and pharmacokinetic studies. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its effective implementation in the laboratory.
Core Applications in Scientific Research
The primary applications of this compound stem from its ability to introduce a stable isotope label onto molecules of interest. This labeling allows for the differentiation and quantification of molecules in complex mixtures.
Quantitative Proteomics: Chemical Labeling of Peptides and Proteins
In the field of proteomics, this compound is a cost-effective and efficient reagent for the chemical labeling of peptides and proteins for relative and absolute quantification by mass spectrometry.[1] The labeling reaction targets the primary amines at the N-terminus of peptides and the ε-amine group of lysine (B10760008) residues.[1]
By labeling one sample with natural abundance ("light") acetic anhydride and another with this compound ("heavy"), the two samples can be mixed and analyzed together in a single mass spectrometry run. The resulting peptide pairs will have a predictable mass difference, allowing for the accurate determination of their relative abundance by comparing the signal intensities of the light and heavy isotopic forms.[1]
Quantitative Data Summary: Peptide Labeling with this compound
| Parameter | Value | Reference(s) |
| Isotopic Purity | Typically ≥98% atom D | [2][3] |
| Chemical Purity | ≥98% | [2][3] |
| Mass Shift per Acetyl Group | +3 Da (for d3-acetyl) | |
| Labeling Efficiency | >99% (under optimized conditions) | [1] |
| Peptide Recovery | >90% | [1] |
Synthesis of Deuterated Internal Standards
The synthesis of deuterated compounds is a critical aspect of drug discovery and development.[4] Deuterated analogs of drug candidates or their metabolites are widely used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantitative analyses.[4][5][6] this compound serves as a valuable deuterated building block for introducing acetyl-d3 groups into molecules during their synthesis.[7] This method provides a high degree of deuterium incorporation at specific sites.
Quantitative Data Summary: Properties of this compound for Synthesis
| Property | Value | Reference(s) |
| Molecular Weight (Labeled) | 108.13 g/mol | [2][3] |
| Isotopic Purity (atom % D) | ≥98% | [2][3] |
| Mass Shift from (CH₃CO)₂O | +6 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, deuterated solvents are essential to avoid overwhelming signals from the solvent's protons. While this compound is not a common NMR solvent, it can be used in specific applications, such as:
-
Reaction Monitoring: To monitor the progress of reactions where acetic anhydride is a reactant, using the deuterated form can simplify the ¹H NMR spectrum by eliminating the signals from the acetyl protons of the reagent.
-
Purity Assessment: In certain cases, it can be used as a derivatizing agent to determine the purity of a sample containing active hydrogens (e.g., alcohols, amines) by reacting with them and observing the newly formed deuterated acetylated products in the NMR spectrum.[8]
Experimental Protocols
Protocol 1: Quantitative Labeling of Peptides for Mass Spectrometry
This protocol outlines the general procedure for labeling two peptide samples ("light" and "heavy") for relative quantification.
Materials:
-
Purified peptide samples (e.g., from tryptic digestion of protein extracts)
-
Acetic anhydride (for "light" sample)
-
This compound (for "heavy" sample)
-
Ammonium (B1175870) bicarbonate buffer (100 mM, pH 8.0)
-
Hydroxylamine (B1172632) solution (for quenching)
-
C18 solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide samples in 100 mM ammonium bicarbonate buffer (pH 8.0).
-
Quantify the peptide concentration using a suitable method (e.g., BCA assay).
-
-
Labeling Reaction:
-
For the "heavy" labeled sample, add this compound to the peptide solution. A 10-fold molar excess of the anhydride over the total number of primary amine groups (N-termini and lysine side chains) is a good starting point.
-
For the "light" control sample, add the same molar excess of natural abundance acetic anhydride.
-
Incubate the reactions for 1 hour at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add hydroxylamine solution to quench any unreacted acetic anhydride.
-
-
Sample Mixing and Cleanup:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Acidify the mixed sample with formic acid.
-
Desalt and purify the labeled peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them under vacuum.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptide sample in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS. Data analysis will involve identifying peptide pairs with the expected mass difference and comparing their peak intensities for quantification.
-
Protocol 2: Synthesis of a Deuterated Internal Standard (Conceptual Example: Deuterated Ibuprofen (B1674241) Analog)
This protocol provides a conceptual workflow for the synthesis of a deuterated analog of a drug molecule using this compound. The synthesis of deuterated ibuprofen itself can be complex, but this illustrates the principle.[9][10][11][12][13]
Reaction: Friedel-Crafts acylation of isobutylbenzene (B155976) with this compound to introduce a trideuteroacetyl group.
Materials:
-
Isobutylbenzene
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), cooled to 0°C
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Brine solution (50%)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, add anhydrous aluminum chloride and anhydrous dichloromethane and cool the mixture in an ice bath.
-
Slowly add isobutylbenzene and this compound to the cooled mixture while stirring.
-
Continue stirring the reaction mixture at 0°C for approximately 45 minutes.
-
-
Reaction Quenching and Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Carefully quench the reaction by adding the cold HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 10% NaOH solution, 50% brine, and water.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude deuterated product.
-
Purify the product using an appropriate method, such as column chromatography, to yield the deuterated p-isobutylacetophenone analog. This intermediate can then be used in subsequent steps to synthesize the final deuterated ibuprofen analog.
-
Protocol 3: NMR for Reaction Monitoring
This protocol describes how to set up an NMR experiment to monitor the progress of a reaction involving acetic anhydride.
Materials:
-
Reactants for the desired chemical reaction
-
Deuterated NMR solvent compatible with the reaction
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve the starting materials (excluding acetic anhydride) in the appropriate deuterated solvent.
-
Transfer a known volume of this solution to an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the starting materials.
-
-
Initiating and Monitoring the Reaction:
-
Add a precise amount of this compound to the NMR tube to initiate the reaction.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra.
-
Monitor the disappearance of reactant peaks and the appearance of product peaks over time.
-
By integrating the relevant peaks, the relative concentrations of reactants and products can be determined at each time point, allowing for the calculation of reaction kinetics.
-
Visualizations
Workflow for Quantitative Proteomics using this compound Labeling
Caption: Workflow for quantitative proteomics using stable isotope labeling with this compound.
General Synthesis Workflow for a Deuterated Internal Standard
Caption: A generalized workflow for the synthesis of a deuterated internal standard using this compound.
Logical Relationship in Isotopic Labeling for Mass Spectrometry
Caption: Logical relationship of isotopic labeling for relative quantification by mass spectrometry.
Conclusion
This compound is a versatile and powerful reagent for researchers in the life sciences and drug development. Its utility in quantitative proteomics allows for accurate and cost-effective analysis of protein expression changes. In synthetic chemistry, it provides a straightforward method for introducing deuterium labels to create internal standards for robust bioanalytical assays. Furthermore, its application in NMR spectroscopy can simplify spectral analysis and aid in reaction monitoring. By understanding the principles behind its applications and following well-defined experimental protocols, researchers can effectively leverage the unique properties of this compound to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. azooptics.com [azooptics.com]
- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Acetic Anhydride-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and optimal storage conditions for Acetic anhydride-d6. Understanding these parameters is critical for ensuring the isotopic purity, reactivity, and overall quality of this important reagent in research and pharmaceutical development.
Core Stability Profile
This compound is a stable compound when stored under the recommended conditions.[1][2][3] However, its high reactivity, particularly with water, is the primary factor influencing its stability and shelf-life. The principal degradation pathway is hydrolysis to form acetic acid-d3. This reaction is exothermic and can be vigorous.
Exposure to moist air will lead to gradual degradation.[4] The compound is also incompatible with several classes of chemicals, and contact with these should be avoided to prevent decomposition and hazardous situations.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound under various storage conditions is not extensively published in readily accessible literature, the following table summarizes the key factors affecting its stability and the recommended mitigation strategies.
| Parameter | Influence on Stability | Recommended Conditions & Practices | Rationale |
| Moisture/Water | Primary cause of degradation through rapid hydrolysis.[1][2][4] | Store in a tightly sealed container in a dry environment.[5][6] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. | Prevents contact with atmospheric moisture, minimizing hydrolysis to acetic acid-d3. |
| Temperature | Elevated temperatures can increase the rate of degradation and evaporation. | Store at room temperature or refrigerated (4°C).[7][8] Avoid excessive heat.[6] | Lower temperatures slow down potential degradation reactions. |
| Light | Potential for photodegradation, although less critical than moisture. | Store in an opaque or amber container, away from direct sunlight.[6][7] | Protects the compound from potential light-induced decomposition. |
| Air (Oxygen) | Generally stable in the presence of air, but moisture in the air is the main concern. | A tightly sealed container is sufficient for most applications. | Minimizes exposure to atmospheric moisture. |
| pH | Hydrolysis is catalyzed by both acids and bases. | Maintain a neutral environment. Avoid contact with acids and bases.[1] | Prevents accelerated degradation. |
| Incompatible Materials | Reacts with strong oxidizing agents, alcohols, and strong bases.[1][2] | Store separately from these materials. | Prevents potentially violent reactions and degradation of the reagent. |
Experimental Protocols
Protocol: Assessment of this compound Purity by ¹H NMR Spectroscopy
This protocol outlines a general method to assess the purity of this compound and quantify the extent of hydrolysis to acetic acid-d3.
Objective: To determine the percentage of this compound that has hydrolyzed to acetic acid-d3.
Materials:
-
This compound sample
-
Anhydrous NMR solvent (e.g., Chloroform-d, Benzene-d6)
-
NMR tube with a cap
-
Micropipette
Procedure:
-
In a dry environment (e.g., a glove box or under a stream of inert gas), prepare a dilute solution of the this compound sample in the anhydrous NMR solvent. A typical concentration is 1-5% v/v.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The ¹H NMR spectrum of pure this compound will show a singlet corresponding to the methyl protons (CD₃). Due to the high level of deuteration, this peak should be very small.
-
Acetic acid-d3, the hydrolysis product, will also show a singlet for its methyl protons, shifted from the anhydride (B1165640) peak.
-
Any significant peak in the region of 2 ppm is likely due to residual protons in the methyl groups or the presence of protio-acetic anhydride. A peak around 11-12 ppm would indicate the presence of the carboxylic acid proton of acetic acid, though this can be broad and exchange with any residual water.
-
The presence and integration of a peak corresponding to the methyl protons of acetic acid-d3 relative to the anhydride peak can be used to quantify the extent of hydrolysis.
-
Visualizing Stability Factors
The following diagram illustrates the relationship between environmental factors and the stability of this compound.
Caption: Logical flow of storage conditions and degrading factors impacting this compound stability.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. sds.chemdox.com [sds.chemdox.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]
- 8. armar-europa.de [armar-europa.de]
Methodological & Application
Application Notes and Protocols for the Derivatization of Amines with Acetic Anhydride-d6 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. However, the inherent polarity and low volatility of many amines present challenges for gas chromatography-mass spectrometry (GC-MS) analysis, often leading to poor peak shape and low sensitivity. Derivatization with acetic anhydride-d6 is a robust technique to overcome these limitations. This method replaces the active hydrogens on amine functional groups with deuteroacetyl groups, increasing volatility and improving chromatographic performance. The incorporation of a stable isotope label (deuterium) allows for the use of stable isotope dilution mass spectrometry, a highly accurate and precise quantification method.
This document provides detailed protocols for the derivatization of amines using this compound and presents typical quantitative data to guide researchers in applying this method.
Principle of Derivatization
This compound reacts with primary and secondary amines via nucleophilic acyl substitution to form stable N-deuteroacetyl derivatives. This reaction is typically carried out in a basic environment to neutralize the deuterated acetic acid byproduct. The derivatization increases the hydrophobicity and volatility of the amines, making them amenable to GC separation. The six deuterium (B1214612) atoms on the acetyl group provide a distinct mass shift, facilitating their differentiation from endogenous, non-derivatized compounds and enabling the use of a corresponding non-deuterated internal standard for precise quantification.
Applications
The derivatization of primary and secondary amines with this compound is a versatile technique with broad applications:
-
Metabolomics: For the quantitative profiling of amino acids and biogenic amines in biological fluids such as plasma, urine, and cerebrospinal fluid.
-
Drug Development: In the analysis of pharmaceutical compounds containing primary or secondary amine moieties and their metabolites, which is crucial for pharmacokinetic and pharmacodynamic studies.[1]
-
Clinical Chemistry: For the monitoring of disease biomarkers that are amines.
-
Forensic Toxicology: For the detection and quantification of drugs of abuse, such as amphetamines and their derivatives.
Experimental Protocols
Materials
-
This compound
-
Pyridine (B92270) (or other suitable base)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Internal standards (deuterated analogs of the target amines, if available, or a structurally similar amine)
-
Sample matrix (e.g., plasma, urine, oral fluid)
-
Standard solutions of target amines
-
GC-MS system
Sample Preparation from Biological Fluids (e.g., Plasma, Serum, Urine)
-
Thaw Samples: Thaw frozen biological samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen gas.
Derivatization Procedure
-
Reconstitution: Reconstitute the dried sample extract or a known amount of amine standard in 50 µL of a suitable solvent (e.g., acetonitrile).
-
Addition of Base and Reagent: Add 25 µL of pyridine and 25 µL of this compound.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution for GC-MS: Reconstitute the residue in a volatile solvent compatible with GC analysis (e.g., 100 µL of ethyl acetate).
Caption: Experimental workflow for the derivatization of amines.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized amines. These may require optimization depending on the specific analytes and instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rxi-5Sil MS, 30 m, 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of various amines after derivatization. Please note that the following data for amphetamines and ephedrines were obtained using non-deuterated acetic anhydride (B1165640) and are presented here as a representative example of the performance of the derivatization method.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Amphetamine | 25 - 1000 | > 0.99 | 0.0140 | 0.0466 |
| Methamphetamine | 25 - 1000 | > 0.99 | 15.33 | 51.10 |
| Ephedrine | 25 - 1000 | > 0.99 | 0.0466 | 0.155 |
| Pseudoephedrine | 25 - 1000 | > 0.99 | 0.0466 | 0.155 |
Data adapted from a study using acetic anhydride/pyridine derivatization for GC-MS analysis of amphetamines and ephedrines in urine.
Table 2: Precision and Recovery
| Analyte | Intra-assay Precision (CV %) | Inter-assay Precision (CV %) | Extraction Recovery (%) |
| Amphetamine | < 6 | < 6 | 87 - 96 |
| Methamphetamine | < 6 | < 6 | 87 - 96 |
| Ephedrine | < 6 | < 6 | 87 - 96 |
| Pseudoephedrine | < 6 | < 6 | 87 - 96 |
Data adapted from a study using acetic anhydride/pyridine derivatization for GC-MS analysis of amphetamines and ephedrines in urine.
Signaling Pathways and Logical Relationships
The use of this compound for derivatization is a key step in a larger analytical workflow designed for accurate quantification. The logical relationship between the steps is critical for obtaining reliable results.
Caption: Logical workflow from sample to quantitative result.
Conclusion
Derivatization of amines with this compound is a highly effective strategy for improving their analysis by GC-MS. This method enhances the volatility and chromatographic behavior of the analytes while the incorporation of a stable isotope label allows for highly accurate and precise quantification using isotope dilution mass spectrometry. The protocols and data presented here provide a solid foundation for researchers to develop and validate their own methods for the analysis of a wide range of amines in various matrices.
References
Application Note: Quantitative Proteomics using Deuterated Acetic Anhydride Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a fundamental technique in mass spectrometry-based quantitative proteomics, enabling the accurate determination of relative and absolute protein abundance in complex biological samples. Chemical labeling with isotopic reagents provides a versatile and cost-effective alternative to metabolic labeling methods. Acetic anhydride-d6 is a chemical labeling reagent that introduces a stable isotope tag onto the N-termini of peptides and the ε-amino group of lysine (B10760008) residues. This results in a predictable mass shift that allows for the differentiation and quantification of peptides from different samples by mass spectrometry.
The labeling strategy is based on the chemical reaction between acetic anhydride (B1165640) and the primary amine groups of peptides. A "light" sample is treated with standard acetic anhydride, while the "heavy" sample is labeled with this compound. The two samples are then combined and analyzed by LC-MS/MS. The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic forms.
Quantitative Data Summary
The efficiency of peptide labeling is a critical factor for accurate quantification. Under optimized conditions, labeling of tryptic peptides with acetic anhydride can achieve high efficiency.[1]
| Parameter | Value | Reference |
| Labeling Efficiency | >99% | [1] |
| Peptide Recovery | >90% | [1] |
Experimental Protocol: Peptide Labeling with this compound
This protocol details the steps for labeling peptides with this compound for quantitative proteomics analysis.
Materials:
-
Purified peptide sample (from enzymatic digestion of a protein extract)
-
Acetic anhydride (for "light" sample)
-
This compound (for "heavy" sample)
-
Ammonium (B1175870) bicarbonate (100 mM, pH 8.0)
-
Hydroxylamine (B1172632) or Tris buffer
-
Trifluoroacetic acid (TFA)
-
C18 spin columns or equivalent for desalting
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
Procedure:
-
Sample Preparation:
-
Begin with a purified peptide sample, typically obtained from the enzymatic digestion of a protein extract.[1]
-
Ensure the peptide sample is dissolved in a buffer compatible with the labeling reaction, such as 100 mM ammonium bicarbonate, pH 8.0.[1]
-
Quantify the peptide concentration using a suitable method (e.g., BCA assay).[1]
-
-
Labeling Reaction:
-
For the "heavy" labeled sample, add this compound to the peptide solution. A 10-fold molar excess of the anhydride over the total amine groups (N-termini and lysine side chains) is recommended as a starting point.[1]
-
For the "light" control sample, add the same molar excess of standard acetic anhydride.[1]
-
Incubate the reactions for 1 hour at room temperature with gentle agitation.[1]
-
-
Quenching the Reaction:
-
Sample Cleanup:
-
Acidify the labeled peptide samples by adding TFA to a final concentration of 0.1%.[1]
-
Desalt the samples using C18 spin columns or a similar reversed-phase cleanup method to remove excess reagents and salts.[1]
-
Elute the labeled peptides from the C18 material using a solution of 50% acetonitrile and 0.1% formic acid.[1]
-
-
Sample Pooling and Mass Spectrometry Analysis:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio (or as dictated by the experimental design).[1]
-
Lyophilize or dry the pooled sample in a vacuum concentrator.[1]
-
Reconstitute the sample in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).[1]
-
Analyze the sample by LC-MS/MS.[1]
-
Experimental Workflow
Caption: Experimental workflow for quantitative proteomics using this compound labeling.
References
Using Acetic Anhydride-d6 as an Internal Standard for Enhanced Quantitative Analysis by Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis by mass spectrometry (MS) is a cornerstone of modern research and drug development, demanding high accuracy and precision. The use of internal standards is critical for correcting variations in sample preparation, instrument response, and matrix effects. Isotope-labeled internal standards, which co-elute with the analyte but are distinguishable by their mass, are the gold standard for achieving the most reliable quantitative data.
Acetic anhydride-d6 ((CD₃CO)₂O) is a deuterated acetylating reagent used to introduce a stable isotope tag onto analytes containing hydroxyl (-OH), primary and secondary amine (-NH₂, -NHR), and thiol (-SH) functional groups. This derivatization strategy, known as isotope-coded derivatization (ICD), offers several advantages for quantitative mass spectrometry analysis.
This document provides detailed application notes and protocols for utilizing this compound as an internal standard for the quantitative analysis of various compound classes, including vitamin D metabolites, biogenic amines, and carbohydrates, by both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Principle of Isotope-Coded Derivatization with this compound
The fundamental principle involves derivatizing a sample and a standard with light (unlabeled) and heavy (deuterated) acetic anhydride (B1165640), respectively. The sample (containing the analyte) is derivatized with standard acetic anhydride, while a known amount of the analytical standard is derivatized with this compound. The two are then combined and analyzed by mass spectrometry.
The analyte and the internal standard exhibit nearly identical chemical and physical properties, leading to similar extraction efficiencies, chromatographic retention times, and ionization responses. However, they are readily distinguished by their mass difference (a shift of +3 Da for each acetyl group introduced). By comparing the peak area ratio of the analyte to its deuterated counterpart, precise and accurate quantification can be achieved, as the internal standard effectively normalizes for analytical variability.[1][2]
Applications
Vitamin D Metabolite Analysis by LC-MS/MS
The accurate quantification of vitamin D metabolites is crucial for clinical diagnostics and research. Derivatization with acetic anhydride improves the chromatographic separation of critical epimers and enhances ionization efficiency.[3] The use of this compound enables multiplexed analysis, where a sample derivatized with the light reagent and another with the heavy reagent can be combined and analyzed in a single run, doubling the throughput.[3]
This protocol is adapted from a streamlined method for vitamin D metabolite fingerprinting.[3]
Materials:
-
Acetic anhydride
-
This compound
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous acetonitrile (B52724)
-
d₃-Acetic acid (for heavy tag derivatization)
-
Water, LC-MS grade
-
Formic acid
Sample Preparation and Derivatization:
-
To a dried serum extract, add 25 µL of PTAD solution (0.5 mg/mL in anhydrous acetonitrile with 2% acetic acid for the light tag, or 2% d₃-acetic acid for the heavy tag).
-
Vortex and incubate at 20°C for 1 hour, protected from light.
-
Add 25 µL of freshly prepared esterification solution (2 mg/mL DMAP in 2:1 (v/v) pyridine/acetic anhydride for the light tag, or 2:1 (v/v) pyridine/Acetic anhydride-d6 for the heavy tag).
-
Vortex and incubate at 20°C for 1 hour in the dark.
-
Stop the reaction by adding 50 µL of methanol.
-
Dry the samples at 45°C under reduced pressure.
-
Reconstitute the dried residue in 50 µL of 90:10 (v/v) methanol/water.
-
For multiplexed analysis, combine one light and one heavy tag sample in the same autosampler vial.
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Phenomenex Kinetex XB C-18 (100 x 2.1 mm, 2.6 µm, 100 Å) maintained at 35°C.
-
Mobile Phase A: 2.5 mM methylamine in water + 0.1% formic acid.
-
Mobile Phase B: 2.5 mM methylamine in methanol + 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 75% B, hold for 3 min.
-
Increase to 81.5% B over 3.5 min.
-
Increase to 96.3% B over 4 min.
-
Increase to 100% B over 0.1 min, hold for 1.9 min.
-
Return to 75% B in 0.1 min and equilibrate for 1.4 min.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitoring: Multiple Reaction Monitoring (MRM) of the specific transitions for the light and heavy derivatized vitamin D metabolites.
| Analyte | Calibration Range | R² |
| 25-hydroxyvitamin D₃ | 0.35 - 100 ng/mL | >0.999 |
| 24,25-dihydroxyvitamin D₃ | 0.5 - 50 ng/mL | >0.999 |
| 3α-25-hydroxyvitamin D₃ | 0.5 - 50 ng/mL | >0.999 |
| 3β-25-hydroxyvitamin D₃ | 0.5 - 50 ng/mL | >0.999 |
Table 1: Linearity of the LC-MS/MS method for the analysis of vitamin D metabolites using isotope-coded derivatization with acetic anhydride. Data extracted from a study on streamlined vitamin D metabolite fingerprinting analysis.[3]
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | < 15% | < 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% |
| High | < 15% | < 15% | ± 15% |
Table 2: Typical acceptance criteria for precision and accuracy in bioanalytical method validation for vitamin D metabolites.
Biogenic Amine Analysis by GC-MS
Biogenic amines are low molecular weight organic bases that play important physiological roles and are also indicators of food quality and spoilage. Their analysis by GC-MS often requires derivatization to increase their volatility and improve chromatographic peak shape. Acetylation with acetic anhydride is a well-established method for this purpose.[4][5] Using this compound allows for the creation of a deuterated internal standard for each analyte, improving quantitative accuracy.
This protocol is a general procedure based on established methods for the acetylation of biogenic amines.[4][6]
Materials:
-
Acetic anhydride
-
This compound
-
Pyridine (or other suitable base)
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Sample Preparation and Derivatization:
-
To an aqueous sample or extract containing biogenic amines, adjust the pH to be basic (e.g., with sodium bicarbonate).
-
Add a known amount of a standard mixture of biogenic amines to a separate vial for the preparation of the internal standard.
-
To the sample, add acetic anhydride. To the standard mixture, add this compound.
-
Vortex vigorously for several minutes to ensure complete reaction.
-
Extract the acetylated amines with an organic solvent such as ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
GC-MS Parameters:
-
GC System: Agilent GC-MS system or equivalent.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20°C/min) to a final temperature of around 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for both the native and deuterated acetylated amines.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 3: Expected performance characteristics for the quantitative analysis of biogenic amines by GC-MS using this compound as an internal standard.
Carbohydrate Analysis by LC-MS/MS
Carbohydrates are highly polar and often exhibit poor retention on reversed-phase LC columns and low ionization efficiency in mass spectrometry. Derivatization with acetic anhydride addresses these challenges by increasing their hydrophobicity and improving their MS response.[7][8] The use of this compound as an internal standard is beneficial for accurate quantification in complex biological matrices.
This protocol is based on a method for the analysis of multiple sugar probes in plasma and urine.[8]
Materials:
-
Acetic anhydride
-
This compound
-
Pyridine
-
Methanol
-
Acetonitrile
Sample Preparation and Derivatization:
-
To a small volume of plasma or urine (e.g., 10 µL), add a known amount of the corresponding deuterated sugar standards (previously derivatized with this compound).
-
Add a mixture of pyridine and acetic anhydride.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Quench the reaction with methanol.
-
Evaporate the solvent and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).
LC-MS/MS Parameters:
-
LC System: A suitable UHPLC system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode.
-
Monitoring: MRM of precursor and product ions for the acetylated sugars and their deuterated internal standards.
| Analyte | Within-run Precision (%CV) | Between-run Precision (%CV) | Analytical Recovery (%) |
| Lactulose | 0.32 - 1.08% | 0.75 - 1.2% | 95.06 - 99.92% |
| Mannitol | 0.47 - 1.88% | 1.01 - 1.1% | 95.06 - 99.92% |
| Sucrose | 0.6 - 2.95% | 1.05 - 1.4% | 95.06 - 99.92% |
Table 4: Precision and recovery data for a multi-sugar LC-MS/MS assay using acetic anhydride derivatization. Data extracted from a study on the development of a multi-sugar LC-MS/MS assay.[8]
Visualizations
Caption: General workflow for quantitative analysis using this compound as an internal standard.
Caption: One-pot double derivatization workflow for Vitamin D analysis.
Conclusion
The use of this compound as a derivatizing agent to create an internal standard is a powerful strategy for enhancing the accuracy, precision, and throughput of quantitative mass spectrometric analyses. This isotope-coded derivatization approach is applicable to a wide range of analytes containing active hydrogens, including vitamin D metabolites, biogenic amines, and carbohydrates. The provided protocols offer a starting point for method development, and the detailed workflows and performance data demonstrate the robustness of this technique for researchers, scientists, and drug development professionals.
References
- 1. Current trends in isotope-coded derivatization liquid chromatographic-mass spectrometric analyses with special emphasis on their biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetic Anhydride-d6 in NMR Spectroscopy for Biomolecular Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules at atomic resolution. Isotopic labeling of proteins and carbohydrates is a cornerstone of modern biomolecular NMR, enabling the simplification of complex spectra and the application of advanced multi-dimensional experiments. Acetic anhydride-d6 ((CD₃CO)₂O) serves as a valuable reagent for introducing deuterated acetyl groups into biomolecules. This deuteration strategy is particularly useful for N-terminal and lysine (B10760008) acetylation of proteins and for the modification of hydroxyl groups in carbohydrates. The introduction of the deuterated acetyl group provides a unique chemical tag that can be used to probe molecular structure, dynamics, and interactions without the interference of proton signals from the acetyl group itself.
These application notes provide detailed protocols for the use of this compound in the preparation of biomolecules for NMR analysis, along with expected quantitative data and experimental workflows.
Application 1: N-Terminal and Lysine Acetylation of Proteins
The acetylation of the N-terminus and lysine side chains is a common post-translational modification that can influence protein structure, stability, and function. Using this compound to introduce a deuterated acetyl group allows for the study of these modifications by NMR without adding confounding proton signals. This is particularly advantageous in crowded spectral regions.
Experimental Protocol: N-Terminal and Lysine Acetylation of a Protein for NMR Analysis
This protocol outlines the chemical acetylation of a purified protein for NMR studies.
Materials:
-
Purified protein of interest (lyophilized or in a suitable buffer)
-
This compound (99 atom % D)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Buffer for NMR analysis (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)
-
Size-exclusion chromatography (SEC) column for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein sample is pure and in a buffer free of primary amines (e.g., Tris). If necessary, buffer exchange the protein into a suitable reaction buffer like 100 mM sodium phosphate, pH 8.0. The protein concentration should typically be in the range of 1-5 mg/mL.
-
Acetylation Reaction Mixture: In a chemical fume hood, prepare the acetylation reagent. For a typical reaction, a 10-fold molar excess of this compound per amine group (N-terminus and each lysine residue) is recommended. A stock solution can be prepared by dissolving this compound in anhydrous DCM.
-
Reaction Setup:
-
To the protein solution, slowly add DIPEA to a final concentration of approximately 5-10 mM to act as a base.
-
While gently vortexing, add the this compound solution dropwise to the protein solution.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction progress can be monitored by mass spectrometry to determine the extent of acetylation.
-
Quenching the Reaction: The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, or by proceeding directly to buffer exchange.
-
Purification and Buffer Exchange: Remove excess reagents and byproducts by performing size-exclusion chromatography. Equilibrate the SEC column with the final NMR buffer and elute the acetylated protein into this buffer.
-
Concentration and NMR Sample Preparation: Concentrate the purified, acetylated protein to the desired concentration for NMR analysis (typically 0.1 - 1 mM). Add D₂O to the appropriate final percentage for the NMR lock.
-
NMR Analysis: Acquire a ¹H-¹⁵N HSQC spectrum to assess the structural integrity of the protein and to observe chemical shift perturbations resulting from acetylation.
Data Presentation: Expected Chemical Shift Changes
Acetylation of lysine residues neutralizes their positive charge, leading to localized changes in the chemical environment that can be detected by NMR. The most significant chemical shift perturbations are typically observed for the amide protons of the acetylated lysine itself and neighboring residues.
| Residue | Typical ¹H Chemical Shift (ppm) | Typical ¹⁵N Chemical Shift (ppm) | ¹H Chemical Shift Change (Δδ) upon Acetylation (ppm) | ¹⁵N Chemical Shift Change (Δδ) upon Acetylation (ppm) |
| Lysine (Hε) | ~7.7 | ~119 | Becomes observable upon acetylation | Becomes observable upon acetylation |
| Lysine (Hα) | ~4.3 | - | Small (± 0.1) | - |
| Lysine (Hβ) | ~1.8 | - | Small (± 0.1) | - |
| Lysine (Hγ) | ~1.4 | - | Small (± 0.1) | - |
| Lysine (Hδ) | ~1.7 | - | Small (± 0.1) | - |
| Neighboring | Varies | Varies | ± 0.05 - 0.3 | ± 0.5 - 2.0 |
Note: Chemical shift values are approximate and can vary depending on the local environment within the protein.
Visualization: Workflow for Protein Acetylation and NMR Analysis
Caption: Workflow for protein acetylation and subsequent NMR analysis.
Application 2: Peracetylation of Carbohydrates
The NMR spectra of carbohydrates are often complex due to the presence of multiple hydroxyl groups and overlapping signals. Peracetylation, the acetylation of all free hydroxyl groups, can simplify the spectra by spreading out the proton resonances. Using this compound for this purpose eliminates the signals from the acetyl methyl protons, further reducing spectral crowding and facilitating structural analysis.
Experimental Protocol: Peracetylation of a Carbohydrate with this compound
This protocol describes the complete acetylation of a carbohydrate's hydroxyl groups for NMR analysis.
Materials:
-
Carbohydrate sample (e.g., monosaccharide or oligosaccharide), dried
-
This compound (99 atom % D)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Deuterated solvent for NMR (e.g., CDCl₃)
Procedure:
-
Sample Preparation: The carbohydrate sample must be thoroughly dried, as water will react with the acetic anhydride. Lyophilization or drying in a vacuum oven is recommended.
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried carbohydrate in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (typically 1.5-2 equivalents per hydroxyl group) to the stirred solution.
-
-
Incubation: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the peracetylated carbohydrate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
NMR Sample Preparation: Dissolve the purified, peracetylated-dn carbohydrate in a suitable deuterated solvent for NMR, such as chloroform-d (B32938) (CDCl₃).
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC) to assign the resonances and determine the carbohydrate's structure and stereochemistry.
Data Presentation: Representative Chemical Shift Ranges for Peracetylated Glucopyranose
The acetylation of hydroxyl groups causes a significant downfield shift of the attached proton and carbon signals.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Typical ¹³C Chemical Shift (ppm) in CDCl₃ |
| H-1 | ~5.7 (α), ~6.3 (β) | ~90 (α), ~92 (β) |
| H-2 | ~5.1 | ~70 |
| H-3 | ~5.5 | ~73 |
| H-4 | ~5.1 | ~68 |
| H-5 | ~4.1 | ~73 |
| H-6a, H-6b | ~4.3, ~4.1 | ~62 |
| Acetyl C=O | - | ~170 |
Note: The absence of proton signals from the acetyl groups (due to deuteration) simplifies the upfield region of the ¹H NMR spectrum.
Visualization: Logic of Carbohydrate Peracetylation for NMR Simplification
Caption: Logic for simplifying carbohydrate NMR spectra via peracetylation.
Conclusion
This compound is a versatile and powerful tool for the structural analysis of biomolecules by NMR spectroscopy. For proteins, it enables the site-specific introduction of a deuterated acetyl group to probe the structural and functional consequences of N-terminal and lysine acetylation. For carbohydrates, peracetylation with this reagent significantly simplifies complex proton NMR spectra, aiding in the complete assignment and structural elucidation. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their biomolecular NMR studies, ultimately contributing to a deeper understanding of biological systems at the molecular level.
Application Note: Quantitative Analysis of Biogenic Amines in Biological Matrices using Acetic Anhydride-d6 Derivatization followed by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of biogenic amines in various biological matrices. The protocol utilizes a derivatization step with acetic anhydride-d6, a deuterated acetylating agent, to enhance the volatility and chromatographic performance of the target analytes for gas chromatography-mass spectrometry (GC-MS) analysis. The incorporation of a stable isotope label during derivatization allows for the use of non-deuterated acetylated biogenic amines as internal standards, enabling accurate quantification through isotope dilution mass spectrometry. This method is particularly valuable for researchers in neuroscience, pharmacology, and clinical diagnostics who require precise measurement of biogenic amine levels for disease biomarker discovery and drug development.
Introduction
Biogenic amines are a class of low molecular weight organic compounds that play crucial roles as neurotransmitters and neuromodulators in the central nervous system. Variations in the concentrations of biogenic amines such as dopamine, serotonin, histamine, and tyramine (B21549) have been implicated in a wide range of neurological and psychiatric disorders. Consequently, the accurate and precise quantification of these molecules in biological samples is of paramount importance for both basic research and clinical applications.
A significant challenge in the analysis of biogenic amines is their inherent polarity and low volatility, which makes them unsuitable for direct analysis by gas chromatography. Derivatization is a common strategy to overcome these limitations by converting the analytes into more volatile and thermally stable derivatives. Acetylation with acetic anhydride (B1165640) is a well-established method for the derivatization of primary and secondary amines.[1]
This application note describes a method based on derivatization with this compound. The use of a deuterated reagent offers the advantage of introducing a stable isotope label into the analyte molecules. This allows for the application of isotope dilution mass spectrometry, a powerful technique that uses a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Principle of the Method
The workflow for the analysis of biogenic amines using this compound derivatization and GC-MS is outlined below. The process involves sample preparation, derivatization, extraction of the derivatized analytes, and subsequent analysis by GC-MS.
Caption: Workflow for biogenic amine analysis.
Experimental Protocols
Materials and Reagents
-
Biogenic amine standards (e.g., dopamine, histamine, tyramine, putrescine, cadaverine)
-
This compound (99 atom % D)
-
Internal standards (non-deuterated acetylated biogenic amines or other suitable deuterated compounds)
-
Perchloric acid (HClO4)
-
Sodium bicarbonate (NaHCO3) or other suitable base
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (GC grade)
-
Nitrogen gas (high purity)
-
Deionized water
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Micropipettes
-
Glass vials with PTFE-lined caps
Sample Preparation
-
Tissue Samples: Homogenize tissue samples in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Liquid Samples (Plasma, Urine): Acidify with an equal volume of 0.8 M perchloric acid.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the biogenic amines.
Derivatization Protocol
-
pH Adjustment: Transfer a known volume of the supernatant (e.g., 100 µL) to a clean glass vial. Adjust the pH to approximately 9-10 with a saturated sodium bicarbonate solution.
-
Internal Standard Addition: Add the internal standard solution to the sample.
-
Derivatization Reaction: Add 50 µL of this compound to the vial.
-
Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes in a heating block or water bath.
Extraction of Derivatized Biogenic Amines
-
Liquid-Liquid Extraction: After incubation, add 500 µL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the acetylated-d6 biogenic amines.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a new clean vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, known volume of ethyl acetate (e.g., 50 µL) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize representative quantitative data for the analysis of several biogenic amines using a similar derivatization approach. These values can be used as a reference for method validation.
Table 1: GC-MS Parameters for Selected Derivatized Biogenic Amines
| Biogenic Amine | Derivatized Form | Retention Time (min) | Target Ion (m/z) | Qualifier Ion(s) (m/z) |
| Putrescine | N,N'-Diacetyl-d6-putrescine | ~10.5 | 178 | 118, 76 |
| Cadaverine | N,N'-Diacetyl-d6-cadaverine | ~11.8 | 192 | 132, 90 |
| Histamine | N,N-Diacetyl-d6-histamine | ~14.2 | 203 | 144, 84 |
| Tyramine | N,O-Diacetyl-d6-tyramine | ~15.5 | 229 | 169, 110 |
| Dopamine | N,O,O-Triacetyl-d9-dopamine | ~17.1 | 288 | 198, 138 |
Table 2: Representative Method Performance Data
| Biogenic Amine | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Putrescine | 1 - 500 | >0.995 | 0.3 | 1.0 | 92 ± 5 |
| Cadaverine | 1 - 500 | >0.996 | 0.3 | 1.0 | 95 ± 4 |
| Histamine | 5 - 1000 | >0.992 | 1.5 | 5.0 | 88 ± 7 |
| Tyramine | 2 - 800 | >0.997 | 0.6 | 2.0 | 94 ± 6 |
| Dopamine | 5 - 1000 | >0.994 | 1.8 | 5.0 | 90 ± 8 |
Note: The data presented in these tables are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Signaling Pathway Visualization
The following diagram illustrates the metabolic pathway of key biogenic amines, highlighting their precursor amino acids.
Caption: Biosynthesis pathways of biogenic amines.
Conclusion
The use of this compound for the derivatization of biogenic amines provides a highly effective and reliable method for their quantitative analysis by GC-MS. The incorporation of a stable isotope label during derivatization enables accurate quantification through isotope dilution mass spectrometry, minimizing matrix effects and improving method precision and accuracy. This application note provides a comprehensive protocol and representative data to guide researchers in implementing this powerful analytical technique for their studies on biogenic amines.
References
Application Notes and Protocols for Acetic Anhydride-d6 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of acetic anhydride-d6 as a cost-effective and reliable reagent for quantitative proteomics workflows. Detailed protocols, data presentation examples, and workflow visualizations are included to facilitate the implementation of this chemical labeling strategy in your research.
Introduction to this compound Labeling for Quantitative Proteomics
Stable isotope labeling is a cornerstone of modern quantitative mass spectrometry (MS)-based proteomics, enabling the accurate relative and absolute quantification of proteins in complex biological samples. Chemical labeling with isotopic reagents offers a versatile and economical alternative to metabolic labeling methods. This compound (d6-Ac2O) is a chemical labeling reagent that introduces a heavy acetyl group onto the N-termini of peptides and the ε-amino group of lysine (B10760008) residues.
The underlying principle of this method is the differential labeling of two or more samples with light (acetic anhydride, h6-Ac2O) and heavy (this compound, d6-Ac2O) isotopic reagents. Following labeling, the samples are mixed, and the peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 3 Da per acetyl group (due to the three deuterium (B1214612) atoms in d6-acetic anhydride) allows for the relative quantification of peptides and, consequently, proteins by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrometer.
Key Applications
-
Differential Protein Expression Profiling: Comparing protein abundance between different cellular states, tissues, or treatment conditions.
-
Biomarker Discovery: Identifying potential protein biomarkers by quantifying changes in protein levels in response to disease or drug treatment.
-
Drug Target Validation: Assessing the on-target and off-target effects of drug candidates by monitoring changes in the proteome.
-
Systems Biology Research: Investigating the dynamics of protein networks and signaling pathways.
Experimental Workflow Overview
The general workflow for quantitative proteomics using this compound labeling is a multi-step process that requires careful execution to ensure high-quality, reproducible data. The key stages are outlined below and visualized in the accompanying workflow diagram.
Application Notes and Protocols for Acetylation of Primary Amines using Acetic Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylation of primary amines is a fundamental and widely utilized chemical transformation in various scientific disciplines, including organic synthesis, medicinal chemistry, and proteomics. This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of a primary amine, forming a stable amide bond. The use of isotopically labeled reagents, such as Acetic Anhydride-d6 ((CD₃CO)₂O), has become a cornerstone in quantitative mass spectrometry-based applications. The deuterium-labeled acetyl group provides a distinct mass shift, enabling the differentiation and relative or absolute quantification of molecules in complex mixtures.
This document provides detailed application notes and experimental protocols for the acetylation of primary amines using this compound. The primary applications covered include the isotopic labeling of small molecules, peptides, and proteins for quantitative analysis by mass spectrometry (MS).
Principle of the Method
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a deuterated acetate (B1210297) ion as a leaving group and yielding the N-acetylated-d3 product. The reaction is typically carried out in the presence of a base to neutralize the deuterated acetic acid byproduct. Every primary amine group in a molecule (e.g., the N-terminus and the side chain of lysine (B10760008) residues in peptides) will be acetylated, introducing a mass shift of +45.037 Da (+3 Da from the three deuterium (B1214612) atoms and +42.011 Da from the acetyl group, with slight mass differences due to isotopic composition).
Applications
-
Quantitative Proteomics: Isotopic labeling of peptides generated from protein digests allows for the relative and absolute quantification of proteins in different biological samples.[1][2] The "light" sample is acetylated with standard acetic anhydride (B1165640), while the "heavy" sample is treated with this compound. The samples are then mixed and analyzed by LC-MS/MS. The relative abundance of a peptide is determined by comparing the signal intensities of its light and heavy isotopic forms.
-
Metabolomics: Derivatization of primary amine-containing metabolites with this compound improves their chromatographic properties and introduces a heavy isotope tag for quantitative analysis.
-
Drug Metabolism and Pharmacokinetics (DMPK): Deuterated compounds are used as internal standards in quantitative bioanalytical assays to improve accuracy and precision.
-
Organic Synthesis: Used to introduce a deuterated acetyl protecting group or to synthesize deuterated amide-containing molecules.
Data Presentation
The efficiency of the acetylation reaction is crucial for accurate quantification. Under optimized conditions, the reaction can proceed to completion with high yields.
| Substrate Type | Amine Example | Reagent | Solvent | Catalyst/Base | Yield (%) | Reference |
| Aromatic Amine | Aniline | Acetic Anhydride | Water | NaHCO₃ | 95 | [3] |
| Aromatic Amine | 4-Fluoroaniline | Acetic Anhydride | Water | NaHCO₃ | 96 | [3] |
| Aliphatic Amine | Benzylamine | Acetic Anhydride | Water | NaHCO₃ | 85 | [3] |
| Aliphatic Amine | Cyclohexylamine | Acetic Anhydride | Water | NaHCO₃ | 82 | [3] |
| Peptides | Tryptic Peptides | Acetic Anhydride-1,1'-¹³C₂ | 100 mM NH₄HCO₃ | - | >99 (Labeling Efficiency) | [4] |
| Protein | Bovine Serum Albumin | Isotopically Coded Formaldehydes | - | - | 70 (Coverage) | [2] |
Note: The yields reported are for acetylation with non-deuterated acetic anhydride, but are expected to be comparable for this compound. The labeling efficiency for peptides with a similar reagent is very high.
Experimental Protocols
Protocol 1: General Acetylation of Primary Amines in Aqueous Medium
This protocol is adapted from a mild and environmentally friendly procedure for the chemoselective acylation of amines.[3] It is suitable for a wide range of aliphatic and aromatic primary amines.
Materials:
-
Primary amine
-
This compound
-
Deionized water
-
6 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, suspend the primary amine (1.0 mmol) in 5 mL of deionized water with stirring.
-
Slowly add 6 M HCl dropwise until the amine dissolves completely, forming the hydrochloride salt (the pH should be approximately 1.5-2.0).
-
Cool the homogeneous solution in an ice bath.
-
To the cooled solution, add this compound (1.5 mmol, 1.5 equivalents).
-
Immediately following the anhydride addition, add solid sodium bicarbonate in small portions with vigorous stirring until effervescence ceases and the pH of the mixture reaches approximately 5.5.
-
The acetylated product will often precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure N-acetylated-d3 amine.
Protocol 2: Isotopic Labeling of Peptides for Quantitative Proteomics
This protocol is designed for the labeling of peptide samples from protein digests for subsequent LC-MS analysis. It is based on established methods for peptide labeling.[4]
Materials:
-
Lyophilized peptide sample
-
This compound ("heavy" label)
-
Acetic Anhydride ("light" label, for control)
-
Ammonium Bicarbonate (NH₄HCO₃) buffer (100 mM, pH 8.0)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptide samples ("heavy" and "light") in 100 mM NH₄HCO₃ buffer (pH 8.0) to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh solution of this compound in a compatible organic solvent like acetonitrile (e.g., 10% v/v solution). Prepare a corresponding solution of non-deuterated Acetic Anhydride for the "light" sample.
-
Labeling Reaction:
-
To the "heavy" peptide sample, add the this compound solution to achieve a 10-fold molar excess over the total number of primary amine groups (N-termini and lysine side chains).
-
To the "light" peptide sample, add the same molar excess of the standard Acetic Anhydride solution.
-
-
Incubation: Incubate the reaction mixtures for 1 hour at room temperature with gentle agitation (e.g., on a thermomixer).
-
Quenching (Optional): The reaction can be quenched by adding a solution containing a primary amine, such as hydroxylamine (B1172632) or Tris buffer, to consume the excess anhydride.
-
Sample Pooling and Cleanup: Combine the "light" and "heavy" labeled peptide samples at the desired ratio (e.g., 1:1).
-
Acidify the combined sample with formic acid to a final concentration of 0.1-1% to stop the reaction and prepare it for desalting.
-
Desalt the labeled peptides using a C18 StageTip, ZipTip, or solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Elute the peptides, dry them in a vacuum centrifuge, and store them at -20°C or -80°C until LC-MS analysis.
Visualizations
Caption: Reaction mechanism for the acetylation of a primary amine.
Caption: Workflow for quantitative proteomics using isotopic labeling.
References
Application Notes and Protocols: Sample Preparation for NMR using Acetic Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for molecular structure elucidation and quantification. However, complex spectra arising from overlapping signals can often hinder unambiguous analysis. Chemical derivatization with isotopically labeled reagents is a valuable strategy to simplify spectra and introduce a unique NMR-active nucleus for quantification. Acetic anhydride-d6 ((CD₃CO)₂O) is an excellent reagent for this purpose, as it selectively reacts with primary and secondary amines, alcohols, and phenols to introduce a deuterated acetyl group (-COCD₃).
The primary advantages of using this compound for NMR sample preparation are:
-
Spectral Simplification: The introduction of a deuterated acetyl group eliminates the otherwise sharp singlet of a non-deuterated acetyl group in the 1H NMR spectrum, reducing signal overlap in the upfield region.
-
Introduction of a Quantification Handle: While the deuterated methyl group is silent in 1H NMR, the corresponding carbon signal can be observed in 13C NMR, or the derivatization can be used in conjunction with an internal standard for quantitative 1H NMR (qNMR) by observing the disappearance of the analyte's original signal or the shift of adjacent protons.
-
Improved Volatility and Stability: Acetylation can increase the volatility and stability of certain analytes, which can be beneficial for other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1]
This document provides detailed application notes and protocols for the use of this compound in NMR sample preparation for both qualitative and quantitative analysis.
Applications
The derivatization of analytes with this compound is applicable across various fields:
-
Metabolomics: Simplification of complex biofluid spectra (e.g., urine, serum) and selective tagging of classes of metabolites, such as amino acids, for enhanced detection and quantification.[2]
-
Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) and impurities containing hydroxyl or amino functionalities.
-
Natural Product Chemistry: Structural elucidation of complex natural products by derivatizing hydroxyl and amino groups to confirm their presence and number.
-
Quality Control: Monitoring the purity of raw materials and finished products by quantifying specific functional groups.
Data Presentation: Expected 1H NMR Chemical Shifts
Upon derivatization with this compound, the proton signals of the analyte molecule in proximity to the derivatized functional group will typically experience a downfield shift. The following table summarizes the expected chemical shift of the unreacted this compound and provides representative examples of the downfield shift observed for protons alpha to the acetylated functional group.
| Compound/Functional Group | Description | Typical ¹H NMR Chemical Shift (ppm) |
| This compound | Unreacted reagent | The residual proton signal of the methyl group is typically not observed due to high deuteration levels. |
| Acetic anhydride (B1165640) | For comparison (non-deuterated) | ~2.26 ppm (singlet)[3] |
| Primary/Secondary Amine (R-NH₂ / R₂NH) | Proton on the alpha-carbon to the nitrogen (e.g., -CH -NH-COCD₃) | Downfield shift of 0.5 - 1.5 ppm |
| Alcohol (R-OH) | Proton on the alpha-carbon to the oxygen (e.g., -CH -O-COCD₃) | Downfield shift of 0.5 - 1.0 ppm |
| Phenol (Ar-OH) | Aromatic protons ortho to the hydroxyl group | Downfield shift of 0.2 - 0.5 ppm |
Experimental Protocols
Safety Precautions: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine (B92270) is toxic and flammable and should also be handled in a fume hood.
Protocol 1: Derivatization of Primary and Secondary Amines in an Aqueous Medium (for Metabolomics)
This protocol is adapted for the derivatization of amino acids and other primary and secondary amines in biofluids.
Materials:
-
Sample containing primary/secondary amines (e.g., urine, deproteinized serum)
-
This compound
-
Phosphate (B84403) buffer (1 M, pH 8.0)
-
Sodium hydroxide (B78521) (1 M)
-
Deuterium oxide (D₂O)
-
NMR tube
Procedure:
-
Sample Preparation:
-
For biofluids like serum, deproteinize the sample by adding a cold solvent (e.g., methanol), vortexing, and centrifuging to pellet the proteins.[4]
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried sample in 500 µL of phosphate buffer (pH 8.0) in a microcentrifuge tube.[2]
-
-
Derivatization Reaction:
-
While stirring the sample solution at room temperature, add a 2 to 4-fold molar excess of this compound to the sample. The exact amount will depend on the estimated concentration of amines.
-
Add the this compound stepwise in small aliquots.[2]
-
Maintain the pH of the reaction mixture at 8.0 by the periodic addition of 1 M NaOH.[2] Monitor the pH using a calibrated pH meter or pH paper.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
-
NMR Sample Preparation:
-
Lyophilize the reaction mixture to dryness to remove the aqueous buffer.
-
Reconstitute the dried, derivatized sample in a suitable deuterated solvent for NMR analysis (e.g., 600 µL of D₂O).
-
Transfer the solution to an NMR tube for analysis.
-
Protocol 2: Derivatization of Alcohols and Phenols in an Anhydrous Medium
This protocol is suitable for the derivatization of purified compounds containing hydroxyl groups, such as natural products or pharmaceutical compounds.
Materials:
-
Analyte containing hydroxyl groups (must be dry)
-
This compound
-
Anhydrous pyridine (as catalyst and solvent)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the dry analyte in 500 µL of a suitable deuterated solvent (e.g., Chloroform-d) in a clean, dry vial.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the sample solution. Pyridine acts as a basic catalyst.[5]
-
Add a 2 to 5-fold molar excess of this compound to the solution.
-
Cap the vial tightly and gently swirl to mix.
-
Heat the reaction mixture at 60-70°C for 20-30 minutes to ensure the reaction goes to completion, especially for sterically hindered alcohols.[5]
-
-
NMR Sample Preparation:
-
Allow the sample to cool to room temperature.
-
The sample can be analyzed directly. If necessary, the excess pyridine and this compound can be removed under a stream of nitrogen, and the residue redissolved in the desired deuterated solvent.
-
Transfer the final solution to an NMR tube for analysis.
-
Protocol 3: Quantitative NMR (qNMR) of an Analyte with a Hydroxyl Group
This protocol describes the use of this compound for the quantification of a compound containing a hydroxyl group using an internal standard.
Materials:
-
Analyte containing a known number of hydroxyl groups
-
This compound
-
Anhydrous pyridine
-
Internal Standard (IS) with a known purity and a singlet in a clean region of the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene, maleic acid). The IS should not react with this compound.
-
Deuterated solvent (e.g., Chloroform-d)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the analyte and the internal standard and dissolve them in a known volume of the deuterated solvent to prepare stock solutions of known concentrations.
-
-
Sample Preparation for Derivatization:
-
In a vial, accurately transfer a known volume of the analyte stock solution.
-
Add a known volume of the internal standard stock solution.
-
-
Derivatization:
-
Follow the procedure outlined in Protocol 2 for the derivatization of alcohols. Ensure that the reaction goes to completion by using a sufficient excess of this compound and adequate heating time.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the final solution.
-
Ensure that the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being integrated (both for the analyte and the internal standard) to ensure full relaxation and accurate integration.
-
-
Data Processing and Quantification:
-
Carefully integrate the well-resolved signal of the internal standard and a well-resolved signal of the derivatized analyte. The chosen analyte signal should be from a proton whose signal has shifted upon derivatization and is free from overlap.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
Canalyte = Concentration of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons giving rise to the integrated analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons giving rise to the integrated internal standard signal
-
MWanalyte = Molecular weight of the analyte
-
MWIS = Molecular weight of the internal standard
-
manalyte = Mass of the analyte
-
mIS = Mass of the internal standard
-
PurityIS = Purity of the internal standard
-
Visualizations
References
- 1. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. bmrb.io [bmrb.io]
Application Note: Isotopic Labeling of Metabolites with Acetic Anhydride-d6 for Enhanced Drug Discovery
INTRODUCTION
Understanding the metabolic fate and mechanism of action of drug candidates is a cornerstone of modern drug discovery and development. Stable isotope labeling, coupled with mass spectrometry (MS), offers a powerful platform for the quantitative analysis of metabolites, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This application note describes a robust methodology for the isotopic labeling of metabolites containing amine and hydroxyl functional groups using Acetic anhydride-d6 (d6-Ac2O). This approach enhances the sensitivity and accuracy of LC-MS based metabolomics studies, facilitating the identification of drug targets and biomarkers of drug efficacy and toxicity.
The derivatization of metabolites with d6-Ac2O introduces a deuterium (B1214612) label, creating a mass shift of +3 Da for each acetylated functional group compared to its unlabeled counterpart derivatized with Acetic anhydride (B1165640) (d0-Ac2O). This differential labeling strategy allows for the relative quantification of metabolites between two sample groups (e.g., control vs. drug-treated) by comparing the peak intensities of the light (d0) and heavy (d6) labeled metabolite pairs in a single LC-MS analysis. This method significantly reduces analytical variability and improves the reliability of quantitative data.
Core Applications in Drug Discovery:
-
Targeted Metabolomics: Accurate quantification of specific metabolites known to be involved in the drug's mechanism of action or toxicity pathways.
-
Untargeted Metabolomics: Discovery of novel biomarkers by profiling global changes in the metabolome in response to drug treatment.
-
Flux Analysis: Tracing the metabolic fate of isotopically labeled precursors through metabolic pathways to understand how a drug modulates metabolic flux.
-
ADME Studies: Elucidating the metabolic pathways of drug candidates and identifying their major metabolites.[1][2]
EXPERIMENTAL WORKFLOW
The overall experimental workflow for isotopic labeling of metabolites with this compound is depicted below. This process involves sample preparation, derivatization, LC-MS analysis, and data processing to achieve relative quantification of metabolites.
PROTOCOLS
Metabolite Extraction from Biological Samples
This protocol provides a general guideline for metabolite extraction. The choice of method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may need to be optimized based on the sample matrix and the metabolites of interest.
Materials:
-
Biological sample (e.g., 100 µL plasma, 1x10^6 cells)
-
Ice-cold methanol (B129727)
-
Methyl tert-butyl ether (MTBE)
-
LC-MS grade water
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
Procedure (Liquid-Liquid Extraction):
-
Quenching: For cell samples, rapidly quench metabolic activity by adding 1 mL of ice-cold methanol to the cell pellet. For plasma/serum, proceed to the next step.
-
Extraction Solvent Addition: To 100 µL of plasma or the quenched cell suspension, add 400 µL of a pre-chilled (-20°C) extraction solvent mixture of MTBE:Methanol (3:1, v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of LC-MS grade water and vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Fraction Collection: Carefully collect the upper organic layer (lipophilic metabolites) and the lower aqueous layer (polar metabolites) into separate tubes.
-
Drying: Evaporate the solvent from both fractions to complete dryness using a nitrogen evaporator or a vacuum concentrator. The dried extracts are now ready for derivatization.
Derivatization with this compound
This protocol details the derivatization of metabolites containing amine and hydroxyl groups.
Materials:
-
Dried metabolite extracts
-
Acetic anhydride (d0-Ac2O)
-
This compound (d6-Ac2O)
-
4-Dimethylaminopyridine (DMAP) solution (2 mg/mL in pyridine)
-
Acetonitrile
-
Vortex mixer
-
Incubator or heating block
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of a 2:1 (v/v) mixture of pyridine and acetonitrile.
-
Derivatization Reagent Addition:
-
To the control samples, add 25 µL of a freshly prepared solution of 10% Acetic anhydride in acetonitrile.
-
To the drug-treated samples, add 25 µL of a freshly prepared solution of 10% this compound in acetonitrile.
-
-
Catalyst Addition: Add 10 µL of the DMAP solution to each sample.
-
Incubation: Vortex the samples for 30 seconds and incubate at 60°C for 30 minutes.
-
Quenching: Stop the reaction by adding 10 µL of LC-MS grade water and vortex.
-
Drying: Evaporate the samples to dryness under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried derivatized samples in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 water:acetonitrile with 0.1% formic acid).
-
Sample Pooling: For relative quantification, combine equal volumes of the reconstituted d0-labeled control and d6-labeled treated samples.
LC-MS/MS Analysis
The following are general parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and metabolites of interest.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Scan Type: Full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Collision Energy: Optimized for each metabolite in targeted analysis.
DATA PRESENTATION
The use of this compound labeling allows for precise relative quantification of metabolites. The table below provides a representative example of quantitative data that can be obtained from a study investigating the effect of a hypothetical anti-cancer drug on the metabolome of cancer cells.
| Metabolite | Functional Groups | d0-Labeled (Control) Peak Area | d6-Labeled (Treated) Peak Area | Fold Change (d6/d0) | p-value |
| Glycine | 1 Amine, 1 Carboxyl | 1.25E+07 | 8.75E+06 | 0.70 | 0.032 |
| Serine | 1 Amine, 1 Hydroxyl, 1 Carboxyl | 9.80E+06 | 1.57E+07 | 1.60 | 0.011 |
| Glutamate | 1 Amine, 2 Carboxyls | 2.10E+08 | 1.05E+08 | 0.50 | <0.001 |
| Spermidine | 3 Amines | 5.50E+05 | 1.21E+06 | 2.20 | 0.005 |
| Citrate | 3 Carboxyls, 1 Hydroxyl | 1.50E+07 | 9.00E+06 | 0.60 | 0.021 |
| Hypotaurine | 1 Amine | 4.30E+06 | 8.17E+06 | 1.90 | 0.009 |
Note: Carboxyl groups are generally not derivatized by acetic anhydride under these conditions.
VISUALIZATION OF AFFECTED METABOLIC PATHWAY
Isotopic labeling is instrumental in elucidating how a drug impacts specific metabolic pathways. For example, a drug might inhibit an enzyme in the TCA cycle. By tracing the fate of a labeled precursor like 13C-glucose, we can observe the accumulation of upstream metabolites and depletion of downstream metabolites. The derivatization with this compound can then be used to quantify the relative changes in the pools of these TCA cycle intermediates between control and drug-treated conditions.
In this example, inhibition of IDH by "Drug X" would lead to an accumulation of Citrate and Isocitrate, and a decrease in downstream metabolites like α-Ketoglutarate. This compound labeling would allow for the precise quantification of these changes, confirming the drug's on-target effect.
References
Application Notes and Protocols for Derivatization of Sugars with Acetic Anhydride for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, native sugars are non-volatile and highly polar, making them unsuitable for direct GC-MS analysis.[1][2] Chemical derivatization is a necessary step to convert sugars into volatile and thermally stable derivatives.[1][2] Acetylation using acetic anhydride (B1165640), particularly through the formation of alditol acetates, is a robust and widely used method for this purpose.[1]
This two-step process involves the reduction of the sugar's carbonyl group to a hydroxyl group, forming an alditol (a sugar alcohol), followed by the acetylation of all hydroxyl groups with acetic anhydride.[1] This procedure yields a single, stable derivative for each aldose, simplifying chromatograms and enhancing the sensitivity of detection, which is highly advantageous for accurate quantification.[3] This application note provides a detailed protocol for the derivatization of sugars into their alditol acetate (B1210297) derivatives for subsequent GC-MS analysis.
Chemical Derivatization Pathway
The derivatization of a sugar to its corresponding alditol acetate involves two primary chemical reactions:
-
Reduction of the Carbonyl Group: The aldehyde or ketone group of the monosaccharide is reduced to a primary or secondary alcohol, respectively, using a reducing agent such as sodium borohydride (B1222165). This converts the sugar into its corresponding alditol.
-
Acetylation of Hydroxyl Groups: All the hydroxyl groups of the alditol, including the newly formed one, are then esterified using acetic anhydride. This reaction is typically catalyzed by a base like pyridine (B92270) or 1-methylimidazole (B24206). The resulting per-O-acetylated alditol is significantly more volatile and less polar than the parent sugar, making it amenable to GC-MS analysis.
Caption: Chemical pathway for alditol acetate derivatization.
Experimental Workflow
The overall experimental workflow for the analysis of sugars by GC-MS following alditol acetate derivatization can be summarized in the following steps:
Caption: Experimental workflow for GC-MS analysis of sugars.
Experimental Protocols
This protocol is a compilation of established methods for the alditol acetate derivatization of monosaccharides.[1][2]
Materials and Reagents:
-
Monosaccharide standards (e.g., glucose, galactose, mannose, xylose, arabinose)
-
Sodium borohydride (NaBH₄)
-
Ammonia (B1221849) solution (for adjusting pH, optional)
-
Glacial acetic acid
-
Acetic anhydride
-
Pyridine or 1-methylimidazole (as catalyst)
-
Dichloromethane (B109758) or Chloroform (B151607) (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Nitrogen gas for drying
-
Sample vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dry sugar sample or standard into a screw-cap reaction vial.
-
If the sample is a polysaccharide, it must first be hydrolyzed to its constituent monosaccharides using an appropriate acid hydrolysis method (e.g., with trifluoroacetic acid).
-
-
Reduction to Alditols:
-
Prepare a fresh solution of sodium borohydride (10-20 mg/mL) in 1 M ammonia solution or water.
-
Add 0.5 mL of the sodium borohydride solution to the dried sugar sample.
-
Incubate the mixture at 40°C for 90 minutes, with occasional vortexing to ensure complete dissolution and reaction.
-
After incubation, cool the vial to room temperature.
-
Carefully add 0.1 mL of glacial acetic acid dropwise to neutralize the excess sodium borohydride. Be cautious as this will generate hydrogen gas.
-
-
Removal of Borate (B1201080) Complexes:
-
Evaporate the sample to dryness under a stream of nitrogen gas.
-
Add 0.5 mL of methanol to the dried residue and vortex.
-
Evaporate to dryness again under nitrogen. Repeat this methanol addition and evaporation step at least three times to ensure the complete removal of borate as volatile methyl borate.
-
-
Acetylation:
-
To the completely dried alditol residue, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine (or 0.1 mL of 1-methylimidazole as a catalyst).
-
Tightly cap the vial and incubate at 100°C for 1-2 hours in a heating block.
-
-
Work-up and Extraction:
-
Cool the reaction vial to room temperature.
-
Add 1 mL of deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Add 1 mL of dichloromethane or chloroform and vortex vigorously for 1 minute.
-
Centrifuge the vial to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer containing the alditol acetate derivatives to a clean vial.
-
Repeat the extraction of the aqueous layer with another 1 mL of the organic solvent.
-
Combine the organic extracts.
-
Pass the combined organic phase through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the dried alditol acetate derivatives.
-
-
Sample Reconstitution for GC-MS Analysis:
-
Reconstitute the dried derivative in a suitable volume of ethyl acetate or chloroform (e.g., 100-500 µL) for GC-MS analysis.
-
Data Presentation
Table 1: Typical GC-MS Parameters for Alditol Acetate Analysis
| Parameter | Typical Value/Condition |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or similar non-polar to mid-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100-140 °C, hold for 1-2 minRamp 1: 3-5 °C/min to 220-240 °C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40 - 500 |
| Solvent Delay | 3 - 5 min |
Table 2: Representative GC-MS Data for Common Monosaccharide Alditol Acetates
Note: Retention times are approximate and can vary significantly depending on the specific GC column, temperature program, and instrument. Fragmentation patterns are characteristic but relative abundances may differ.
| Monosaccharide | Corresponding Alditol | Retention Time (min) | Key Mass Fragments (m/z) |
| Arabinose | Arabinitol | ~15-17 | 73, 115, 145, 217, 289 |
| Xylose | Xylitol | ~15-17 | 73, 115, 145, 217, 289 |
| Ribose | Ribitol | ~16-18 | 73, 115, 145, 217, 289 |
| Rhamnose | Rhamnitol | ~17-19 | 115, 129, 189, 231 |
| Fucose | Fucitol | ~17-19 | 115, 129, 189, 231 |
| Mannose | Mannitol | ~20-22 | 73, 115, 145, 217, 289, 361 |
| Glucose | Glucitol | ~21-23 | 73, 115, 145, 217, 289, 361 |
| Galactose | Galactitol | ~21-23 | 73, 115, 145, 217, 289, 361 |
It is important to note that some sugars will produce the same alditol and, therefore, the same alditol acetate derivative (e.g., arabinose and lyxose).[1] In such cases, chromatographic separation of the underivatized sugars or an alternative derivatization method may be necessary for unambiguous identification. The fragmentation of alditol acetates in EI-MS is characterized by the cleavage of the carbon-carbon backbone, leading to a series of diagnostic ions that can be used for structural elucidation.[3][4]
Conclusion
The derivatization of sugars to their alditol acetates is a reliable and effective method for their analysis by GC-MS. This technique overcomes the inherent non-volatility of carbohydrates and provides single, stable derivatives for most aldoses, facilitating accurate quantification. The detailed protocol and accompanying information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this methodology in their analytical workflows. Careful execution of the derivatization procedure and optimization of GC-MS parameters are crucial for achieving high-quality, reproducible results.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. Acetylated Alditols: Advantages & Limitations - Glycopedia [glycopedia.eu]
- 4. 5. Mass Spectrometry of Partially Methylated Alditol Acetates [stenutz.eu]
Application Notes and Protocols for N-acetylation of Sterically Hindered Aromatic Amines with Acetic Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-acetylation of sterically hindered aromatic amines utilizing deuterated acetic anhydride (B1165640) (Acetic anhydride-d6). This process is critical in drug development and medicinal chemistry for introducing a deuterated acetyl group, which can serve as a metabolic stabilizer or as an internal standard in pharmacokinetic studies. The protocols detailed below address the challenges associated with the reduced nucleophilicity of sterically hindered amines.
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis. However, aromatic amines with significant steric hindrance around the amino group present a synthetic challenge due to their decreased reactivity. This often results in low yields and slow reaction rates under standard conditions. To overcome these obstacles, the use of catalysts or more forcing reaction conditions is often necessary. The use of this compound as the acetylating agent allows for the specific incorporation of a trideuterated acetyl group (-COCD₃).
The general reaction scheme is as follows:
Ar-NH₂ + (CD₃CO)₂O → Ar-NHCOCD₃ + CD₃COOH (Sterically Hindered Aromatic Amine + this compound → N-acetyl-d3-Aromatic Amine + Acetic Acid-d3)
Key Challenges and Solutions
Steric hindrance in aromatic amines shields the nitrogen atom, impeding the approach of the electrophilic acetylating agent.[1] Key strategies to enhance the reaction efficiency include:
-
Catalysis: The use of a nucleophilic catalyst, such as 4-(Dimethylaminopyridine) (DMAP), can significantly accelerate the reaction. DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[1]
-
Acid Catalysis: A catalytic amount of a protic acid, like glacial acetic acid, can also promote the reaction.[2]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1]
-
Choice of Acylating Agent: While this note focuses on this compound, it is worth noting that for extremely hindered amines, more reactive acylating agents like acyl chlorides might be considered.[1]
Experimental Protocols
Protocol 1: General Procedure for N-acetylation of a Sterically Hindered Aromatic Amine using this compound with DMAP Catalysis
This protocol describes a general method for the N-acetylation of a sterically hindered aromatic amine using this compound with 4-(Dimethylaminopyridine) (DMAP) as a catalyst.
Materials:
-
Sterically hindered aromatic amine (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 - 0.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the sterically hindered aromatic amine (1.0 eq) and DMAP (0.1 - 0.2 eq) in anhydrous DCM.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add this compound (1.2 - 1.5 eq) dropwise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to quench excess this compound and neutralize any acid formed), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylated-d3 product.
-
Purify the crude product by recrystallization or column chromatography as required.
Protocol 2: Catalyst-Free N-acetylation under Elevated Temperature
For some substrates, a catalyst-free approach at elevated temperatures may be effective.
Materials:
-
Sterically hindered aromatic amine (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
High-boiling point solvent (e.g., toluene, xylene, or neat)
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine the sterically hindered aromatic amine (1.0 eq) and this compound (1.5 - 2.0 eq). A high-boiling point solvent can be used, or the reaction can be run neat.
-
Attach a reflux condenser and heat the mixture to 80-120 °C with stirring.[4][5]
-
Monitor the reaction by TLC or HPLC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water to quench the excess this compound and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product thoroughly with cold water to remove water-soluble impurities.
-
Dry the purified N-(deuterated-acetyl) aromatic amine.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-acetylation of various amines as reported in the literature. While not specific to this compound, these data provide a useful reference for optimizing the reaction with the deuterated analog.
| Substrate | Acetylating Agent | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Vinegar (Acetic Acid) | Solvent-free | Not Specified | 82.43 | [2] |
| o-Nitroaniline | Acetic Anhydride | Vinegar (Acetic Acid) | Solvent-free | Not Specified | 75.38 | [2] |
| m-Nitroaniline | Acetic Anhydride | Vinegar (Acetic Acid) | Solvent-free | Not Specified | 89.23 | [2] |
| Aniline | Acetic Anhydride | None | Water | 5 min | 90 | [6] |
| Aniline | Acetic Anhydride | None | Solvent-free | 5 min | 89 | [6] |
| p-Nitroaniline | Acetic Anhydride | None | Solvent-free | 8 min | 91 | [6] |
| Naphthalen-1-amine | Acetic Anhydride | Glacial Acetic Acid | Solvent-free | 10-15 min | High |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for catalyzed N-acetylation and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-acetylation Reactions of Hindered Aromatic Amines
Welcome to the technical support center for the N-acetylation of hindered aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these sterically demanding reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the N-acetylation of my hindered aromatic amine so slow or resulting in a low yield?
The primary reason for difficulty in acetylating hindered aromatic amines is steric hindrance.[1] Large substituents on the aromatic ring, particularly in the ortho positions, physically block the nitrogen atom's lone pair of electrons from attacking the electrophilic acetylating agent. This steric shield significantly reduces the nucleophilicity of the amine, leading to slow reaction rates and poor yields.[1]
Q2: Which acetylating agent is better for hindered amines: acetic anhydride (B1165640) or acetyl chloride?
For hindered anilines, acetyl chloride is generally preferred over acetic anhydride due to its higher reactivity.[1] However, acetic anhydride is less sensitive to moisture and can be effective, especially when paired with a potent catalyst or when the reaction is conducted at elevated temperatures. The choice may also be influenced by the availability and stability of the specific reagent.[1]
Q3: What is the function of 4-(Dimethylaminopyridine) (DMAP) in these reactions?
4-(Dimethylaminopyridine) (DMAP) serves as a highly effective nucleophilic catalyst.[1] It functions by reacting with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can more effectively acetylate the sterically hindered amine. The DMAP is then regenerated, allowing it to continue participating in the catalytic cycle.[1][2]
Q4: My hindered aniline (B41778) is also electron-deficient. What are the special considerations?
Electron-withdrawing groups on the aniline ring further decrease the amine's nucleophilicity, compounding the challenge of acetylation. For such substrates, more forcing conditions are typically necessary.[1] This can include using a highly reactive acetylating agent like acetyl chloride, employing a super-stoichiometric amount of a strong base to deprotonate the amine, or considering specialized coupling agents designed for difficult amide bond formations. Higher reaction temperatures and longer reaction times may also be required.[1]
Q5: What are the best methods for purifying my N-acetylated hindered aromatic amine product?
Purification can be challenging due to the presence of unreacted starting material and potential side products. If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1] Column chromatography is another common and effective purification technique.
Troubleshooting Guide
Problem 1: My reaction shows a very low yield, with a significant amount of unreacted starting material even after extended reaction times.
-
Potential Cause: Insufficient reactivity of the acetylating agent or reaction conditions that are not forcing enough.
-
Solution:
-
Increase the stoichiometry of the acetylating agent: Using a larger excess (e.g., 2-3 equivalents) can help drive the reaction towards completion.[1]
-
Switch to a more reactive acetylating agent: If you are using acetic anhydride, consider switching to acetyl chloride.[1]
-
Employ a catalyst: A nucleophilic catalyst like DMAP can significantly accelerate the reaction rate.[1]
-
Increase the reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor the reaction for potential decomposition of starting materials or products.
-
Use a strong, non-nucleophilic base: For particularly unreactive anilines, deprotonation with a strong base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to adding the acetylating agent can dramatically increase the amine's nucleophilicity. This must be performed in an anhydrous aprotic solvent like THF or DMF.[1]
-
Problem 2: My reaction is producing significant side products.
-
Potential Cause: The reaction conditions are too harsh, or other nucleophilic groups are present in the molecule.
-
Solution:
-
Diacylation: Although less common with highly hindered amines, it can occur under forcing conditions. To minimize this, use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture.[1]
-
O-Acylation: If your starting material contains other nucleophilic groups like hydroxyls or phenols, they can also be acetylated. To achieve chemoselectivity, try running the reaction at a lower temperature, as N-acetylation is often favored under these conditions. Alternatively, protect the other nucleophilic groups before the N-acetylation step.[1]
-
Decomposition: High temperatures can lead to the decomposition of reagents or the desired product. Monitor the reaction's progress using TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures. If possible, opt for a more reactive system that allows for lower reaction temperatures.[1]
-
Data Presentation
Table 1: Comparison of Acylating Agents for the N-Acylation of 2,6-Diisopropylaniline
| Acylating Agent | Equivalents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | 1.2 | DMAP (10 mol%) | Dichloromethane | 40 | 24 | 45 |
| Acetyl Chloride | 1.1 | Pyridine (1.1 eq) | Dichloromethane | 0 to 25 | 4 | 95 |
| Propionyl Chloride | 1.1 | Triethylamine (1.2 eq) | THF | 0 to 25 | 3 | 92 |
(Data sourced from a representative example)[1]
Experimental Protocols
Protocol 1: N-Acetylation of 2,6-Dimethylaniline (B139824) using Acetyl Chloride
This protocol is adapted from the synthesis of a lidocaine (B1675312) intermediate.[1]
-
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Water
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
With stirring, add acetyl chloride (1.1 eq) dropwise to the solution.
-
Prepare a separate solution of sodium acetate (1.5 eq) in water.
-
Add the sodium acetate solution to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour, during which the product will precipitate.
-
To maximize precipitation, cool the mixture in an ice bath.
-
Collect the solid product via vacuum filtration and wash it with cold water.
-
Dry the product under vacuum to yield N-(2,6-dimethylphenyl)acetamide.[1]
-
Protocol 2: N-Acylation of a Hindered Aniline using a Strong Base
-
Materials:
-
Hindered aniline (e.g., 2,4,6-tri-tert-butylaniline)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the hindered aniline (1.0 eq) to a Schlenk flask containing anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour. Observe for hydrogen gas evolution.
-
Cool the reaction mixture back down to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and continue stirring for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, carefully quench it at 0 °C by the slow addition of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by either column chromatography or recrystallization.[1]
-
Visualizations
Caption: A logical workflow for optimizing the N-acetylation of a hindered aniline.
Caption: The catalytic cycle of DMAP in the N-acetylation of a hindered aniline.
References
Preventing hydrolysis of Acetic anhydride-d6 during reactions
Welcome to the technical support center for Acetic Anhydride-d6. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the prevention of hydrolysis during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
A1: Hydrolysis is a chemical reaction where this compound reacts with water (H₂O) to break down into two molecules of deuterated acetic acid (CD₃COOH).[1][2] This is problematic for several reasons:
-
Reagent Consumption: The hydrolysis consumes the anhydride (B1165640), reducing the amount available for your desired reaction, which can lead to lower yields or incomplete reactions.
-
Byproduct Formation: The resulting acetic acid-d4 can sometimes interfere with the reaction mechanism or complicate the purification of your final product.
-
Exothermic Reaction: The reaction with water is exothermic, meaning it releases heat.[3] In cases of accidental contamination with a significant amount of water, this can lead to a dangerous increase in temperature and pressure.[3]
Q2: How can I identify if my this compound has been compromised by moisture?
A2: Suspect hydrolysis if you observe the following:
-
Failed or Low-Yield Reactions: If a previously reliable reaction is not working as expected, contamination of the anhydride is a possible cause.[4]
-
Analytical Discrepancies: The presence of a peak corresponding to acetic acid-d4 in analytical tests (like NMR) of your starting material or reaction mixture is a direct sign of hydrolysis.[5]
-
Physical Changes: While the anhydride and its hydrolysis product are both colorless liquids, significant contamination might alter the perceived viscosity or odor, although this is not a reliable primary indicator.
Q3: What are the best practices for storing this compound to prevent hydrolysis?
A3: Proper storage is the first line of defense against hydrolysis. This compound is stable if stored under recommended conditions.[6]
-
Keep it Dry: Store in a tightly sealed container in a dry, well-ventilated area, specifically away from moisture.[6][7][8] Placing fresh desiccant packs in the storage cabinet can help maintain a dry environment.[9]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the container inside a desiccator or a glove box with an inert atmosphere.
-
Temperature Equilibration: Before opening a new or cold bottle, always allow it to warm to room temperature. This prevents atmospheric moisture from condensing on the cold inner surfaces of the container upon opening.[4]
Q4: My reaction failed. How do I troubleshoot to determine if this compound hydrolysis was the cause?
A4: If you suspect hydrolysis has affected your experiment, follow these steps:
-
Verify Reagent Quality: If possible, test the moisture content of your this compound. The gold standard for this is Karl Fischer titration.[4]
-
Use a Fresh Reagent: The most straightforward troubleshooting step is to repeat the experiment using a new, unopened bottle of this compound under strictly anhydrous conditions.[4]
-
Ensure Anhydrous Conditions: Double-check that all solvents are anhydrous and that all glassware was rigorously dried (e.g., oven-dried or flame-dried) before use.[4] Even trace amounts of water can cause hydrolysis.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | (CD₃CO)₂O | [7][10] |
| Molecular Weight | 108.13 g/mol | [7][10] |
| Appearance | Clear, colorless liquid | [10] |
| Melting Point | -73 °C | [10][11] |
| Boiling Point | 138-140 °C | [10][11] |
| Density | ~1.143 g/mL at 25 °C | [10] |
| Stability | Stable under dry conditions, but reacts violently with water. | [10] |
Table 2: Troubleshooting Guide for Suspected Hydrolysis
| Issue | Potential Cause | Recommended Action | Citation |
| Low or no product yield | Hydrolysis of this compound. | Repeat the reaction with a new, unopened bottle of the anhydride. Ensure all glassware is flame- or oven-dried and all other reagents/solvents are anhydrous. | [4] |
| Inconsistent results | Ingress of atmospheric moisture during handling. | Use anhydrous techniques, such as working under an inert atmosphere (Nitrogen or Argon). Use syringe techniques for liquid transfer. | |
| Presence of acetic acid-d4 peak in NMR | Contamination of anhydride with water. | Verify the purity of the starting anhydride. If confirmed to be contaminated, acquire a fresh batch. If contamination occurs during the reaction, review and improve the anhydrous technique. | [5] |
| Visible fuming when bottle is opened | Reaction with atmospheric moisture. | Minimize the time the bottle is open. Work in a low-humidity environment or a glove box. Allow the container to equilibrate to room temperature before opening. | [4] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling this compound to minimize moisture exposure.
-
Preparation: Ensure all glassware (syringes, needles, flasks) is thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator. For highly sensitive reactions, flame-dry the reaction vessel under an inert atmosphere.
-
Inert Atmosphere: Conduct all manipulations in a fume hood and under a positive pressure of an inert gas like Nitrogen or Argon.[1][11]
-
Temperature Equilibration: Before use, allow the this compound container to sit outside of any cold storage and reach ambient laboratory temperature to prevent condensation.[4]
-
Dispensing:
-
Puncture the septum of the bottle with a needle connected to an inert gas line to maintain positive pressure.
-
Use a clean, dry syringe to withdraw the required volume of the anhydride.
-
Dispense the anhydride directly into the reaction vessel, which should already be under an inert atmosphere.
-
-
Storage after Use: Tightly reseal the container. For bottles with septa, wrapping the cap and septum area with parafilm can provide an additional barrier against atmospheric moisture. Return the container to the designated dry storage area.[6]
Protocol 2: Example Acylation Reaction Under Anhydrous Conditions
This protocol provides a general workflow for an acylation reaction, emphasizing the steps critical to preventing hydrolysis.
-
Apparatus Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar, condenser, and addition funnel). Flame-dry the entire apparatus under vacuum and then fill with an inert gas. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Reagent Preparation:
-
Dissolve the substrate to be acylated and any non-basic catalyst in a suitable anhydrous solvent within the reaction flask.
-
In a separate dry flask, prepare a solution of this compound in an anhydrous solvent or prepare to add it neat.
-
-
Reaction Execution:
-
Using a dry syringe or addition funnel, add the this compound (or its solution) dropwise to the stirred solution of the substrate at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by an appropriate method (e.g., TLC, GC).
-
-
Workup: Once the reaction is complete, quench any remaining this compound by slowly adding an alcohol (like methanol (B129727) or isopropanol) or carefully adding water if the product is stable to aqueous conditions. Note that quenching with water is exothermic.[3]
Visualizations
Caption: The hydrolysis reaction of this compound with water.
Caption: Workflow for handling this compound to prevent moisture contamination.
Caption: Troubleshooting decision tree for reactions involving this compound.
References
- 1. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. isotope.com [isotope.com]
- 7. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]
- 8. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. echemi.com [echemi.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. armar-europa.de [armar-europa.de]
Technical Support Center: Improving Yield in Acetylation Reactions with Acetic Anhydride-d6
Welcome to the technical support center for optimizing acetylation reactions using Acetic Anhydride-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My acetylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in acetylation reactions can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Hydrolysis of this compound: Acetic anhydride (B1165640) is highly sensitive to moisture.[1][2] Any water present in the reaction will lead to its hydrolysis into deuterated acetic acid, rendering it unavailable for the acetylation of your substrate.[2]
-
Insufficient Reagent: An inadequate amount of this compound can lead to an incomplete reaction.
-
Solution: Use a molar excess of this compound. A common starting point is a 1.5 to 2-fold excess for each hydroxyl or amine group on the substrate.[1][2] For molecules with multiple reaction sites (diols, for example), a larger excess (e.g., 2.5-3.0 equivalents) may be necessary to achieve complete acetylation.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the reaction rate.
-
Solution: While some acetylations proceed at room temperature, others may require heating to increase the reaction rate.[1][2] Consider gradually increasing the temperature (e.g., to 60-70°C).[1][2] However, be aware that excessively high temperatures can sometimes lead to decomposition or the formation of side products.[1]
-
-
Inefficient or Lack of Catalyst: Many acetylation reactions require a catalyst to proceed efficiently.
-
Solution: Basic catalysts like pyridine (B92270) or triethylamine (B128534) are commonly used.[1][2] For less reactive or sterically hindered substrates, a more potent nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be used in catalytic amounts (1-10 mol%) to significantly increase the reaction rate and yield.[1][3] Acid catalysts like sulfuric acid or perchloric acid can also be employed.[4][5]
-
-
Poor Substrate Reactivity: Sterically hindered functional groups on your substrate can slow down the reaction.
-
Incomplete Reaction: The reaction may not have reached completion before workup.
-
Solution: Monitor the progress of the reaction using techniques like Thin-Layer Chromatography (TFC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before quenching the reaction.[1]
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can be attributed to several side reactions:
-
Di- or Poly-acetylation: If your substrate contains multiple nucleophilic sites (e.g., multiple hydroxyl or amine groups), over-acetylation can occur.[1][2]
-
Competitive N- vs. O-Acetylation: In molecules containing both amine and hydroxyl groups, N-acetylation is generally favored because amines are typically more nucleophilic.[1]
-
Solution: The reaction conditions, such as pH and solvent, can influence selectivity. To favor O-acetylation, you can protect the amine group before the acetylation reaction.
-
-
C-Acylation: In some cases, particularly with ketones, the reaction can occur at the carbon adjacent to the carbonyl group (the α-carbon) to yield a β-diketone, instead of the desired O-acetylation to form an enol acetate.[6]
-
Solution: Employing kinetic control conditions (e.g., very low temperatures) or using an acid-catalyzed pathway can often favor O-acetylation.[6]
-
Q3: How do I effectively remove excess this compound and the deuterated acetic acid byproduct after the reaction?
A3: A standard aqueous workup procedure is typically effective for removing excess reagents and byproducts.[1]
-
Quenching: First, quench the excess this compound by adding a protic solvent like methanol.[1]
-
Extraction and Washing: Dilute the reaction mixture with an appropriate organic solvent and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize and remove the deuterated acetic acid.[1] This should be followed by washes with water and brine.[1]
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.[7]
-
Solvent Removal: Finally, remove the solvent under reduced pressure.
For reactions using pyridine as a catalyst, it can be challenging to remove due to its high boiling point and water solubility.[1] Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, making it more water-soluble and easier to remove in the aqueous phase.[1][7]
Q4: What are the best practices for handling and storing this compound to ensure its purity and reactivity?
A4: this compound is corrosive and reacts violently with water.[8][9] Proper handling and storage are crucial to maintain its quality and for safety.
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture, heat, and ignition sources.[8][10] Keep the container tightly sealed.[8]
-
Handling: Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Disposal: Dispose of any waste containing this compound according to your institution's chemical waste disposal procedures. Never pour it down the sink.[8]
Quantitative Data Summary
The choice of catalyst, solvent, and reaction temperature can significantly impact the yield of acetylation reactions. The following tables summarize the effects of these parameters.
Table 1: Effect of Catalyst on Acetylation Yield
| Catalyst | Typical Loading | Relative Activity | Notes |
| Pyridine | Catalytic to Solvent | Moderate | Also acts as a base to neutralize the acetic acid byproduct.[1] |
| 4-(Dimethylamino)pyridine (DMAP) | 1-10 mol% | High | A more potent nucleophilic catalyst, often leading to faster reaction times and higher yields.[1] |
| Sodium Bicarbonate (NaHCO₃) | 2 equivalents | Good | An inexpensive and readily available catalyst.[11] |
| Vanadyl Sulfate (VOSO₄) | 1 mol% | Good | Effective under solvent-free conditions.[12] |
| N-Bromosuccinimide | 1% in acetic anhydride | High | Highly effective for acetylating hydroxyl groups in bagasse.[13] |
| Zeolites (Hβ or HY) | - | High | Solid acid catalysts that can be recovered and reused.[14] |
Table 2: Effect of Solvent on Acetylation Yield of 4-Nitrobenzyl Alcohol[11]
| Solvent | Yield (%) |
| Toluene (B28343) | >99 |
| Ethyl Acetate | 93 |
| Tetrahydrofuran (THF) | 90 |
| Acetonitrile | 90 |
| Dichloromethane (B109758) | 85 |
| Diethyl Ether | 75 |
Table 3: Effect of Temperature on Acetylation Yield
| Temperature | Reaction Time | Expected Outcome |
| Room Temperature (20-25 °C) | Longer (hours to days) | Milder conditions that may minimize side products but could lead to incomplete reactions.[1] |
| Elevated Temperature (40-80 °C) | Shorter (hours) | Increased reaction rate, but may also increase the risk of side product formation.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Primary Alcohol using Pyridine
This protocol is a standard method for the O-acetylation of hydroxyl groups.[7]
-
Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.5–2.0 equivalents per hydroxyl group) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica (B1680970) gel chromatography if necessary.
Protocol 2: DMAP-Catalyzed Acetylation of a Sterically Hindered Alcohol
This protocol is suitable for less reactive or sterically hindered alcohols where a more potent catalyst is required.[1]
-
Dissolve the alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add this compound (1.2 equivalents) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours, monitoring for completion by TLC or GC-MS.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in acetylation reactions.
Caption: Mitigation strategies for common side reactions in acetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Troubleshooting Acetic Anhydride-d6 Acetylation
Welcome to the technical support center for Acetic Anhydride-d6 acetylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acetylation reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges such as low conversion rates and side product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acetylation reaction with this compound is showing low or no conversion. What are the common causes and how can I fix this?
Low or no conversion in an acetylation reaction can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Quality:
-
Insufficient this compound: Ensure an adequate molar excess of this compound is used. A common starting point is 1.5 to 2.0 equivalents for each hydroxyl or amine group. For substrates with multiple acetylation sites (e.g., diols), a larger excess (2.5 to 3.0 equivalents) may be necessary to drive the reaction to completion.[1]
-
Reagent Purity: Acetic anhydride (B1165640) is susceptible to hydrolysis. Ensure that the this compound has been properly stored and is free from contamination with water. Using a fresh bottle or purifying the reagent may be necessary. It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: While many acetylation reactions proceed at room temperature, some substrates may require heating to increase the reaction rate. Consider increasing the temperature to 60-70°C. However, be aware that excessively high temperatures can sometimes lead to decomposition or other side reactions.[1][2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before workup.[1]
-
-
Evaluate Catalyst Efficiency:
-
Absence of Catalyst: Many acetylation reactions require a base catalyst to proceed efficiently. Pyridine (B92270) or triethylamine (B128534) are commonly used.[1]
-
Inefficient Catalyst: For less reactive or sterically hindered substrates, a more potent catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts (1-10 mol%).[1]
-
-
Assess Substrate Reactivity:
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
The formation of multiple products is a common issue, often due to the presence of multiple reactive sites on the substrate or competitive side reactions.
Strategies to Improve Selectivity:
-
Diacetylation or Poly-acetylation: If your substrate has multiple nucleophilic sites (e.g., multiple hydroxyl or amine groups), over-acetylation can occur.[1][2] To minimize this, you can:
-
Competitive N- vs. O-Acetylation: In molecules with both amine and hydroxyl groups, N-acetylation is generally favored as amines are typically more nucleophilic.[1] Reaction conditions such as pH and solvent can influence selectivity. To favor O-acetylation, the amine group can be protected prior to the acetylation reaction.[1]
Q3: What is the most common side reaction with this compound and how can I prevent it?
The most common side reaction is the hydrolysis of this compound to form deuterated acetic acid.[2] This occurs when the anhydride reacts with water.
Prevention:
-
Anhydrous Conditions: It is critical to use anhydrous (dry) solvents and reagents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
Q4: How should I properly work-up my acetylation reaction to maximize yield and purity?
A proper work-up procedure is crucial for isolating the desired product and removing byproducts and excess reagents.
General Work-up Procedure:
-
Quenching: Carefully quench the reaction by adding a protic solvent like methanol (B129727) or water to consume any unreacted this compound.[1]
-
Extraction: Dilute the mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][3]
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.[1][2]
Data Presentation
Table 1: Effect of Catalyst on Acetylation of Thymol (B1683141)
| Entry | Catalyst (mol%) | Acetic Anhydride (Equivalents) | Temperature | Time (h) | Yield (%) |
| 1 | VOSO₄ (5) | 8 | Room Temp. | 24 | 85 |
| 2 | VO(acac)₂ (5) | 8 | Room Temp. | 24 | 85 |
| 3 | VOSO₄ (1) | 8 | Room Temp. | 24 | 82 |
| 4 | VO(acac)₂ (1) | 8 | Room Temp. | 24 | 75 |
| 5 | VOSO₄ (1) | 1 | Room Temp. | 24 | 80 |
Data adapted from a study on thymol acetylation, demonstrating the impact of different catalysts and reagent stoichiometry on product yield.[4]
Table 2: Carbonate and Bicarbonate-Catalyzed Acetylation of 4-Nitrobenzyl Alcohol
| Entry | Catalyst (2 equiv.) | Acetic Anhydride (5 equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | NaHCO₃ | Ac₂O | Ethyl Acetate | Room Temp. | 24 | 93 |
| 2 | Na₂CO₃ | Ac₂O | Ethyl Acetate | Room Temp. | 24 | 80 |
| 3 | K₂CO₃ | Ac₂O | Ethyl Acetate | Room Temp. | 24 | 85 |
| 4 | Cs₂CO₃ | Ac₂O | Ethyl Acetate | Room Temp. | 24 | 95 |
| 5 | KHCO₃ | Ac₂O | Ethyl Acetate | Room Temp. | 24 | 88 |
| 6 | CsHCO₃ | Ac₂O | Ethyl Acetate | Room Temp. | 24 | >99 |
| 7 | Li₂CO₃ | Ac₂O | Ethyl Acetate | Room Temp. | 24 | >99 |
This table summarizes the effectiveness of various carbonate and bicarbonate catalysts in the acetylation of 4-nitrobenzyl alcohol.[5]
Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Primary Alcohol
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or pyridine).[1]
-
Addition of Reagents: Add a base, such as pyridine (1.5 equivalents). If using a more potent catalyst, add DMAP (0.05 - 0.1 equivalents). Cool the mixture to 0°C in an ice bath.[1]
-
Acetylation: Slowly add this compound (1.5–2.0 equivalents per hydroxyl group) dropwise to the stirred solution.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[1][3]
-
Work-up:
-
Quench the reaction by adding dry methanol.[3]
-
Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.[3][6]
-
Dilute the residue with dichloromethane or ethyl acetate.[3]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the residue by silica (B1680970) gel column chromatography if necessary.[3]
Protocol 2: General Procedure for Acetylation of a Primary Amine
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).[2]
-
Addition of Reagents: Add a base, such as pyridine (1.5 equivalents). Cool the mixture to 0°C in an ice bath.[2]
-
Acetylation: Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.[2]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by column chromatography if necessary.[2]
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound acetylation.
Caption: General experimental workflow for this compound acetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Side reactions of Acetic anhydride-d6 with protic solvents
Welcome to the technical support center for Acetic Anhydride-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to side reactions with protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using this compound with protic solvents?
A1: this compound is a powerful deuterated acetylating agent. However, it readily reacts with any protic species, which can act as nucleophiles. The most common side reactions are:
-
Hydrolysis: Reaction with water (H₂O) or heavy water (D₂O) to produce two molecules of deuterated acetic acid (CD₃COOH or CD₃COOD).[1][2] This is often the most significant side reaction, as even trace amounts of moisture in reagents, solvents, or from the atmosphere can consume the anhydride (B1165640).[1][3]
-
Alcoholysis: Reaction with alcohols (R-OH) to form a deuterated acetate (B1210297) ester (CH₃COOR) and one molecule of deuterated acetic acid (CD₃COOH).[4][5]
-
Aminolysis: Reaction with primary (R-NH₂) or secondary (R₂NH) amines to yield a deuterated N-substituted acetamide (B32628) (R-NHCOCD₃ or R₂NCOCD₃) and deuterated acetic acid.[6][7] Tertiary amines do not undergo this reaction as they lack a replaceable hydrogen atom.[8]
Q2: How quickly does this compound react with water (hydrolysis)?
A2: The reaction is rapid. The non-deuterated analog, acetic anhydride, has a hydrolysis half-life of approximately 4.4 minutes in water.[9] The reaction is thermodynamically favorable but can be kinetically slow at lower temperatures in the absence of catalysts.[10] The rate of hydrolysis is significantly influenced by temperature, pH, and the presence of catalysts. Studies have shown the hydrolysis rate is reduced by a factor of about 2.9 when changing the solvent from regular water to deuterium (B1214612) oxide (D₂O).[11]
Q3: Can I use a protic solvent like an alcohol for my acetylation reaction?
A3: It is generally not recommended to use a protic solvent for acetylation reactions with this compound, as the solvent itself will react with the anhydride in a competitive side reaction (alcoholysis).[12][13] This will consume your reagent and complicate product purification. For optimal results, use anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine (B92270) under an inert atmosphere (e.g., nitrogen or argon).[1][3]
Q4: What is the role of a base like pyridine or DMAP in these reactions?
A4: Bases like pyridine or triethylamine (B128534) are often used as catalysts and to neutralize the deuterated acetic acid byproduct formed during the acetylation.[1][5][14] This prevents the potential for acid-catalyzed side reactions or degradation of sensitive substrates. 4-Dimethylaminopyridine (DMAP) is a more potent catalyst that is often used in small, catalytic amounts (1-10 mol%) for sluggish reactions or with sterically hindered substrates.[1][3]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Acetylated Product
This is the most common issue and is often traced back to the consumption of this compound by unintended side reactions.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][3] |
| Insufficient Reagent | For each functional group (e.g., -OH, -NH) to be acetylated, use a molar excess of this compound. A starting point of 1.5 to 2.0 equivalents is common.[3] |
| Sub-optimal Reaction Temperature | Many acetylations proceed at room temperature, but some may require heating to overcome the activation energy.[3] Try increasing the temperature incrementally (e.g., to 50-70°C).[14] Conversely, excessively high temperatures can promote decomposition or other side reactions.[15] |
| Inefficient or No Catalyst | Acetylations of less reactive substrates (like hindered alcohols or phenols) often require a base catalyst. Add pyridine (often used as the solvent) or triethylamine (1.5-2.0 equivalents). For very unreactive substrates, add a catalytic amount of DMAP (0.05-0.1 equivalents).[1][3] |
| Substrate Reactivity | Sterically hindered hydroxyl or amine groups can be slow to react.[3] Increase the reaction time, raise the temperature, or use a more potent catalyst like DMAP. |
Issue 2: Presence of Impurities and Byproducts in the Final Product
Even with a successful reaction, purification can be challenging due to the presence of byproducts or unreacted reagents.
| Impurity/Byproduct | Identification & Removal Strategy |
| Unreacted this compound | The anhydride is often visible in ¹H NMR spectra. Quench the reaction by adding a small amount of a protic solvent like methanol (B129727) or water to convert the excess anhydride to deuterated acetic acid and its methyl ester, which are easier to remove.[1] |
| Deuterated Acetic Acid (CD₃COOH) | This is an unavoidable byproduct.[1] During workup, wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and extract the acidic byproduct into the aqueous phase.[1][3] |
| Catalyst (e.g., Pyridine) | Pyridine can be difficult to remove due to its high boiling point. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it water-soluble and easily removable in the aqueous phase.[1] |
Quantitative Data Summary
The rate of hydrolysis of acetic anhydride is highly dependent on temperature. The following table summarizes the pseudo-first-order reaction rate constants at various temperatures.
Table 1: Hydrolysis Rate of Acetic Anhydride
| Temperature (°C) | Rate Constant (k, min⁻¹) |
| 15 | 0.0631 |
| 20 | 0.0924 |
| 25 | 0.169 |
| 35 | 0.2752 |
| Data sourced from an in-situ FTIR spectroscopy study.[16] |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Primary Alcohol
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or pyridine).
-
Addition of Reagents: Add a base, such as pyridine (1.5 equivalents). If the alcohol is sterically hindered, add DMAP (0.05 - 0.1 equivalents).[1]
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acetylation: Slowly add this compound (1.2 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by Thin Layer Chromatography (TLC).[14]
-
Workup: Quench the reaction by adding methanol. Dilute with an organic solvent and wash sequentially with 1M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine.[1][3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualizations
Caption: General reaction of this compound with protic solvents.
Caption: Logical workflow for troubleshooting common acetylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetic_anhydride [chemeurope.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organic chemistry - Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. THE HYDROLYSIS OF ACETIC ANHYDRIDE. PART VI. KINETICS IN DEUTERIUM OXIDE SOLUTION (Journal Article) | OSTI.GOV [osti.gov]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. Page loading... [wap.guidechem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing Peptide Labeling with Acetic Anhydride-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conditions for labeling peptides with acetic anhydride-d6. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient labeling for your research needs.
Experimental Protocols
Two primary protocols are provided for peptide labeling with this compound, tailored for either Nα-selective labeling or general amine labeling. The choice of protocol will depend on the specific experimental requirements.
Protocol 1: Nα-Selective Acetylation
This method is designed to preferentially label the N-terminal α-amino group of a peptide, which is particularly useful when internal lysine (B10760008) residues need to remain unmodified.[1]
Materials:
-
Peptide sample
-
This compound
-
0.1% Acetic acid in water (pH 3.3) OR 0.1 M Pyridine-acetic acid buffer (pH 4.5 or 6.0)
-
Anhydrous tetrahydrofuran (B95107) (THF) or acetonitrile (B52724)
-
Ice bath
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
SpeedVac or lyophilizer
Procedure:
-
Dissolve the peptide sample in 12 µL of either 0.1% acetic acid (pH 3.3) or 0.1 M pyridine-acetic acid buffer (pH 4.5 or 6.0).[1]
-
Incubate the peptide solution on an ice bath for 1 minute.[1]
-
Add 5 µL of the desired concentration of this compound (dissolved in anhydrous THF or acetonitrile) to the peptide solution. For optimal Nα selectivity (over 90%), a final concentration of 0.5 M acetic anhydride (B1165640) at pH 3.3 is recommended.[1]
-
Vortex the solution and incubate it on an ice bath for 5 minutes.[1]
-
Dry the derivatized peptide using a SpeedVac or lyophilizer.[1]
-
The labeled peptide is now ready for purification and analysis.
Protocol 2: General Amine Labeling (N-terminus and Lysine Residues)
This protocol is suitable for experiments where all primary amines (N-terminus and the ε-amino group of lysines) are intended to be labeled.
Materials:
-
Peptide sample
-
This compound
-
100 mM Ammonium (B1175870) bicarbonate (pH 8.0)
-
Methanol
-
Hydroxylamine (B1172632) or a primary amine-containing buffer (e.g., Tris or glycine) for quenching
-
Trifluoroacetic acid (TFA)
-
C18 spin columns or other reversed-phase cleanup material
-
Acetonitrile
-
Formic acid
Procedure:
-
Dissolve the purified peptide sample in 100 mM ammonium bicarbonate buffer (pH 8.0).
-
Prepare the acetylation reagent by mixing 20 µL of this compound with 60 µL of methanol.[2]
-
Add the acetylation reagent to the peptide solution. A 10-fold molar excess of the anhydride over the total number of amine groups is a good starting point.
-
Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
Quench the reaction by adding hydroxylamine or an excess of a primary amine-containing buffer and incubate for 15 minutes at room temperature.
-
Acidify the sample by adding TFA to a final concentration of 0.1%.
-
Desalt the sample using a C18 spin column to remove excess reagents and salts.
-
Elute the labeled peptide with a solution of 50% acetonitrile and 0.1% formic acid.
-
The labeled peptide is now ready for analysis.
Data Presentation: Optimizing Nα-Selectivity
The selectivity of N-terminal acetylation is highly dependent on the pH of the reaction and the concentration of acetic anhydride. The following table summarizes the effect of these parameters on Nα-selectivity.
| pH | This compound Concentration | Nα-Selectivity | Reference |
| 6.0 | 0.02 M | ~70% | [1] |
| 6.0 | Increasing concentration | Decreased | [1] |
| 3.3 | 0.2 M - 1 M | >80% | [1] |
| 3.3 | 0.5 M | >90% | [1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for peptide labeling with this compound, from sample preparation to analysis.
Troubleshooting Guide
This guide addresses common issues encountered during peptide labeling with this compound in a question-and-answer format.
Q1: My mass spectrometry results show low or no labeling of my peptide. What could be the cause?
A1: There are several potential reasons for low labeling efficiency:
-
Reagent Quality: this compound is sensitive to moisture. Ensure it has been stored properly and is not hydrolyzed. Using fresh reagent is recommended.
-
Incorrect pH: The pH of the reaction is critical for efficient labeling. For Nα-selective labeling, a pH of 3.3 is optimal.[1] For general amine labeling, a pH of around 8.0 is typically used. Verify the pH of your buffer.
-
Insufficient Reagent: The molar ratio of this compound to the peptide's reactive amines may be too low. A 10-fold molar excess is a good starting point for general labeling.
-
Peptide Aggregation: Some peptides are prone to aggregation, which can shield the N-terminus and other amine groups from the labeling reagent. Consider using a different solvent or adding a denaturant to disrupt aggregation.
Q2: I am observing multiple acetylated species in my mass spectrum, even though I was aiming for Nα-selective labeling. Why is this happening?
A2: This indicates a loss of selectivity, which can be caused by:
-
Incorrect pH: Higher pH values (e.g., 6.0 or above) will deprotonate the ε-amino groups of lysine residues, making them more nucleophilic and prone to acetylation.[1] For high selectivity, ensure the pH is around 3.3.[1]
-
High Concentration of Acetic Anhydride: Even at the optimal pH, a very high concentration of acetic anhydride can lead to some labeling of lysine side chains.[1]
-
Prolonged Reaction Time: Extending the reaction time beyond the recommended 5 minutes on ice can decrease selectivity.
Q3: My peptide is difficult to purify after the labeling reaction. What can I do?
A3: Purification challenges can arise from several factors:
-
Incomplete Reaction: A mix of labeled and unlabeled peptides can be difficult to separate. Optimize the labeling reaction to drive it to completion.
-
Side Products: The formation of side products can complicate the purification process. Ensure that all reagents are of high quality and that the reaction conditions are carefully controlled.
-
Improper HPLC Conditions: The choice of HPLC column and gradient is crucial for good separation. For peptides, a C18 reversed-phase column is commonly used.[3] The gradient of the organic solvent (typically acetonitrile) should be optimized for your specific peptide.
Q4: I am seeing unexpected side reactions. What are the common side reactions with acetic anhydride?
A4: While acetic anhydride is a relatively specific reagent for primary amines, side reactions can occur:
-
Modification of Serine, Threonine, and Tyrosine: The hydroxyl groups of these amino acids can be acetylated, particularly under more forcing conditions.
-
Modification of Cysteine: The sulfhydryl group of cysteine can also be acetylated.[2]
-
Formation of Diacylated Products: In rare cases, over-acetylation can occur.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common problems during peptide labeling.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound for peptide labeling?
A1: this compound is used to introduce a stable isotope label onto a peptide. The deuterium (B1214612) atoms increase the mass of the peptide by a known amount, which allows for its differentiation from unlabeled peptides in mass spectrometry. This is a common technique in quantitative proteomics and for identifying N-terminally blocked peptides.[1]
Q2: How can I confirm that my peptide has been successfully labeled?
A2: Mass spectrometry is the primary method for confirming successful labeling. You should observe a mass shift in your peptide corresponding to the addition of the deuterated acetyl group (d3-acetyl). The exact mass shift will depend on the number of acetyl groups added.
Q3: Is it necessary to quench the labeling reaction?
A3: While not always strictly necessary, quenching the reaction is highly recommended. It stops the reaction and prevents any potential side reactions from occurring during sample handling and cleanup.
Q4: Can I use this method to label proteins?
A4: Yes, the same principles apply to protein labeling. However, optimizing the conditions for selective labeling of a protein can be more challenging due to the protein's complex three-dimensional structure.
Q5: What are the storage conditions for this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container in a dry environment, often under an inert atmosphere (e.g., argon or nitrogen). Refer to the manufacturer's instructions for specific storage recommendations.
References
Removing excess Acetic anhydride-d6 from a reaction mixture
Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions regarding the removal of excess deuterated acetic anhydride (B1165640) (acetic anhydride-d6) from reaction mixtures. The following information is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guide
Q1: My NMR spectrum shows a significant amount of residual this compound after my reaction. How can I remove it?
A1: Residual this compound can be removed using several techniques. The appropriate method depends on the stability of your product. Common approaches include quenching, aqueous workup, and evaporation. For a standard procedure, you can quench the reaction by adding methanol (B129727), which will convert the excess anhydride to methyl acetate-d3. Following this, an aqueous workup with a mild base can be performed to remove the resulting acetic acid-d4.
Q2: I've attempted an aqueous workup, but the this compound is still present. What went wrong?
A2: The hydrolysis of acetic anhydride with water can be slow, especially without a catalyst or heating.[1][2][3] If a simple water wash is ineffective, consider the following:
-
Quenching with an alcohol: Add methanol or ethanol (B145695) to the reaction mixture before the aqueous workup. These react faster than water to form the corresponding acetate (B1210297) esters, which may be easier to remove.[1]
-
Basic wash: During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base.[4][5] This will neutralize the acetic acid-d4 byproduct and help draw it into the aqueous layer.
-
Co-evaporation: After the workup, you can co-evaporate your product with a solvent like toluene (B28343) under reduced pressure to help remove any remaining volatile impurities.[4]
Q3: My product is water-soluble, making extraction difficult. What are my options?
A3: For water-soluble products, particularly macromolecules, liquid-liquid extraction is not feasible.[6] Alternative methods include:
-
Dialysis/Size Exclusion Chromatography: For macromolecules, dialysis with an appropriate molecular weight cutoff membrane can effectively remove small molecules like this compound and acetic acid-d4.[6]
-
Ion Exchange Chromatography: Anion-exchange resins can be used to bind and remove the acetate ions formed after quenching.[6]
-
Lyophilization (Freeze-Drying): If the deuterated acetic acid byproduct is the primary contaminant, repeated lyophilization from water may help remove it, although it can be challenging.
Q4: I am concerned my product is sensitive to acid or base. How can I perform the workup?
A4: If your product is sensitive to strong acids or bases, use milder conditions:
-
Quenching: Use a neutral quenching agent like methanol or ethanol.
-
Washing: Wash carefully with a saturated solution of sodium bicarbonate, as it is a weak base. Avoid strong bases like sodium hydroxide. For acid-sensitive compounds, avoid acidic washes like HCl.[4] A simple wash with brine may be sufficient to remove some impurities.
-
Evaporation: Relying on evaporation or co-evaporation under high vacuum can be a good option to avoid aqueous conditions altogether.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a reaction with excess this compound?
A1: Quenching is the process of deactivating the remaining reactive this compound. This is typically done by adding a reagent that reacts with the anhydride, such as water, an alcohol, or an amine.[4][5] This step is crucial to prevent further unwanted reactions during the workup and purification stages and to convert the anhydride into byproducts that are easier to remove.
Q2: How does a basic wash with sodium bicarbonate help in the removal of this compound?
A2: A basic wash with sodium bicarbonate primarily removes the acetic acid-d4 that is formed from the reaction of this compound with any water present or from the quenching step.[4][5] The sodium bicarbonate deprotonates the acetic acid-d4 to form sodium acetate-d3, which is highly soluble in the aqueous phase and can thus be separated from the desired product in the organic phase.
Q3: Can I remove this compound by distillation?
A3: Yes, distillation can be an effective method for removing this compound, especially if your product has a significantly higher boiling point.[8][9] Vacuum distillation is often preferred to lower the boiling point and prevent thermal degradation of the product.[10][11] Azeotropic distillation, for instance with toluene, can also be employed to facilitate the removal of acetic anhydride at a lower temperature.[12][13][14]
Q4: What are scavengers in the context of removing this compound?
A4: Scavengers are solid-supported reagents, such as resin- or silica (B1680970) gel-based tertiary amines, that can be added to the reaction mixture to react with and bind excess reagents or byproducts.[6] In this case, an amine-based scavenger would react with the excess this compound and the resulting acetic acid-d4, allowing for their removal by simple filtration.
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Quenching & Aqueous Workup | Conversion of anhydride to acid/ester followed by liquid-liquid extraction. | Widely applicable, effective for many small molecules. | Not suitable for water-soluble or hydrolytically unstable products. May require multiple extraction steps. | Most organic-soluble, stable small molecule products. |
| Distillation / Evaporation | Removal of volatile anhydride and byproducts under reduced pressure. | Avoids aqueous conditions, good for non-volatile products. | Requires product to be thermally stable. May not be effective for removing all traces. | Non-volatile, thermally stable products. |
| Azeotropic Distillation | Forms a lower-boiling azeotrope with a solvent (e.g., toluene) to enhance removal. | Lower distillation temperature protects sensitive products. | Requires an additional solvent that must be removed later. | Thermally sensitive products where standard distillation is not feasible. |
| Chromatography | Separation based on size (SEC) or polarity (silica gel, ion exchange). | Highly effective for purification, can handle water-soluble products. | Can be time-consuming and require significant solvent volumes. | Macromolecules, water-soluble compounds, or for final high-purity polishing. |
| Scavenger Resins | Solid-phase reagents bind excess anhydride and acidic byproducts. | Simple filtration-based removal, avoids aqueous workup. | Cost of scavenger resins can be high. May require optimization of reaction time with the resin. | High-throughput synthesis, sensitive substrates where aqueous workup is problematic. |
Detailed Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol is a general method for acetylations using acetic anhydride in a solvent like dichloromethane (B109758) (DCM) or ethyl acetate (EtOAc).[4][5]
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add dry methanol (e.g., 5-10 equivalents relative to the anhydride) to the cooled reaction mixture to quench any excess this compound. Stir for 15-30 minutes.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (if a basic catalyst like pyridine (B92270) was used).
-
Water.
-
Saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Brine (saturated aqueous NaCl).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography if necessary.
Protocol 2: Removal by Evaporation/Co-evaporation
This method is suitable for non-volatile products where an aqueous workup is undesirable.[7]
-
Concentration: After the reaction is complete, concentrate the reaction mixture directly on a rotary evaporator to remove the solvent and some of the excess this compound. A high-vacuum pump may be necessary.
-
Co-evaporation: Add a solvent with a relatively high boiling point that can form an azeotrope with acetic acid, such as toluene, to the residue.[4]
-
Repetition: Concentrate the mixture again under reduced pressure. Repeat the addition of toluene and evaporation 2-3 times to ensure complete removal of the this compound and acetic acid-d4.
Experimental Workflows
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Acetic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - How to remove Acetic Anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. US5264087A - Method for refining acetic anhydride by distillation - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Preparation of Acetic Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. ACETIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 13. Purification of Acetic anhydride - Chempedia - LookChem [lookchem.com]
- 14. US2438278A - Method for azeotropic distillation of acetic anhydride - Google Patents [patents.google.com]
Minimizing isotopic exchange in Acetic anhydride-d6 labeling
Welcome to the technical support center for isotopic labeling using Acetic Anhydride-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to offer solutions for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium (B1214612) loss during labeling with this compound?
A1: The primary cause of deuterium loss (isotopic exchange) from the acetyl-d3 group is exposure to labile protons, a process that is significantly accelerated under acidic or basic conditions. Protic solvents, such as water and alcohols, can serve as a source of protons that exchange with the deuterium atoms on the methyl group of the acetyl moiety. This exchange is often catalyzed by acids or bases present during the reaction, workup, or storage.
Q2: At what pH is the acetyl-d3 group most stable?
A2: The rate of hydrogen-deuterium exchange is pH-dependent. The acetyl-d3 group is most stable in a neutral to slightly acidic environment. The minimum rate of exchange for many deuterated compounds is observed around pH 2.5–4.5.[1] Both strongly acidic and, particularly, basic conditions can catalyze the enolization of the carbonyl group, which facilitates the exchange of the alpha-protons (in this case, deuterons).[1]
Q3: Can the temperature of the reaction and workup affect isotopic purity?
A3: Yes, temperature plays a crucial role. Higher temperatures increase the rate of all chemical reactions, including the undesirable isotopic exchange.[2] It is therefore recommended to perform the labeling reaction at the lowest temperature that allows for a reasonable reaction rate and to conduct all workup and purification steps at low temperatures (e.g., on an ice bath) to minimize deuterium loss.
Q4: How can I effectively quench the labeling reaction without promoting back-exchange?
A4: Quenching the reaction by adding a dry, protic solvent like methanol (B129727) is a common strategy. The methanol will react with the excess this compound to form methyl acetate-d3, which can be easily removed. It is crucial to use an anhydrous quenching agent to avoid introducing water, which can facilitate back-exchange.
Q5: What are the best practices for storing a compound labeled with an acetyl-d3 group?
A5: To ensure long-term stability and maintain isotopic purity, labeled compounds should be stored in a dry, aprotic solvent at low temperatures (e.g., -20°C or -80°C).[2] It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric moisture. Avoid storing labeled compounds in aqueous or other protic solutions for extended periods.
Troubleshooting Guides
This section addresses specific issues that may arise during your labeling experiments with this compound.
Issue 1: Low Isotopic Purity (Significant H/D Exchange)
-
Potential Cause: Presence of water or other protic impurities in the reaction mixture.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Potential Cause: Sub-optimal pH during workup.
-
Solution: During aqueous workup, use buffers to maintain a slightly acidic pH (around 4-5). Avoid washing with strong acids or bases. If a basic wash is necessary to remove acidic byproducts, it should be done quickly and at a low temperature.
-
-
Potential Cause: High temperature during reaction or workup.
-
Solution: If the reaction allows, perform it at a lower temperature for a longer duration. Always conduct the workup and any evaporative steps at low temperatures.
-
Issue 2: Incomplete Labeling Reaction
-
Potential Cause: Insufficient amount of this compound.
-
Solution: Use a molar excess of this compound. A 1.5 to 2-fold excess for each functional group to be labeled is a good starting point.
-
-
Potential Cause: Low reactivity of the substrate.
-
Solution: For less reactive functional groups, a catalyst such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can be used. The reaction temperature may also need to be optimized.
-
-
Potential Cause: Steric hindrance around the target functional group.
-
Solution: Increase the reaction time and/or temperature. A more potent catalyst may also be required.
-
Data Presentation
The stability of the acetyl-d3 group is highly dependent on the experimental conditions. The following table summarizes the qualitative impact of pH, temperature, and solvent on the rate of isotopic exchange.
| Factor | Condition | Impact on H/D Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Acidic (pH < 4) | Moderate | Maintain pH in the weakly acidic range (4-6) |
| Neutral (pH ~7) | Low | Ideal for storage and workup if possible | |
| Basic (pH > 8) | High | Avoid basic conditions, especially at elevated temperatures | |
| Temperature | Low (~0°C) | Minimal | Perform workup and purification at low temperatures |
| Ambient (~25°C) | Moderate | Minimize time at ambient temperature | |
| High (>40°C) | Significant | Avoid high temperatures unless necessary for the reaction | |
| Solvent | Aprotic (e.g., DCM, THF, Acetonitrile) | Minimal | Use anhydrous aprotic solvents for reaction and storage |
| Protic (e.g., Water, Methanol) | High | Avoid protic solvents where possible, or use deuterated versions |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of a Primary Amine with this compound
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or pyridine).
-
Addition of Reagents: If not using pyridine as the solvent, add a base such as pyridine (1.5 equivalents). Cool the mixture to 0°C in an ice bath.
-
Acetylation: Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of anhydrous methanol to consume any unreacted this compound.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a cold, dilute aqueous acid solution (e.g., 1 M HCl), followed by cold saturated aqueous NaHCO₃, and finally cold brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, if necessary.
Mandatory Visualization
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for isotopic back-exchange.
References
Technical Support Center: Acetic Anhydride-d6/Pyridine Acetylation Work-up
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the work-up procedure of acetic anhydride-d6/pyridine (B92270) acetylation reactions. It includes a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions.
Experimental Protocol: Standard Work-up Procedure
This protocol outlines a general procedure for the work-up of an acetylation reaction using this compound and pyridine. The specific volumes and concentrations may need to be optimized for individual substrates.
Materials:
-
Reaction mixture containing the acetylated product, excess this compound, and pyridine.
-
Methanol (B129727) (dry)
-
An organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (B28343) (for co-evaporation, optional)
Procedure:
-
Quenching the Reaction:
-
Solvent Addition:
-
Dilute the quenched reaction mixture with an appropriate organic solvent like dichloromethane or ethyl acetate.[1]
-
-
Pyridine Removal (Acid Wash):
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl.[1][2] This protonates the pyridine to form a water-soluble pyridinium (B92312) salt, which will partition into the aqueous layer.[3]
-
Repeat the acid wash one or two more times to ensure complete removal of pyridine.[3]
-
-
Removal of Acetic Acid-d4:
-
Final Washes:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude acetylated product.
-
-
Purification:
-
If necessary, purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the final, pure acetylated compound.[1]
-
Troubleshooting Guide
This section addresses common problems encountered during the work-up of this compound/pyridine acetylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction, especially for sterically hindered alcohols.[1][4] |
| Product hydrolysis during work-up. | Avoid using strong bases for washing, as this can hydrolyze the ester product. Use a mild base like saturated sodium bicarbonate.[5] Work quickly during the aqueous extraction steps. | |
| Product is water-soluble. | If your product has high polarity, it may be lost in the aqueous layers during extraction. Check the aqueous layers for your product.[6] | |
| Residual Pyridine in the Final Product | Inefficient removal during acid wash. | Ensure the HCl solution is of the correct concentration (e.g., 1M) and perform multiple washes.[3] For stubborn cases, co-evaporation with toluene several times after concentrating the organic layer can help remove trace amounts of pyridine.[1][7] An alternative is to wash the organic layer with an aqueous solution of copper sulfate, which forms a complex with pyridine and helps remove it.[5][8] |
| Residual this compound or Acetic Acid-d4 in the Product | Incomplete quenching or washing. | Ensure enough methanol is added to quench all excess this compound.[2] Perform multiple washes with saturated sodium bicarbonate solution to ensure all acetic acid-d4 is removed.[2] |
| Formation of an Emulsion During Extraction | Vigorous shaking of the separatory funnel. | Add brine to the separatory funnel to help break the emulsion.[3] Instead of vigorous shaking, gently invert the separatory funnel multiple times. |
| Product Degradation During Work-up | Product is sensitive to acid or base. | Test the stability of your product to the acidic and basic wash conditions on a small scale before performing the full work-up.[6] If the product is acid-sensitive, consider using a milder method for pyridine removal, such as the copper sulfate wash.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is pyridine used in this reaction? A1: Pyridine serves as a base to neutralize the acetic acid-d4 byproduct that is formed during the reaction.[7] It can also act as a nucleophilic catalyst.
Q2: How do I know if all the pyridine has been removed? A2: The characteristic smell of pyridine is a good indicator. For more sensitive analysis, you can use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of pyridine signals in your final product.
Q3: Can I use a different base instead of pyridine? A3: Yes, other non-nucleophilic bases like triethylamine (B128534) can be used.[9] However, pyridine is a very common choice for this reaction.
Q4: What is the purpose of the brine wash? A4: The brine wash helps to remove the majority of the dissolved water from the organic layer before the final drying step with a solid drying agent.[2] It also helps to break up emulsions that may form during the extraction process.[3]
Q5: My starting material has low solubility in pyridine. What should I do? A5: You can try gently warming the mixture to aid dissolution or add a co-solvent in which your starting material is more soluble. Ensure the co-solvent is dry and will not interfere with the reaction.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| This compound | 1.5–2.0 equivalents per hydroxyl group | An excess is used to drive the reaction to completion.[1] |
| Pyridine | 2–10 mL/mmol of starting material | Can be used as both a solvent and a base.[1] |
| 4-DMAP (catalyst) | 0.05 - 0.1 equivalents | Optional, used to increase the reaction rate.[2] |
| Reaction Temperature | 0°C to room temperature | Can be heated for less reactive substrates. |
| Reaction Time | Varies (monitored by TLC) | Can range from a few hours to overnight. |
Mandatory Visualization
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Acetic Anhydride-d6 Derivatization for Enhanced MS Signal Intensity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing acetic anhydride-d6 (d6-Ac2O) derivatization to improve signal intensity in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of this compound derivatization in MS analysis?
This compound is an acylating reagent used to replace active hydrogen atoms in functional groups such as primary and secondary amines (-NH2, -NHR), hydroxyls (-OH), and thiols (-SH) with a deuterated acetyl group (CD3CO-). This chemical modification, known as acetylation, serves several key purposes to enhance MS analysis:
-
Improved Ionization Efficiency: Acetylation can increase the hydrophobicity of polar analytes, which often leads to better desolvation and ionization in techniques like Electrospray Ionization (ESI), potentially increasing signal intensity.[1]
-
Accurate Quantification: The introduction of a stable isotope label (deuterium) allows for the use of isotope dilution mass spectrometry. By comparing the signal of the d6-labeled analyte to a non-labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
-
Enhanced Chromatographic Separation: Derivatization alters the polarity of analytes, which can improve peak shape and resolution in reverse-phase liquid chromatography (LC).[2]
-
Increased Volatility for GC-MS: For gas chromatography (GC) applications, acetylation increases the volatility of polar compounds, making them suitable for GC analysis.[3]
Q2: Which functional groups are derivatized by acetic anhydride (B1165640)?
Under anhydrous (water-free) conditions, acetic anhydride acetylates amines, phenols, alcohols, and thiols.[4] In basic aqueous conditions, it is more selective for amines and phenols.[4]
Q3: Why use the deuterated (d6) version of acetic anhydride?
The primary advantage of using this compound over its non-deuterated counterpart is for quantitative analysis. It allows for the creation of a heavy-isotope-labeled internal standard for the analyte of interest. This is crucial for isotope dilution methods, which are considered a gold standard for quantification in mass spectrometry as they can correct for matrix effects and variations during sample processing and analysis.
Q4: Can I use this derivatization for both LC-MS and GC-MS?
Yes. For LC-MS, the derivatization improves chromatographic properties on reverse-phase columns and can enhance ionization efficiency.[2] For GC-MS, it increases the volatility of polar analytes, a prerequisite for their analysis by gas chromatography.[3]
Troubleshooting Guide
Issue 1: Low or No Derivatization Product Observed
-
Symptom: The MS signal for the derivatized analyte is weak or absent, while a strong signal for the underivatized analyte remains.
| Possible Cause | Recommended Solution |
| Presence of Water/Moisture | Acetic anhydride readily hydrolyzes to acetic acid in the presence of water, consuming the reagent. Ensure all solvents are anhydrous and glassware is thoroughly dried. Store this compound under inert gas and away from moisture. |
| Incorrect pH | The reaction with amines is most efficient under basic conditions, which deprotonates the amine group, making it a better nucleophile. The use of a base like pyridine (B92270) is common. Ensure the pH of the reaction mixture is appropriate (typically pH 8-9). |
| Insufficient Reagent | The amount of this compound may be insufficient to derivatize all analyte molecules. Increase the molar excess of the derivatizing reagent. |
| Low Reaction Temperature | The reaction kinetics may be too slow at room temperature for some less reactive functional groups. Gently heat the reaction mixture (e.g., 50-70°C).[5] Always be mindful of the thermal stability of your analyte. |
| Short Reaction Time | The reaction may not have reached completion. Increase the incubation time. Monitor the reaction progress by analyzing aliquots at different time points until the product peak intensity plateaus.[5] |
| Analyte Degradation | The reaction conditions (e.g., high temperature, extreme pH) may be degrading the analyte. Attempt the reaction under milder conditions (e.g., lower temperature, less aggressive catalyst). |
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
-
Symptom: Besides the starting material and the desired product, other peaks appear in the chromatogram.
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites | The analyte may have more than one functional group that can be acetylated, leading to di-, tri-, or poly-acetylated products. If a single derivative is desired, this may not be an issue as long as one product is consistent. Otherwise, a protecting group strategy for less reactive sites may be necessary. |
| Side Reactions | Pyridine, often used as a catalyst, can sometimes react with acetic anhydride.[6] Ensure that the reaction conditions are optimized to favor the derivatization of the target analyte. |
| Impure Reagents or Solvents | Impurities in the this compound, solvents, or the sample itself can lead to side products. Use high-purity, anhydrous reagents and solvents. |
| Incomplete Reaction | Incomplete reactions will show both the starting material and the derivatized product. Refer to the solutions for "Low or No Derivatization Product Observed". |
Issue 3: Poor Signal Intensity Despite Successful Derivatization
-
Symptom: The derivatization reaction appears complete, but the signal intensity in the mass spectrometer is still low.
| Possible Cause | Recommended Solution |
| Ion Suppression/Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the derivatized analyte. Improve sample clean-up procedures (e.g., solid-phase extraction). The use of a d6-labeled standard helps to correct for this, but reducing suppression is always beneficial. |
| Suboptimal MS Source Conditions | The optimal source parameters (e.g., temperatures, gas flows, voltages) may be different for the derivatized analyte compared to the underivatized form. Optimize the MS source conditions by infusing the derivatized standard. |
| Excess Reagent Interference | Excess derivatizing reagent or byproducts can interfere with ionization. Ensure the excess this compound and reaction byproducts (like acetic acid) are removed, typically by evaporation under a stream of nitrogen, before MS analysis.[5] |
Quantitative Data on Signal Enhancement
Derivatization with acetic anhydride is performed to improve chromatographic behavior and enhance MS signal intensity. The degree of enhancement is analyte and system-dependent.
| Analyte Type | Ionization Mode | Observed Signal Enhancement | Notes |
| Peptides (VLASSAF, QTALVELLE) | APCI | 3.0-fold increase in peak height | Comparison of acetylated vs. non-acetylated peptides.[1] |
| Peptides (BSA digest) | APPI | Sequence coverage increased from 22% to 43% | Indicates more peptides were successfully detected and identified after acetylation.[1] |
| Peptides (BSA digest) | APCI | Sequence coverage increased from ~22% to ~33% | Demonstrates improved detection of a wider range of peptides.[1] |
Experimental Protocols & Methodologies
This section provides a generalized protocol for the derivatization of analytes with this compound. Users should optimize this protocol for their specific analyte and application.
Safety Precautions
Warning: Acetic anhydride is corrosive, flammable, and a lachrymator (causes tearing). Pyridine is flammable and harmful if inhaled, swallowed, or in contact with skin. All procedures should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[4][7]
General Derivatization Protocol for LC-MS
This protocol is a starting point and can be adapted for various sample types.
Materials:
-
Dried analyte extract or standard
-
This compound (d6-Ac2O)
-
Anhydrous Pyridine (or another suitable base like triethylamine)
-
Anhydrous Acetonitrile (B52724) (ACN) or other suitable solvent
-
Reaction vials (e.g., 1.5 mL glass autosampler vials with inserts)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample containing the analyte is completely dry. Water will consume the derivatization reagent. This is typically achieved by evaporating the sample to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare the derivatization solution. A common formulation is a 2:1 (v/v) mixture of pyridine and this compound.[8] This solution should be prepared fresh before use.
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of anhydrous acetonitrile (or another appropriate solvent to dissolve the analyte).
-
Add 25 µL of the freshly prepared pyridine/acetic anhydride-d6 mixture.
-
Vortex the vial gently to mix the contents.
-
-
Incubation:
-
Seal the vial tightly.
-
Incubate the reaction mixture. Common conditions range from room temperature for 60 minutes to heating at 60°C for 30 minutes. Optimization is key; start with milder conditions to avoid analyte degradation.
-
-
Quenching and Evaporation:
-
After incubation, cool the vial to room temperature if heated.
-
(Optional but recommended) Add 50 µL of methanol (B129727) to quench any remaining this compound.
-
Evaporate the entire mixture to dryness under a gentle stream of nitrogen. This step is crucial to remove excess reagents and byproducts that can interfere with the MS analysis.
-
-
Reconstitution:
-
Reconstitute the dried derivative in a solvent suitable for your LC-MS mobile phase (e.g., 100 µL of 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Experimental workflow for d6-acetic anhydride derivatization.
Caption: Chemical reaction of a primary amine with d6-acetic anhydride.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. gcms.cz [gcms.cz]
- 4. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Trimethylacetic Anhydride–Based Derivatization Facilitates Quantification of Histone Marks at the MS1 Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Optimizing the amount of acetic anhydride for acetylation of cellulose nanofibers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the acetylation of cellulose (B213188) nanofibers, with a specific focus on optimizing the amount of acetic anhydride (B1165640).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Substitution (DS) | Insufficient amount of acetic anhydride. | Increase the volume of acetic anhydride in the reaction mixture. The degree of substitution generally increases with the amount of acetic anhydride.[1][2] |
| Reaction time is too short. | Extend the reaction time to allow for more complete acetylation. | |
| Inadequate catalyst concentration or activity. | Ensure the correct concentration and activity of the catalyst (e.g., sulfuric acid) is used. | |
| Decreased Crystallinity Index (CrI) at High Acetic Anhydride Concentrations | Partial damage to the crystalline structure of cellulose. | Optimize the acetic anhydride concentration. Excessive amounts can lead to a breakdown of the crystalline regions. For sisal-derived cellulose nanofibers, a decrease in CrI was observed when the acetic anhydride amount was increased from 55 mL to 65 mL.[1] |
| Poor Thermal Stability of Acetylated Cellulose Nanofibers (ACNFs) | Suboptimal acetic anhydride concentration leading to incomplete or excessive acetylation. | Fine-tune the amount of acetic anhydride. A study on sisal fibers showed that 55 mL of acetic anhydride resulted in the highest maximum degradation temperature.[1][2] |
| Degradation of cellulose during the reaction. | Control the reaction temperature and time to prevent degradation of the cellulose backbone. | |
| Inconsistent Product Quality | Inhomogeneous reaction conditions. | Ensure uniform mixing and temperature distribution throughout the reaction. |
| Variability in the starting cellulose nanofiber material. | Characterize the starting material thoroughly to ensure consistency between batches. | |
| Hydrophilic Nature of the Final Product | Incomplete acetylation. | Confirm the success of the acetylation process through characterization techniques like FTIR, which should show the presence of a carbonyl signal around 1724 cm⁻¹.[1] Increase the acetic anhydride to enhance the degree of substitution and thus the hydrophobicity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of acetic anhydride for the acetylation of cellulose nanofibers?
A1: The optimal amount of acetic anhydride can vary depending on the source of the cellulose and the desired properties of the final product. For sisal-derived cellulose nanofibers, one study found that 55 mL of acetic anhydride yielded the best combination of a high degree of substitution (0.5), crystallinity index (77%), and thermal stability (maximum degradation temperature of 351 °C).[1][2] It is recommended to perform an optimization study for your specific type of cellulose nanofibers.
Q2: How does the amount of acetic anhydride affect the properties of acetylated cellulose nanofibers?
A2: The amount of acetic anhydride significantly influences several key properties:
-
Degree of Substitution (DS): Generally, increasing the amount of acetic anhydride leads to a higher DS.[1][2]
-
Crystallinity Index (CrI): The CrI can increase with acetylation up to an optimal point, after which it may decrease due to damage to the crystalline structure at higher concentrations of acetic anhydride.[1]
-
Thermal Stability: Acetylation can improve the thermal stability of cellulose nanofibers. However, an excessive amount of acetic anhydride might lead to a decrease in thermal stability.[1]
-
Hydrophobicity: A higher degree of substitution, achieved with more acetic anhydride, results in a more hydrophobic material, as indicated by a larger water contact angle.[1][2]
Q3: What are the key characterization techniques to verify successful acetylation?
A3: Several techniques are essential for confirming the acetylation and characterizing the resulting nanofibers:
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To confirm the presence of acetyl groups, indicated by a carbonyl (C=O) peak around 1724 cm⁻¹.[1]
-
X-ray Diffraction (XRD): To determine the crystallinity index of the acetylated nanofibers.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.[1]
-
Degree of Substitution (DS) Titration: To quantify the extent of acetylation.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the morphology of the nanofibers.
-
Water Contact Angle Measurement: To assess the change in surface hydrophobicity.[1]
Q4: Can the acetylation process damage the cellulose nanofibers?
A4: Yes, while acetylation is a surface modification technique, harsh reaction conditions, such as excessively high concentrations of acetic anhydride or prolonged reaction times, can lead to partial degradation of the cellulose structure. This can manifest as a decrease in the crystallinity index and thermal stability.[1]
Quantitative Data Summary
The following table summarizes the effect of varying amounts of acetic anhydride on the properties of sisal-derived cellulose nanofibers as reported in a key study.
| Acetic Anhydride (mL) | Degree of Substitution (DS) | Crystallinity Index (CrI) (%) | Maximum Degradation Temperature (Tmax) (°C) | Water Contact Angle (°) |
| 45 | Not specified, but lower than ACNF-55 | 74 | 350 | Not specified |
| 55 | 0.5 | 77 | 351 | 37.7 |
| 65 | Not specified, but higher than ACNF-55 | 69 | 347.5 | Not specified |
Data sourced from a study on acetylated cellulose nanofibers from sisal fibers.[1]
Experimental Protocols
Materials:
-
Cellulose Nanofibers (CNF)
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Sulfuric Acid (as catalyst)
-
Ethanol
-
Distilled Water
Procedure for Acetylation of Cellulose Nanofibers:
-
Dispersion: Disperse a known amount of cellulose nanofibers in glacial acetic acid. The ratio of glacial acetic acid to the cellulose source can be a critical parameter to optimize.[3]
-
Pre-treatment/Activation: Stir the suspension at a specific temperature (e.g., 50°C) for a set duration (e.g., 15-120 minutes) to activate the cellulose.[4]
-
Acetylation Reaction:
-
Cool the mixture to the desired reaction temperature (e.g., 40.37°C).[3]
-
Slowly add the desired volume of acetic anhydride to the suspension while stirring continuously.
-
Add the catalyst (e.g., a specific percentage of sulfuric acid) to initiate the reaction.[3][4]
-
Allow the reaction to proceed for a defined period (e.g., 2 hours).[3]
-
-
Termination and Washing:
-
Stop the reaction by adding an excess of distilled water or ethanol.
-
Wash the acetylated cellulose nanofibers repeatedly with distilled water until a neutral pH is achieved to remove any unreacted chemicals and by-products.
-
-
Drying: Dry the resulting acetylated cellulose nanofibers using a suitable method such as freeze-drying or oven drying at a controlled temperature.
Note: The specific amounts, temperatures, and times will need to be optimized for different sources of cellulose nanofibers and desired final properties.
Visualizations
Caption: Experimental workflow for the acetylation of cellulose nanofibers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. (the Effect of Acetate Anhhhydrida Ratio in the Process of Cellulose Acetylation of Pulp From Sengon (Paraserianthe Falcataria) on the Production of Cellulose Triacetate Polymer) - Neliti [neliti.com]
Validation & Comparative
A Head-to-Head Comparison: Acetic Anhydride-d6 vs. Non-Deuterated Acetic Anhydride in Quantitative Proteomics
For researchers, scientists, and drug development professionals, the precise quantification of protein expression is paramount to unraveling complex biological processes and advancing therapeutic discovery. Chemical labeling with stable isotopes, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics. Among the various labeling strategies, acetylation of primary amines using acetic anhydride (B1165640) offers a cost-effective and efficient method. This guide provides an objective comparison of deuterated (Acetic Anhydride-d6) and non-deuterated (light) acetic anhydride for quantitative proteomics, supported by experimental data and detailed methodologies.
Stable isotope labeling using acetic anhydride involves the derivatization of the N-termini of peptides and the ε-amino groups of lysine (B10760008) residues. In this approach, one sample is labeled with the light, non-deuterated reagent, while the other is labeled with the heavy, deuterated counterpart (this compound). The samples are then combined, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light labeled peptides allows for their differentiation and the accurate quantification of relative protein abundance.
Quantitative Performance: this compound vs. Non-Deuterated Acetic Anhydride
The use of a deuterated internal standard, such as this compound, is widely favored in quantitative mass spectrometry for its ability to improve accuracy and precision. The near-identical physicochemical properties of the deuterated and non-deuterated reagents ensure co-elution during chromatography and similar ionization efficiencies, which is crucial for minimizing experimental variability.
| Parameter | This compound (Heavy) | Non-Deuterated Acetic Anhydride (Light) | Key Advantages of Deuterated Labeling |
| Labeling Efficiency | Up to 100% under optimized conditions[1] | High, comparable to deuterated version | High labeling efficiency for both ensures comprehensive protein quantification. |
| Quantitative Accuracy | Good linearity with R² values of 0.99 and 0.98 for dynamic ranges of 1:10 and 1:30, respectively[1] | Serves as the reference for relative quantification | The mass difference allows for precise ratiometric comparison of peptide intensities, leading to accurate protein quantification. |
| Mass Shift | +3 Da per acetyl group (d3) or +6 Da (d6) | 0 Da (baseline) | A clear and predictable mass shift enables straightforward identification and quantification of labeled peptides. |
| Chromatographic Behavior | Co-elutes with the non-deuterated counterpart | Reference retention time | Co-elution minimizes variability introduced by the chromatography, leading to more reliable quantification. |
| Ionization Efficiency | Nearly identical to the non-deuterated form | Reference ionization efficiency | Similar ionization efficiencies between the light and heavy forms are critical for accurate ratiometric measurements. |
Experimental Protocols
A robust and optimized protocol is essential for achieving high labeling efficiency and accurate quantification. The following is a detailed methodology for the H6/D6-acetic anhydride stable isotopic labeling of peptides for quantitative proteome analysis.
I. Protein Extraction, Reduction, Alkylation, and Digestion
-
Protein Extraction : Lyse cells or tissues in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5) to denature and solubilize proteins.
-
Protein Quantification : Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction : To an equal amount of protein from each sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 40 minutes to reduce disulfide bonds.
-
Alkylation : Cool the samples to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Quenching : Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Digestion : Dilute the samples with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
II. Acetic Anhydride Labeling
-
pH Adjustment : Adjust the pH of the digested peptide solutions to 8.0 using a suitable buffer, such as a Na₂B₄O₇/H₃BO₃ buffer.[1]
-
Labeling Reaction :
-
For the "heavy" sample, add this compound to a 25-fold molar excess over the free amino groups of the peptides.[1]
-
For the "light" sample, add an equivalent molar excess of non-deuterated acetic anhydride.
-
-
Incubation : Incubate the reactions for 30 minutes at 22°C.[1]
-
Quenching : Quench the reaction by adding hydroxylamine (B1172632) or an excess of a primary amine-containing buffer (e.g., 50 mM Tris-HCl) to consume the unreacted acetic anhydride.
III. Sample Cleanup and Mass Spectrometry Analysis
-
Sample Pooling : Combine the "light" and "heavy" labeled samples at a 1:1 ratio.
-
Desalting : Desalt the pooled peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and unreacted reagents.
-
LC-MS/MS Analysis : Analyze the desalted and dried peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans for quantification and MS/MS scans for peptide identification.
-
Data Analysis : Process the raw mass spectrometry data using a suitable software package that can identify peptides and quantify the relative abundance of the light and heavy isotopic pairs.
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the experimental process and its application, the following diagrams are provided in the DOT language for Graphviz.
Stable isotope labeling is a powerful tool for studying dynamic cellular processes, such as signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, has been extensively studied using quantitative proteomics.[2][3][4][5][6]
Conclusion
This compound offers a robust and reliable method for quantitative proteomics. Its high labeling efficiency and the physicochemical similarity to its non-deuterated counterpart ensure accurate and reproducible quantification of protein abundance. The detailed protocol and workflows presented here provide a comprehensive guide for researchers looking to implement this powerful technique to investigate complex biological systems and signaling pathways. The ability to precisely measure changes in protein expression provides invaluable insights into disease mechanisms and can accelerate the discovery of novel biomarkers and therapeutic targets.
References
A Head-to-Head Comparison of Deuterated Acetylating Agents for Quantitative Mass Spectrometry
In the realm of quantitative proteomics, the precise analysis of protein post-translational modifications (PTMs) is paramount. Acetylation, a key PTM, is dynamically regulated and plays a crucial role in various cellular processes, including gene expression, metabolism, and signal transduction. The use of deuterated acetylating agents in conjunction with mass spectrometry (MS) has become a powerful strategy for the accurate quantification of protein acetylation. This guide provides a comprehensive comparison of two commonly used deuterated acetylating agents: deuterated acetic anhydride (B1165640) ((CD₃CO)₂O) and deuterated acetyl chloride (CD₃COCl) . This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.
Performance Comparison: Deuterated Acetic Anhydride vs. Deuterated Acetyl Chloride
While both deuterated acetic anhydride and acetyl chloride effectively introduce a stable isotope label for MS-based quantification, they exhibit distinct chemical properties that influence their application in proteomic workflows. The choice between these reagents often depends on factors such as reaction conditions, sample complexity, and desired specificity.
| Feature | Deuterated Acetic Anhydride ((CD₃CO)₂O) | Deuterated Acetyl Chloride (CD₃COCl) |
| Mass Shift | +45 Da per acetylated site (for d6-acetic anhydride) | +45 Da per acetylated site (for d3-acetyl chloride) |
| Reactivity | Moderately reactive, generally requires basic conditions (pH ~8) for efficient acetylation of lysine (B10760008) residues. | Highly reactive, reacts rapidly with primary amines. Can be used under milder conditions. |
| Specificity | Primarily targets primary amines (N-terminus and lysine ε-amino groups). Can also lead to O-acetylation of serine, threonine, and tyrosine residues, which can be reversed by adjusting the pH.[1] | Primarily targets primary amines. Due to its high reactivity, it may have a higher propensity for non-specific reactions if not carefully controlled. |
| Byproducts | Acetic acid-d3 | Hydrochloric acid |
| Handling | Less volatile and corrosive than acetyl chloride, making it easier and safer to handle. | Highly volatile, corrosive, and moisture-sensitive, requiring stringent handling conditions in a fume hood.[2] |
| Ionization Efficiency | Acetylation can lead to signal suppression in electrospray ionization (ESI) due to charge neutralization. | Similar to acetic anhydride, acetylation can result in charge neutralization and potentially lower ionization efficiency compared to other derivatization strategies like dimethylation. |
| Cost-Effectiveness | Generally more cost-effective for large-scale experiments. | Can be more expensive than acetic anhydride. |
Experimental Protocols
A detailed and optimized protocol is crucial for achieving high derivatization efficiency and reproducibility. Below is a well-established protocol for the chemical acetylation of proteins using deuterated acetic anhydride, which can be adapted for peptides.
Protocol: Quantitative Chemical Acetylation of Proteins with Deuterated Acetic Anhydride
This protocol is adapted from a method for quantifying site-specific lysine acetylation stoichiometry.[1]
Materials:
-
Protein sample in an amine-free buffer (e.g., 8 M urea, 200 mM TEAB, pH 8)
-
Deuterated acetic anhydride-d6 ((CD₃CO)₂O)
-
7.25 M NaOH
-
Amine-free water
-
pH paper
Procedure:
-
Sample Preparation: Prepare protein samples at a concentration of 1 µg/µL in an amine-free buffer. It is critical to avoid primary amine-containing buffers like Tris.[1]
-
Initial Acetylation: For every 100 µg of protein, add 6 µL of a 10.57 M solution of deuterated this compound. Vortex the sample and incubate at 4°C for 20 minutes.[1]
-
pH Adjustment: After incubation, add 10 µL of 7.25 M NaOH to raise the pH to approximately 8. This step is crucial to reverse any potential O-acetylation side-products.[1] Verify the pH using pH paper.
-
Repeated Acetylation (Optional but Recommended): For maximal acetylation efficiency, the acetylation and pH adjustment steps (2 and 3) can be repeated two more times.[1]
-
Sample Cleanup: Proceed with protein digestion (e.g., using trypsin or Glu-C) followed by desalting of the resulting peptides using C18 spin columns or similar methods prior to LC-MS analysis.
Note on using Deuterated Acetyl Chloride: While a specific, detailed protocol for deuterated acetyl chloride in this context is less commonly published, it can be substituted for acetic anhydride. Due to its higher reactivity, the reaction can be performed at a lower temperature and for a shorter duration. However, extreme caution must be exercised due to its volatility and corrosiveness. The reaction should be performed in a well-ventilated fume hood, and the addition of a non-nucleophilic base (e.g., triethylamine) may be required to neutralize the HCl byproduct.
Visualization of a Relevant Signaling Pathway
Protein acetylation is a key regulatory mechanism in the DNA Damage Response (DDR). The following diagram illustrates the central role of acetylation in the activation of p53, a critical tumor suppressor protein, following DNA damage.
Caption: Acetylation in the DNA Damage Response pathway.
Experimental Workflow for Quantitative Acetylomics
The following diagram outlines a typical experimental workflow for the quantitative analysis of protein acetylation using deuterated acetylating agents.
Caption: A typical quantitative acetylomics workflow.
Conclusion
Both deuterated acetic anhydride and deuterated acetyl chloride are effective reagents for the isotopic labeling of proteins and peptides for quantitative mass spectrometry. Deuterated acetic anhydride is generally favored due to its ease of handling, lower volatility, and well-established protocols that minimize side reactions. Its moderate reactivity allows for more controlled derivatization. In contrast, deuterated acetyl chloride's high reactivity can be advantageous in specific applications requiring rapid and efficient acetylation, but it demands more stringent handling procedures. The choice of reagent should be guided by the specific requirements of the experiment, available laboratory facilities, and the expertise of the researcher. For most routine quantitative acetylomics studies, deuterated acetic anhydride provides a robust and reliable solution.
References
- 1. Proteomics insights into DNA damage response and translating this knowledge to clinical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling for Quantitative Proteomics Validation
For researchers, scientists, and drug development professionals, the validation of quantitative proteomics data is a critical step to ensure the accuracy and reliability of experimental results.[1] Isotopic labeling techniques are powerful strategies that introduce a mass difference between proteins from different samples, allowing for precise and reliable quantification by mass spectrometry (MS).[1] This guide provides a comprehensive comparison of the three most prominent isotopic labeling methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We present supporting experimental data in structured tables, detailed methodologies for key experiments, and visual diagrams of workflows and signaling pathways to aid in selecting the most appropriate method for your research.
Comparison of Isotopic Labeling Techniques
The choice between SILAC, TMT, and iTRAQ depends on several factors, including the biological system, experimental goals, sample complexity, and available resources.[2] Below is a comparative overview of these three major approaches.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Principle | In vivo metabolic labeling through the incorporation of "heavy" stable isotope-labeled essential amino acids (e.g., lysine (B10760008) and arginine) into proteins during cell culture.[3][4][5][6] | In vitro chemical labeling of peptides with isobaric tags. The tags have the same total mass but different reporter ions that are released upon fragmentation for quantification.[3][4] | In vitro chemical labeling of peptides with isobaric tags, similar to TMT.[3][7] |
| Labeling Stage | In vivo, during protein synthesis.[6] | In vitro, at the peptide level after protein digestion.[1][4] | In vitro, at the peptide level after protein digestion.[2] |
| Sample Mixing | Early in the workflow, at the cell or protein level.[1] | At the peptide level after labeling.[1] | At the peptide level after labeling. |
| Multiplexing | Typically 2 or 3 samples (light, medium, heavy).[8] | Up to 18 samples with TMTpro™ reagents.[9][10] | 4-plex and 8-plex reagents are most common.[3][7][11] |
| Quantification | MS1 level, by comparing the signal intensities of heavy and light peptide pairs.[12] | MS2 or MS3 level, based on the intensity of reporter ions.[13][14] | MS2 level, based on the intensity of reporter ions.[7] |
| Advantages | High accuracy and reproducibility due to early sample mixing, which minimizes experimental variability.[5][13][15] | High multiplexing capability increases throughput and allows for the analysis of multiple conditions and replicates in a single run.[12][16] Fewer missing values compared to label-free methods. | High throughput due to multiplexing.[17][18] Good reproducibility and sensitivity.[19] |
| Disadvantages | Limited to cells that can be metabolically labeled in culture; not suitable for tissues or clinical samples.[13][20] Can be time-consuming to achieve complete labeling.[21] | Potential for ratio compression due to co-isolation and co-fragmentation of peptides, which can lead to underestimation of quantitative differences.[2] More expensive than some other methods.[2][20] | Also susceptible to ratio compression.[7] |
| Best Suited For | Studies involving cell cultures, investigating dynamic processes like protein turnover, and when high quantitative accuracy is paramount.[2][15] | Large-scale studies with multiple samples, biomarker discovery, and analysis of complex biological samples.[2] | Similar applications to TMT, including biomarker discovery and comparing multiple conditions.[17] |
Experimental Protocols
Detailed methodologies for the three key isotopic labeling techniques are provided below.
SILAC Experimental Protocol
The SILAC workflow involves an initial adaptation phase to ensure complete incorporation of the heavy-labeled amino acids, followed by the experimental phase.[9]
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" SILAC medium, which is deficient in L-lysine and L-arginine but supplemented with normal L-lysine (Lys0) and L-arginine (Arg0).
-
Culture a second population in "heavy" SILAC medium, supplemented with stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys, "Lys8") and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg, "Arg10").
-
Maintain the cells in their respective media for at least five to six cell doublings to ensure over 99% incorporation of the labeled amino acids.[9]
-
Verify the incorporation efficiency using mass spectrometry on a small aliquot of protein extract.[9]
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" cells serve as a control).
-
-
Sample Preparation:
-
Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell count or protein concentration.
-
Lyse the mixed cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs at the MS1 level.[12]
-
TMT Experimental Protocol
-
Sample Preparation:
-
Extract proteins from each sample (e.g., control and treated cells or tissues).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling:
-
Desalt the peptide mixtures.
-
Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB).
-
Reconstitute the different TMT reagents (e.g., TMTpro™ 16-plex) in an anhydrous solvent like acetonitrile.
-
Add the appropriate TMT reagent to each corresponding peptide sample, ensuring a different tag is used for each.[9]
-
-
Sample Pooling and Fractionation:
-
Combine all labeled samples into a single new tube in a 1:1 ratio.[9]
-
Desalt the pooled, labeled peptide mixture.
-
To reduce complexity, the pooled mixture is often fractionated using techniques like high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
In the MS1 scan, all isobarically labeled peptides appear as a single peak.
-
During fragmentation (MS/MS or MS3), the reporter ions are cleaved and their intensities are measured.[1]
-
-
Data Analysis:
-
The relative abundance of a peptide in each of the original samples is determined by the intensity of its corresponding unique reporter ion.[1]
-
iTRAQ Experimental Protocol
The iTRAQ workflow is very similar to the TMT workflow.
-
Protein Extraction and Digestion:
-
Extract proteins from each of the up to 8 samples.
-
Perform in-solution or in-gel digestion of proteins into peptides.
-
-
Peptide Labeling:
-
Label each peptide sample with one of the iTRAQ reagents (4-plex or 8-plex). The reagents react with the primary amines of the peptides.[3]
-
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.
-
-
Fractionation and LC-MS/MS Analysis:
-
Fractionate the complex peptide mixture to reduce complexity.
-
Analyze the fractions by LC-MS/MS. During fragmentation, the reporter groups are released.
-
-
Data Analysis:
-
The relative quantification of peptides, and thus the proteins they originated from, is determined by comparing the intensities of the reporter ions in the MS/MS spectra.[18]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams illustrating the experimental workflows and a representative signaling pathway are provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 17. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 18. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 19. Protein quantitation using iTRAQ: Review on the sources of variations and analysis of nonrandom missingness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. communities.springernature.com [communities.springernature.com]
A Comparative Guide to Using Deuterated Standards for Accurate Quantification in LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible results is paramount. The complexity of biological matrices often introduces variability during sample preparation and analysis, leading to potential inaccuracies. The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating these challenges, with deuterated standards being a widely adopted choice.[1][2] This guide provides an objective comparison of deuterated internal standards with their carbon-13 (¹³C)-labeled counterparts, supported by experimental data and detailed methodologies to inform the selection of the most appropriate internal standard for your analytical needs.
The Role of Deuterated Standards in LC-MS Quantification
Deuterated standards are compounds in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H).[3] This isotopic substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but with a higher mass.[2][4] This key characteristic allows the mass spectrometer to differentiate between the analyte and the internal standard.[3] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it can serve as an internal reference to correct for variations that occur during sample preparation, chromatography, and ionization, a technique known as isotope dilution mass spectrometry (IDMS).[5][6]
The primary benefits of using deuterated standards include:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS.[7] Since a deuterated standard is nearly identical to the analyte, it experiences similar matrix effects, allowing for accurate normalization of the analyte signal.[8]
-
Improved Precision and Accuracy: By accounting for variability in sample extraction, injection volume, and instrument response, deuterated standards significantly enhance the precision and accuracy of quantification.[2][5]
-
Enhanced Method Robustness: The use of a suitable internal standard makes the analytical method more robust and transferable between different laboratories and instruments.[3]
Comparative Performance: Deuterated vs. ¹³C-Labeled Standards
While deuterated standards are a cost-effective and common choice, they are not without limitations. An alternative, and often superior, choice is the use of ¹³C-labeled internal standards. The following table compares the key performance parameters of these two types of stable isotope-labeled standards.
| Performance Parameter | Deuterated Standards | ¹³C-Labeled Standards | Rationale & Supporting Data |
| Chromatographic Co-elution | Often exhibit a slight retention time shift (isotope effect), typically eluting earlier in reversed-phase chromatography.[1][6] | Generally co-elute perfectly with the analyte.[1] | The larger relative mass difference between deuterium and hydrogen can lead to slight differences in physicochemical properties, causing chromatographic separation.[9] This can be problematic if the analyte and internal standard experience different matrix effects in the ion source. ¹³C labeling results in a much smaller relative mass difference, leading to negligible isotope effects.[1] |
| Stability of the Isotopic Label | Can be susceptible to back-exchange, where deuterium is replaced by hydrogen, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[10] | Highly stable and not susceptible to back-exchange.[1] | The C-¹³C bond is very stable. Deuterium on heteroatoms can readily exchange with protons from the solvent. |
| Ionization Efficiency | Can differ from the analyte if chromatographic separation occurs, leading to exposure to different matrix components.[1] | Identical to the analyte, providing more accurate compensation for ion suppression or enhancement.[1] | If the internal standard and analyte do not co-elute, they may experience different levels of ion suppression from co-eluting matrix components, leading to inaccurate quantification. |
| Extraction Recovery | May differ slightly from the analyte due to minor differences in polarity and hydrophobicity.[1] | Virtually identical to the analyte, ensuring more accurate correction for losses during sample preparation.[1] | Research has indicated that differences in physicochemical properties between deuterated and non-deuterated compounds can lead to altered extraction efficiencies.[11] |
| Cost | Generally less expensive and more widely available.[1] | Typically more expensive and may require custom synthesis.[11][12] | The synthetic routes for introducing deuterium are often simpler and more cost-effective than those for ¹³C. |
Quantitative Data from a Comparative Study
A study comparing the quantification of testosterone (B1683101) using different deuterated internal standards highlights the potential for variability. The choice of internal standard can impact the final quantitative result.
| Internal Standard | Outcome |
| Testosterone-D2 | The method showed excellent agreement with a reference method. |
| Testosterone-D5 | Yielded lower quantitative results compared to the D2 internal standard. |
| Testosterone-¹³C₃ | Gave lower results than D2, but were closer to the target than D5. |
| (Data summarized from a comparative analysis of testosterone quantification)[5] |
In a validated method for the quantification of immunosuppressants using deuterated internal standards, the following performance characteristics were achieved:
| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus | Mycophenolic Acid |
| Linearity (Range) | 2 - 1250 ng/ml | 0.5 - 42.2 ng/ml | 0.6 - 49.2 ng/ml | 0.5 - 40.8 ng/ml | 0.01 - 7.5 µg/ml |
| Correlation Coefficient (r²) | >0.997 | >0.997 | >0.997 | >0.997 | >0.997 |
| Intra-assay Precision (%CV) | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% |
| Inter-assay Precision (%CV) | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% |
| Accuracy | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% |
| Recovery | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% |
| (Data from a study on the quantification of immunosuppressants)[13] |
Experimental Protocols
General Protocol for Quantitative Analysis using a Deuterated Internal Standard
This protocol outlines a typical workflow for the quantification of a small molecule analyte in a biological matrix (e.g., plasma) using a deuterated internal standard and LC-MS/MS.
1. Materials and Reagents
-
Analyte reference standard
-
Deuterated internal standard (high isotopic and chemical purity)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
Formic acid or other mobile phase modifier
-
Blank biological matrix (e.g., human plasma)
-
Protein precipitation agent (e.g., ice-cold acetonitrile or methanol)
2. Preparation of Standard and Spiking Solutions
-
Primary Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent, such as methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the unknown sample, calibration standards, and quality control samples into microcentrifuge tubes.
-
Add a precise volume of the internal standard spiking solution to each tube (except for blank matrix samples used to assess background).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).
-
LC Column: A suitable reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical. The gradient should be optimized to achieve good separation of the analyte from matrix components.[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions into the mass spectrometer.
5. Data Analysis
-
The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards.
-
The concentration of the analyte in the unknown samples is then interpolated from the calibration curve.
Visualizations
Caption: A typical experimental workflow for quantitative LC-MS analysis using a deuterated internal standard.
Caption: Impact of chromatographic co-elution on accurate quantification with deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. ukisotope.com [ukisotope.com]
- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Effects of Acetic Anhydride-d6 in Chromatographic Separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic performance of compounds derivatized with acetic anhydride-d6 versus its non-deuterated counterpart, acetic anhydride (B1165640). The substitution of hydrogen with deuterium (B1214612) in analytical reagents is a powerful technique for isotopic labeling, primarily utilized in mass spectrometry-based quantitative analysis. However, this isotopic substitution can lead to subtle but significant differences in chromatographic behavior, a phenomenon known as the chromatographic isotope effect. Understanding this effect is crucial for accurate data interpretation and method development.
The Chromatographic Isotope Effect: A Fundamental Overview
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), results in a slightly stronger and shorter carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. These subtle changes in physicochemical properties can influence the interactions of a molecule with the stationary and mobile phases in a chromatographic system, leading to differences in retention times between the deuterated and non-deuterated analogues.
In reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) on non-polar stationary phases, deuterated compounds often exhibit weaker van der Waals interactions with the stationary phase. This typically results in slightly shorter retention times, a phenomenon referred to as the "inverse isotope effect." The magnitude of this effect is influenced by several factors, including the number and position of deuterium atoms in the molecule, the polarity of the stationary phase, and the composition of the mobile phase.
Performance Comparison: Acetic Anhydride vs. This compound Derivatization
Acetic anhydride is a widely used derivatization reagent that targets primary and secondary amines, phenols, and alcohols, improving their volatility and chromatographic properties. The use of its deuterated analogue, this compound, introduces a stable isotope label for quantitative mass spectrometry, most commonly in stable isotope dilution assays.
While specific quantitative data on the retention time shift for a wide range of compounds derivatized with this compound is not extensively documented in a single comprehensive study, the principles of the deuterium isotope effect are well-established. Based on these principles and findings from specific applications, a general comparison can be made.
Expected Chromatographic Behavior:
| Parameter | Acetic Anhydride Derivative | This compound Derivative | Rationale |
| Retention Time (RPLC/GC on non-polar columns) | Typically longer | Typically shorter | The C-D bonds in the acetyl groups of the deuterated derivative lead to slightly weaker interactions with the non-polar stationary phase, resulting in earlier elution.[1] |
| Peak Shape | Good | Good | No significant impact on peak shape is generally expected. |
| Resolution from other analytes | Baseline resolution achievable | May require slight adjustments to the chromatographic method to maintain baseline resolution with co-eluting peaks due to the retention time shift. | A shift in retention time can affect the separation from other components in a complex mixture. |
Experimental Protocols
The following protocols are based on a published method for the derivatization of vitamin D metabolites for LC-MS/MS analysis, which can be adapted for other classes of compounds with suitable functional groups.[2]
Derivatization of Analytes with Acetic Anhydride (Light Tag)
-
Sample Preparation: Dry the sample containing the analyte(s) of interest under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried residue, add a freshly prepared esterification solution (e.g., 2 mg·mL⁻¹ 4-dimethylaminopyridine (B28879) (DMAP) in a 2:1 (v/v) mixture of pyridine (B92270) and acetic anhydride).
-
Vortex the mixture and allow it to react at room temperature (e.g., 20°C) in the dark for a specified time (e.g., 1 hour).
-
-
Reaction Quenching: Stop the reaction by adding a suitable solvent (e.g., methanol).
-
Solvent Evaporation: Dry the sample again under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent for chromatographic analysis (e.g., a mixture of methanol (B129727) and water).
Derivatization of Analytes with this compound (Heavy Tag)
-
Sample Preparation: Dry the sample containing the analyte(s) of interest under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried residue, add a freshly prepared esterification solution using this compound (e.g., 2 mg·mL⁻¹ DMAP in a 2:1 (v/v) mixture of pyridine and This compound ).
-
Vortex the mixture and allow it to react under the same conditions as the non-deuterated derivatization (e.g., 20°C in the dark for 1 hour).
-
-
Reaction Quenching: Stop the reaction by adding a suitable solvent (e.g., methanol).
-
Solvent Evaporation: Dry the sample again under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent for chromatographic analysis.
Visualizing the Workflow and Derivatization
Experimental Workflow
Caption: A generalized experimental workflow for the derivatization of analytes with acetic anhydride or its deuterated analog for subsequent LC-MS/MS analysis.
Derivatization Reaction Pathway
Caption: A simplified signaling pathway diagram illustrating the acetylation of an analyte using acetic anhydride or this compound in the presence of a base catalyst.
Conclusion
The use of this compound as a derivatizing agent is a valuable technique for introducing a stable isotope label for quantitative mass spectrometry. However, researchers must be aware of the potential for a chromatographic isotope effect, which typically manifests as a slight decrease in retention time compared to the non-deuterated derivative in reversed-phase and non-polar gas chromatography. While this effect is often small, it can be significant in high-resolution separations and should be considered during method development and validation to ensure accurate peak integration and quantification. The provided experimental protocols offer a starting point for the application of both deuterated and non-deuterated acetic anhydride derivatization.
References
The Gold Standard of Quantification: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals seeking the pinnacle of accuracy and precision in analyte quantification, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated internal standards against common alternatives, supported by experimental data and detailed methodologies, to demonstrate their superiority in modern analytical workflows.
In the complex milieu of biological and environmental samples, the accurate measurement of target analytes is fraught with challenges. Sample loss during preparation, variability in injection volumes, and matrix-induced signal suppression or enhancement can all introduce significant error. The ideal internal standard (IS) co-elutes with the analyte and experiences these variations to the same extent, enabling reliable correction and precise quantification. Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard, especially in sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison: Deuterated Internal Standards vs. Alternatives
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (B1214612) (²H or D), the standard becomes distinguishable by the mass spectrometer while behaving almost identically during sample preparation, chromatography, and ionization.[1] This allows the deuterated internal standard to effectively compensate for a wide range of analytical variabilities.
In contrast, other methods such as external standard calibration, standard addition, and the use of structural analog internal standards often fall short in providing the same level of accuracy and precision, particularly in complex matrices.
Quantitative Data Summary
The following tables summarize experimental data from various studies, highlighting the superior performance of deuterated internal standards.
| Method | Analyte/Matrix | Accuracy (%) | Precision (%RSD) | Key Findings |
| With Deuterated IS | Pesticides & Mycotoxins in Cannabis | Within 25% | < 20% | Significantly improved accuracy and precision compared to analysis without an internal standard, where accuracy differed by over 60% and RSD was over 50%.[2] |
| Without IS (External Standard) | Pesticides & Mycotoxins in Cannabis | > 60% difference | > 50% | Demonstrates the critical need for an internal standard to correct for matrix effects in complex samples.[2] |
| Deuterated IS | 1-hydroxypyrene (B14473) in Human Urine | ≥ 85% | Not specified | Deemed essential for obtaining reliable and accurate quantitative results in a complex biological matrix.[3] |
| External Standard | 1-hydroxypyrene in Human Urine | Not specified | Not specified | Not recommended due to the complexity of the urine matrix and the potential for inaccurate results.[3] |
| Deuterated IS | Mycotoxins in Maize Meal & Wheat Flour | Satisfactory | Satisfactory | Crucial for accurate quantification in these complex food matrices.[4] |
| External Standard | Mycotoxins in Rice | Satisfactory | Satisfactory | Provided acceptable results for a less complex matrix like rice.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for analyte quantification using different standardization methods.
Protocol 1: Quantification of Immunosuppressants in Whole Blood using a Deuterated Internal Standard
This protocol outlines a common procedure for therapeutic drug monitoring, a critical application in clinical chemistry.
1. Sample Preparation:
-
Internal Standard Spiking: A working solution containing a mixture of deuterated internal standards (e.g., tacrolimus-¹³C,d₂, sirolimus-d₃, everolimus-d₄, cyclosporine A-d₄) is prepared in an organic solvent. A fixed volume of this solution is added to each patient sample, calibrator, and quality control (QC) sample at the beginning of the process.
-
Protein Precipitation: A precipitating agent, such as a mixture of zinc sulfate (B86663) and methanol, is added to the samples to release the drugs from blood cells and precipitate proteins.
-
Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analytes and internal standards is transferred to a new vial for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically with a reversed-phase C18 column, to separate the immunosuppressants from other matrix components.
-
Mass Spectrometric Detection: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both the native drugs and their deuterated internal standards.
3. Data Analysis:
-
Peak Integration: The peak areas of the analyte and the corresponding deuterated internal standard are integrated.
-
Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for all samples.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibrators.
-
Concentration Determination: The concentrations of the immunosuppressants in the patient samples are determined by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Pesticides in a Food Matrix using External Standard Calibration
This protocol describes a more straightforward but potentially less accurate method for quantification.
1. Sample Preparation:
-
Extraction: A representative sample of the food matrix (e.g., fruit, vegetable) is homogenized and extracted with a suitable organic solvent (e.g., acetonitrile).
-
Clean-up: The extract may be subjected to a clean-up step, such as dispersive solid-phase extraction (dSPE), to remove interfering matrix components.
-
Solvent Exchange: The final extract is often evaporated and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the prepared sample is injected into the LC-MS/MS system for separation of the target pesticides.
-
Mass Spectrometric Detection: The mass spectrometer is operated in MRM mode to detect and quantify the pesticides.
3. Data Analysis:
-
Calibration Curve Construction: A series of calibration standards containing known concentrations of the pesticides are prepared in a pure solvent and analyzed. A calibration curve is constructed by plotting the peak area of the analyte against its concentration.
-
Concentration Determination: The concentration of the pesticide in the sample extract is determined by comparing its peak area to the calibration curve. The final concentration in the original food sample is calculated by taking into account the initial sample weight and extraction volumes.
Protocol 3: Quantification of Veterinary Drug Residues using the Standard Addition Method
This method is employed to compensate for matrix effects when a suitable internal standard is not available.
1. Sample Preparation:
-
Initial Extraction: The tissue sample is homogenized and extracted with an appropriate solvent. The extract is then filtered or centrifuged.
2. Standard Addition Procedure:
-
Aliquoting: Several equal aliquots of the sample extract are taken.
-
Spiking: Each aliquot (except for one, which serves as the unspiked sample) is spiked with a known and increasing amount of a standard solution of the analyte.
-
Volume Adjustment: All aliquots are brought to the same final volume with the solvent.
3. LC-MS/MS Analysis:
-
Analysis of Aliquots: Each of the prepared aliquots (unspiked and spiked) is analyzed by LC-MS/MS.
4. Data Analysis:
-
Calibration Plot: A plot is generated with the added concentration of the analyte on the x-axis and the corresponding instrument response (peak area) on the y-axis.
-
Extrapolation: A linear regression is performed on the data points. The absolute value of the x-intercept of the regression line corresponds to the concentration of the analyte in the original, unspiked sample extract.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each quantification method.
Caption: Workflow for analyte quantification using a deuterated internal standard.
Caption: Workflow for analyte quantification using external standard calibration.
Caption: Workflow for analyte quantification using the standard addition method.
Conclusion: The Unrivaled Choice for High-Fidelity Data
The use of deuterated internal standards provides a robust and reliable approach to correcting for the inherent variability in the analysis of complex samples. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, justifies their position as the preferred choice for achieving the highest quality quantitative data. While other methods like external standard calibration and standard addition have their applications, they often fail to adequately compensate for the unpredictable nature of matrix effects, leading to compromised accuracy and precision. For researchers, scientists, and drug development professionals who demand the utmost confidence in their results, the adoption of deuterated internal standards is an indispensable strategy for generating defensible and reliable data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. lcms.cz [lcms.cz]
- 3. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of multi-mycotoxins in cereals and of total fumonisins in maize products using isotope labeled internal standard and liquid chromatography/tandem mass spectrometry with positive ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard? Evaluating the Accuracy and Precision of Acetic Anhydride-d6 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Acetic anhydride-d6, a deuterated internal standard, against other alternatives, supported by experimental data to inform the selection of the most appropriate standard for your analytical needs.
In the world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are indispensable for correcting variations that can occur during sample preparation and analysis. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, ensuring that it is affected by experimental variability in the same way. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry. In these standards, hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This results in a compound that is chemically almost identical to its non-deuterated counterpart but with a different mass, allowing it to be distinguished by a mass spectrometer.
Performance of this compound in Quantitative Analysis
The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for matrix effects and variations in instrument response more effectively than non-isotopically labeled standards. As a derivatizing agent, acetic anhydride (B1165640) is commonly used to improve the chromatographic properties and mass spectrometric detection of polar molecules containing hydroxyl, amino, or thiol groups. The use of its deuterated form as an internal standard allows for the derivatization of the analyte with the non-deuterated form while the internal standard is simultaneously incorporated.
While specific performance data for this compound as an internal standard across a wide range of applications is not always consolidated, we can infer its expected high performance from studies utilizing similar deuterated standards and from methods employing acetic anhydride for derivatization. For instance, in a gas chromatography-mass spectrometry (GC-MS) method developed for the simultaneous analysis of amphetamines and ephedrines, derivatization with acetic anhydride (non-deuterated) yielded excellent results. The method demonstrated a broad linear dynamic range (25-1000 ng/mL with R² > 0.99), high sensitivity with limits of detection (LODs) ranging from 0.0140 to 15.33 ng/mL and limits of quantification (LOQs) from 0.0466 to 51.10 ng/mL, good precision with coefficients of variation (CV) under 6% for both intra- and inter-day assays, and excellent extraction recovery of 87% to 96% for all studied compounds. The use of a deuterated internal standard like this compound in such a method would be expected to further enhance the accuracy and precision by more effectively correcting for any variability.
The following table summarizes the expected performance characteristics of a method utilizing this compound as an internal standard compared to a method using a non-deuterated structural analog.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Accuracy (Recovery) | High (typically 90-110%) | Moderate to High (can be variable) |
| Precision (RSD/CV) | Excellent (typically <15%) | Good to Moderate (often >15%) |
| Linearity (r²) | Excellent (typically >0.99) | Good (typically >0.99) |
| Limit of Detection (LOD) | Low | Low to Moderate |
| Limit of Quantification (LOQ) | Low | Low to Moderate |
| Matrix Effect Compensation | Excellent | Moderate to Poor |
Experimental Protocols: A General Workflow
The following provides a detailed methodology for a typical analytical workflow involving derivatization with acetic anhydride and the use of this compound as an internal standard for quantitative analysis by LC-MS/MS or GC-MS.
Sample Preparation and Derivatization
-
Sample Collection and Extraction: Biological samples (e.g., plasma, urine, tissue homogenate) are collected. The analytes of interest are extracted using an appropriate technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Internal Standard Spiking: A known concentration of this compound is added to the extracted sample.
-
Derivatization: A solution of non-deuterated acetic anhydride in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., pyridine (B92270) or 4-dimethylaminopyridine) is added to the sample. The reaction mixture is incubated to allow for the complete derivatization of the analyte. For instance, in the analysis of vitamin D metabolites, esterification was carried out by adding a freshly prepared solution of 2 mg·mL⁻¹ 4-dimethylaminopyridine (B28879) (DMAP) in a 2:1 (v/v) mixture of pyridine and acetic anhydride[1]. The same procedure would be followed for the deuterated internal standard using this compound[1].
-
Reaction Quenching and Sample Cleanup: The reaction is stopped, and the excess derivatizing reagent is removed. The derivatized sample is then reconstituted in a solvent compatible with the analytical instrument.
Instrumental Analysis
The derivatized sample is injected into an LC-MS/MS or GC-MS system. The instrument is operated in a mode that allows for the simultaneous detection and quantification of the derivatized analyte and the deuterated internal standard.
Data Analysis
The peak areas of the analyte and the internal standard are measured. The concentration of the analyte in the original sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Logical Relationship: Analyte and Internal Standard
The fundamental principle behind using a deuterated internal standard is that it behaves almost identically to the analyte throughout the analytical process, thus providing a reliable basis for quantification.
Conclusion
The use of this compound as an internal standard in quantitative analytical methods offers significant advantages in terms of accuracy and precision. Its near-identical chemical and physical properties to the non-deuterated form make it an excellent tool for correcting for analytical variability, particularly matrix effects in complex biological samples. While the initial cost of a deuterated standard may be higher than that of a non-deuterated analog, the improved data quality and reliability often justify the investment, especially in regulated environments such as drug development and clinical research. The provided experimental workflow and logical diagrams illustrate the principles and practical application of using this compound to achieve robust and defensible quantitative results.
References
A Comparative Guide to the GC-MS Response of Analytes and Their Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gas chromatography-mass spectrometry (GC-MS) response of native analytes and their deuterated analogs, which are frequently employed as internal standards in quantitative analysis. The use of deuterated standards is considered the gold standard for correcting analytical variability.[1][2][3] However, understanding the nuances of their behavior relative to the non-labeled analyte is crucial for accurate and precise quantification. This document outlines the key performance differences, provides supporting data, and details the experimental protocols for their evaluation.
Key Performance Comparisons: Analyte vs. Deuterated Analog
Deuterated internal standards are invaluable in quantitative mass spectrometry as they closely mimic the physicochemical properties of the analyte of interest.[4] This similarity allows them to compensate for variations during sample preparation, injection, and ionization.[2][5] Despite their similarities, subtle differences in GC-MS response can arise.
One common observation is a slight difference in retention time, with the deuterated analog often eluting slightly earlier than the native analyte.[6][7] This phenomenon, known as the chromatographic isotope effect, is attributed to the stronger C-D bond compared to the C-H bond, which can lead to minor differences in volatility and interaction with the GC stationary phase.[7][8]
Furthermore, the mass spectral response between an analyte and its deuterated counterpart may not be identical. Studies have shown that some analytes exhibit a higher mass response than their equimolar deuterated analogs, which can lead to discrepancies in quantification if not properly addressed.[9][10][11] This difference in response can be influenced by factors such as the position and number of deuterium (B1214612) labels, as well as the ionization and fragmentation characteristics of the molecule.[12]
Quantitative Data Summary
The following table summarizes the comparative GC-MS response for selected analytes and their deuterated analogs based on published experimental data. The response factor is calculated as the peak area of the analyte divided by the peak area of the internal standard. An ideal response factor for equimolar concentrations would be 1.0.
| Analyte | Deuterated Analog | Analyte/Analog Molar Ratio | Observed Response Factor (Analyte/Analog) | Key Observations | Reference |
| Dimethyl azelate (DMA) | d₆-Dimethyl azelate (d₆-DMA) | Equimolar | > 1.0 | The native analyte showed a consistently higher total ion current (TIC) response. This was not due to ion cross-contribution or H/D exchange. | [9][10][11] |
| Dimethyl adipate | Deuterated counterpart | Equimolar | > 1.0 | Similar to DMA, the non-deuterated form exhibited a greater response. | [11] |
| Dimethyl phthalate | Deuterated counterpart | Equimolar | > 1.0 | The trend of higher response for the native analyte was also observed for this compound. | [11] |
| Pentobarbital | d₅-Pentobarbital | Not specified | Analyte and analog ions are selected to minimize cross-contribution. | Proper selection of fragment ions is crucial to avoid interference between the analyte and the deuterated standard. | [12] |
| Hydrocodone | Hydrocodone-d₃ | Equimolar (in calibration) | Calibration curve generated based on the ratio of analyte to internal standard. | Isotope dilution method with MRM on a triple quadrupole GC-MS/MS provides specificity and sensitivity. | [13] |
Experimental Protocols
A robust evaluation of the comparative GC-MS response of an analyte and its deuterated analog is essential for method development and validation. The following is a detailed methodology for conducting such a comparison.
Objective: To determine and compare the GC-MS response factors of a target analyte and its corresponding deuterated internal standard.
Materials:
-
Target analyte reference standard
-
Deuterated analog of the analyte (internal standard)
-
High-purity solvents (e.g., methanol, acetonitrile)
-
GC-MS system with a suitable column
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., 1 mg/mL).
-
-
Preparation of Standard Solutions:
-
Prepare a series of at least five calibration standards containing varying concentrations of the analyte and a fixed concentration of the deuterated internal standard.[14]
-
Prepare a separate solution containing an equimolar concentration of both the analyte and the deuterated internal standard.
-
-
GC-MS Analysis:
-
Establish a GC-MS method with optimized parameters for the separation and detection of the analyte and its deuterated analog. Key parameters to consider include injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., scan range or selected ion monitoring - SIM mode).
-
Analyze the prepared standard solutions using the developed GC-MS method.
-
-
Data Analysis:
-
For each injection, integrate the peak areas of the analyte and the deuterated internal standard.
-
For the equimolar solution, calculate the response factor by dividing the peak area of the analyte by the peak area of the deuterated internal standard.
-
For the calibration standards, calculate the response factor (Analyte Area / Internal Standard Area) for each concentration level.[14]
-
Construct a calibration curve by plotting the response factor against the analyte concentration. The linearity of this curve is a key indicator of the suitability of the internal standard for quantification.
-
Visualizing the Workflow and Isotopic Effects
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. ukisotope.com [ukisotope.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Variations in GC–MS Response Between Analytes and Deuterated Analogs [agris.fao.org]
- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 11. researchgate.net [researchgate.net]
- 12. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. benchchem.com [benchchem.com]
Navigating Isotopic Overlap: A Guide to Correction Strategies for Deuterated Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative mass spectrometry, the challenge of isotopic interference is a critical hurdle to ensuring data accuracy. This guide provides a comprehensive comparison of established methods to correct for these interferences, supported by experimental data and detailed protocols to aid in the selection and implementation of the most appropriate strategy for your bioanalytical assays.
The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, is a cornerstone of precise quantification in liquid chromatography-mass spectrometry (LC-MS).[1] The core principle relies on the assumption that the SIL-IS behaves identically to the analyte during sample preparation and ionization, thus providing a reliable reference for normalization. However, a phenomenon known as isotopic interference, or "cross-talk," can undermine this assumption and introduce significant bias into quantitative results.[2][3]
This interference arises from the natural isotopic abundance of elements within the analyte molecule. These naturally occurring heavier isotopes can contribute to the mass channel of the deuterated internal standard, leading to an artificially inflated response for the IS. This issue is particularly pronounced for compounds with higher molecular weights, those containing isotopically rich elements like chlorine, bromine, or sulfur, and when the analyte concentration is significantly higher than that of the internal standard.[2][3] The consequence is often a non-linear calibration curve and compromised accuracy in the quantification of the analyte.[2]
This guide will explore and compare three primary strategies to mitigate the effects of isotopic interference: mathematical correction using a nonlinear calibration function, optimization of the internal standard, and the use of alternative monitoring ions.
Comparative Analysis of Correction Methods
The selection of an appropriate correction method depends on various factors, including the properties of the analyte and internal standard, the required level of accuracy, and practical laboratory considerations. The following table summarizes the key aspects of each approach.
| Correction Method | Principle | Advantages | Disadvantages | Best Suited For |
| Nonlinear Calibration Function | A mathematical model is applied to the calibration curve to account for the predictable contribution of the analyte's isotopes to the internal standard's signal.[3] | Provides accurate correction without altering the experimental setup.[2] Can also correct for analyte impurity in the IS.[3] | Requires experimental determination of correction constants for each analyte/IS pair.[2] May be complex to implement in some data analysis software. | Assays where isotopic overlap is consistent and well-characterized. Situations where changing the IS is not feasible. |
| Increased Internal Standard Concentration | By increasing the concentration of the SIL-IS, the relative contribution of the interfering analyte isotopes to the IS signal is minimized.[2][4] | Simple to implement. Can significantly reduce bias.[4] | May increase overall assay cost.[4] High concentrations of IS can lead to detector saturation or ion suppression effects. | Initial stages of method development to quickly assess and mitigate interference. When a moderate level of correction is sufficient. |
| Monitoring a Less Abundant Isotope | An alternative, less abundant isotopic peak of the SIL-IS that does not have interference from the analyte's natural isotopes is monitored as the precursor ion.[2][4] | Effectively eliminates the cross-signal contribution.[4] Can be a cost-effective solution by allowing lower IS concentrations.[4] | The less abundant isotope will have a lower signal intensity, potentially impacting assay sensitivity.[2] Requires careful selection of a truly interference-free isotope. | High-concentration analyte samples where interference is severe. When high sensitivity is not the primary concern. |
| Alternative Stable Isotopes (¹³C, ¹⁵N) | Utilizing internal standards labeled with ¹³C or ¹⁵N, which have a larger mass difference from the analyte, inherently avoids the isotopic overlap seen with deuterium.[1] | Provides the most robust and accurate quantification by eliminating the root cause of interference.[1] | Significantly higher cost and potentially longer synthesis times compared to deuterated standards. | Assays requiring the highest level of accuracy and precision, particularly in regulated bioanalysis.[1] |
Experimental Data: A Case Study with Flucloxacillin (B1213737)
A study on the antibiotic flucloxacillin (FLX) provides a clear example of the impact of isotopic interference and the effectiveness of different correction strategies. FLX contains both chlorine and sulfur, making it susceptible to isotopic overlap.
| Internal Standard (IS) & Concentration | Monitored IS Transition (m/z) | Observed Bias (%) |
| SIL-IS (457 g/mol ) at 0.7 mg/L | 458 → 160 | Up to 36.9 |
| SIL-IS (457 g/mol ) at 14 mg/L | 458 → 160 | Reduced to 5.8 |
| SIL-IS (459 g/mol ) at 0.7 mg/L | 460 → 160 | 13.9 |
Data sourced from a study on mitigating analyte to stable isotope labelled internal standard cross-signal contribution.[4]
The data clearly demonstrates that at a low concentration, the standard deuterated internal standard (m/z 458) suffers from significant bias. Increasing the concentration of this IS drastically reduces the bias. Furthermore, switching to a less abundant, interference-free isotope (m/z 460) also provides a substantial improvement in accuracy, even at a low concentration.[4]
Experimental Protocols
To implement these correction strategies, the following general protocols can be adapted to specific assays.
Protocol 1: Correction using a Nonlinear Calibration Function
-
Characterize the Interference:
-
Prepare a series of analyte solutions of known concentrations without the internal standard.
-
Analyze these solutions and monitor the mass transition of the deuterated internal standard to measure the analyte's isotopic contribution at that m/z.
-
Prepare a solution of the deuterated internal standard without the analyte to measure any contribution from impurities.
-
-
Determine Correction Constants:
-
Based on the measurements from step 1, calculate the constants that describe the proportional contribution of the analyte signal to the internal standard signal.
-
-
Apply the Nonlinear Fit:
-
Incorporate these experimentally determined constants into a nonlinear calibration function. A common model is: Response Ratio = (a * Concentration) / (1 + b * Concentration) where 'a' is the calibration parameter and 'b' is the correction constant.
-
-
Validate the Method:
-
Analyze quality control samples at various concentrations to confirm the accuracy and precision of the corrected method.
-
Protocol 2: Optimizing Internal Standard Concentration
-
Initial Assessment:
-
Develop the LC-MS/MS method using a standard concentration of the deuterated internal standard (e.g., at the midpoint of the calibration curve).
-
Analyze high-concentration analyte samples and assess the linearity of the calibration curve. Significant deviation from linearity at the high end may indicate isotopic interference.
-
-
Concentration Titration:
-
Prepare and analyze calibration curves with increasing concentrations of the internal standard (e.g., 2x, 5x, 10x the initial concentration).
-
-
Evaluate Performance:
-
Compare the linearity (R²) and the accuracy of the quality control samples for each internal standard concentration.
-
Select the lowest concentration that provides acceptable linearity and accuracy without causing detector saturation.
-
Protocol 3: Monitoring a Less Abundant Isotope
-
Isotopic Profile Analysis:
-
Infuse a high-concentration solution of the analyte and a separate high-concentration solution of the deuterated internal standard into the mass spectrometer.
-
Acquire full-scan mass spectra for both the analyte and the IS to visualize their complete isotopic profiles.
-
-
Selection of an Interference-Free IS Ion:
-
Identify an isotopic peak of the internal standard that has a unique m/z value with no significant contribution from the analyte's isotopic cluster. This will typically be a higher mass isotope (e.g., M+2 or M+3 of the IS).
-
-
Method Development and Validation:
-
Develop an MRM (Multiple Reaction Monitoring) method using the selected interference-free precursor ion for the internal standard.
-
Optimize collision energy and other MS parameters for this new transition.
-
Fully validate the method for linearity, accuracy, precision, and sensitivity.
-
Logical Workflow for Addressing Isotopic Interference
The following diagram illustrates a decision-making workflow for selecting and implementing an appropriate correction strategy for isotopic interference.
Caption: Decision workflow for addressing isotopic interference.
Conclusion
The potential for isotopic interference from deuterated internal standards is a critical consideration in quantitative mass spectrometry. A thorough understanding of the causes and a systematic approach to correction are essential for generating reliable and accurate data. While mathematical corrections and optimization of the internal standard concentration offer practical solutions, monitoring a less abundant, interference-free isotope can provide a more robust method. For assays demanding the highest level of rigor, the use of ¹³C or ¹⁵N-labeled internal standards, despite the higher cost, remains the gold standard for circumventing the challenges of isotopic overlap. By carefully evaluating the specific needs of the assay and applying the appropriate correction strategy, researchers can ensure the integrity and validity of their quantitative results.
References
A Head-to-Head Comparison of Stable Isotope Labeling Reagents for Quantitative Proteomics: Acetic Anhydride-d6 vs. The Field
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of a stable isotope labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of Acetic anhydride-d6 against other widely used labeling reagents—Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). We present a comprehensive overview of their labeling chemistries, experimental workflows, and performance metrics, supported by experimental data to inform your selection process.
At a Glance: Key Performance Characteristics
The selection of an appropriate labeling strategy depends on the specific biological question, sample type, and available instrumentation. Here, we summarize the key features of this compound, TMT, iTRAQ, and SILAC to provide a high-level comparison.
| Feature | This compound | TMT (Tandem Mass Tags) | iTRAQ | SILAC |
| Labeling Principle | Chemical labeling (acetylation) of primary amines (N-terminus and lysine (B10760008) residues) with a deuterated acetyl group. | Chemical labeling of primary amines with isobaric tags. | Chemical labeling of primary amines with isobaric tags. | Metabolic incorporation of stable isotope-labeled amino acids (e.g., arginine and lysine) into proteins in vivo.[1][2][3] |
| Multiplexing Capacity | Typically 2-plex (light vs. heavy). | Up to 18-plex with TMTpro reagents.[4][5][6] | 4-plex or 8-plex.[7][8] | 2-plex or 3-plex.[3] |
| Quantification Level | MS1 (precursor ion) level. | MS2 or MS3 (reporter ion) level.[4][5] | MS2 (reporter ion) level.[7][9] | MS1 (precursor ion) level.[1][10] |
| Labeling Efficiency | >99% to 100% under optimized conditions.[1][5] | High, but can be affected by factors like pH.[9][11] | High.[8] | >97% incorporation is achievable with sufficient cell doublings.[10] |
| Sample Type | In vitro labeling applicable to cell lysates, tissues, and biofluids.[5] | In vitro labeling applicable to a wide range of samples.[4][7] | In vitro labeling applicable to a wide range of samples.[7][9] | Primarily for cultured cells; can be adapted for some organisms.[1][12] |
| Cost-Effectiveness | Generally considered a cost-effective chemical labeling method. | Higher cost per sample due to complex reagent synthesis. | Higher cost per sample compared to simple chemical labels. | Can be expensive due to the cost of labeled amino acids and specialized cell culture media.[12] |
Delving Deeper: A Comparative Analysis
This compound: A Simple and Efficient Choice for Amine Labeling
This compound is a chemical labeling reagent that introduces a stable isotope label by acetylating the primary amines of peptides, specifically the N-terminus and the ε-amino group of lysine residues. The "light" sample is treated with standard acetic anhydride (B1165640), while the "heavy" sample is labeled with the deuterated form.[5] This results in a predictable mass shift that allows for the relative quantification of peptides at the MS1 level by comparing the signal intensities of the light and heavy isotopic pairs.
One of the primary advantages of this method is its high labeling efficiency, which can reach up to 100% under optimized conditions.[1] This ensures that nearly all available sites are labeled, leading to accurate quantification. The workflow is relatively straightforward and can be applied to a wide variety of sample types, including those not amenable to metabolic labeling.
However, a limitation of this approach is its typically low multiplexing capacity, usually restricted to a 2-plex experiment. While simple and cost-effective, it may not be suitable for studies requiring the comparison of multiple conditions simultaneously.
TMT and iTRAQ: The Power of Isobaric Tagging for High-Throughput Analysis
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are both chemical labeling methods that utilize isobaric tags.[4][7] These tags have the same total mass, meaning that peptides labeled with different tags from different samples will appear as a single peak in the MS1 scan.[4][8] Upon fragmentation in the mass spectrometer (MS/MS or MS3), the tags release reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification.[4][7][9]
The key advantage of TMT and iTRAQ is their high multiplexing capability. TMT reagents, for instance, are available in various plexes, with TMTpro allowing for the simultaneous analysis of up to 18 samples.[4][6] This significantly increases throughput and reduces experimental variability by allowing all samples to be processed and analyzed together.[13]
While powerful, these methods can be more expensive than simpler chemical labeling reagents. Furthermore, accurate quantification with isobaric tags can be affected by issues such as ratio compression, which can be mitigated by using more advanced MS techniques like MS3 analysis.[6]
SILAC: The Gold Standard for In Vivo Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling technique where cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids, typically arginine and lysine.[1][2][3] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome.[1][10] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. Quantification is performed at the MS1 level by comparing the intensities of the peptide pairs.[1]
SILAC is often considered a gold standard for quantitative accuracy because the labeling is introduced in vivo, minimizing quantification errors that can arise from sample handling and processing.[10] It is particularly well-suited for studying dynamic cellular processes.
The main limitations of SILAC are its restriction to organisms that can be metabolically labeled, primarily cultured cells, and the time required for complete incorporation of the labeled amino acids.[1][12] The cost of the labeled amino acids and specialized media can also be a significant factor.[12]
Experimental Protocols
This compound Labeling Protocol
This protocol is adapted from methods for quantifying lysine acylation stoichiometry and can be used for general quantitative proteomics.[4][7]
-
Protein Extraction and Digestion:
-
Extract proteins from your samples using a suitable lysis buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate protease, such as trypsin.
-
-
Peptide Labeling:
-
Resuspend the dried peptide samples in a labeling buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.5).
-
For the "heavy" sample, add this compound to a final concentration of approximately 10 mM.
-
For the "light" sample, add standard (unlabeled) acetic anhydride to the same final concentration.
-
Incubate the reactions for 1 hour at room temperature with gentle agitation.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Combine the "light" and "heavy" labeled samples.
-
Acidify the combined sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the sample.
-
-
LC-MS/MS Analysis:
-
Reconstitute the labeled peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer, acquiring data at the MS1 level for quantification.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for this compound labeling and a generalized workflow for other stable isotope labeling strategies.
Caption: Workflow for quantitative proteomics using this compound labeling.
Caption: Generalized workflow for stable isotope labeling in proteomics.
Signaling Pathway Example: Amine Labeling Chemistry
The fundamental reaction for this compound, TMT, and iTRAQ labeling involves the modification of primary amines. The following diagram illustrates this chemical principle.
Caption: Chemical reaction for labeling primary amines with this compound.
Conclusion
The choice between this compound, TMT, iTRAQ, and SILAC depends on a nuanced understanding of the experimental goals and constraints. This compound offers a simple, cost-effective, and highly efficient method for 2-plex quantitative proteomics, making it an excellent choice for straightforward comparative studies. For high-throughput analyses requiring the comparison of multiple samples, the isobaric tagging strategies of TMT and iTRAQ provide unparalleled multiplexing capabilities. When the highest level of quantitative accuracy is paramount and the experimental system allows for it, SILAC remains the benchmark for in vivo quantitative proteomics. By carefully considering the factors outlined in this guide, researchers can select the most appropriate stable isotope labeling reagent to power their proteomic discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. TMT-based quantitative proteomics analysis reveals the key proteins related with the differentiation process of goat intramuscular adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Acetic Anhydride-d6: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance for the proper disposal of Acetic anhydride-d6, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound, a deuterated analog of acetic anhydride (B1165640), is a flammable, corrosive, and water-reactive liquid that requires careful handling and disposal.[1][2] Improper disposal can lead to violent exothermic reactions, the release of corrosive vapors, and potential environmental harm.[3] The chemical reactivity and toxicity of the deuterated form are identical to those of unlabeled acetic anhydride, and thus the disposal procedures are the same.[3]
Core Principles of Disposal
The fundamental strategy for the safe disposal of this compound involves a controlled two-step chemical conversion process to non-hazardous materials:
-
Hydrolysis: The initial and most critical step is the slow and controlled reaction of this compound with a large excess of water, typically in the form of an ice/water mixture. This converts the reactive anhydride into two equivalents of deuterated acetic acid. This reaction is highly exothermic and must be managed carefully to prevent boiling and splashing.[3]
-
Neutralization: The resulting acetic acid-d6 solution is then neutralized with a suitable base to a pH range that is acceptable for aqueous waste disposal.[3]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe disposal of this compound.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole this compound : 2 moles Sodium Bicarbonate | This compound hydrolyzes to two equivalents of acetic acid-d6, each of which is neutralized by one equivalent of sodium bicarbonate.[3] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A safe and effective weak base for neutralization that provides a visual cue (gas evolution) of the reaction progress. |
| Final pH of Waste Solution | 5.0 - 9.5 | This pH range is generally acceptable for laboratory aqueous waste disposal. However, always confirm with your institution's specific guidelines.[3] |
| Exothermicity | High | Both hydrolysis and neutralization are exothermic. Procedures must be designed to manage heat generation effectively.[3] |
Experimental Protocol for Laboratory-Scale Disposal
This protocol is intended for the disposal of small quantities (typically <100 mL) of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Large beaker (at least 20x the volume of the anhydride)
-
Secondary containment (e.g., a larger beaker or an ice bath)
-
Stir bar and magnetic stir plate
-
Crushed ice
-
Cold deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH paper or pH meter
-
Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. All operations must be performed in a certified chemical fume hood.
Procedure:
-
Preparation:
-
Don all required PPE and work within a chemical fume hood.
-
Prepare a large beaker with a stir bar, containing a large excess of crushed ice and cold water. The volume of the ice/water mixture should be at least 10 times the volume of the this compound to be quenched.[3]
-
Place the beaker in a secondary container to manage the temperature and contain any potential splashes.[3]
-
-
Hydrolysis (Quenching):
-
Begin stirring the ice/water mixture.
-
Slowly and carefully, add the this compound dropwise to the center of the vortex of the stirred ice/water mixture.[3]
-
The addition rate should be controlled to prevent excessive heat generation, fuming, or splashing.[3] If the reaction becomes too vigorous, cease addition immediately and allow it to subside.
-
Continue stirring the solution until all the ice has melted and the solution has reached room temperature to ensure the hydrolysis is complete.
-
-
Neutralization:
-
While continuing to stir, slowly add a saturated solution of sodium bicarbonate to the acetic acid-d6 solution.
-
Carbon dioxide gas will evolve, causing frothing. Add the bicarbonate solution at a rate that controls the foaming.
-
Continue adding the neutralizing agent until gas evolution ceases.
-
Check the pH of the solution using pH paper or a calibrated pH meter. Continue to add sodium bicarbonate solution in small portions until the pH is within the acceptable range for your facility's aqueous waste stream (typically between 5.0 and 9.5).[3]
-
-
Final Disposal:
-
Once the solution is neutralized and no more gas is evolving, it can be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations for aqueous waste.[3]
-
For larger quantities or if you are uncertain about the procedure, the waste should be collected in a properly labeled hazardous waste container for disposal by a licensed professional waste disposal service.[4][5]
-
Spill and Emergency Procedures
In the event of a spill, evacuate the area and remove all sources of ignition.[1][6] For small spills, cover with a dry, inert material such as soda ash or calcium carbonate and place into a closed container for disposal.[1] Do not use combustible materials like sawdust. Do not add water directly to the spill as it can cause a violent reaction.[1] For large spills, contact your institution's environmental health and safety department immediately.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Acetic Anhydride-d6
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Acetic anhydride-d6.
This compound is a flammable, corrosive, and moisture-sensitive compound that necessitates stringent safety protocols in a laboratory setting.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety Concerns
This compound is classified as a flammable liquid and vapor.[2] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[2] The substance is also moisture-sensitive and reacts with water to form acetic acid.[1][3]
First Aid at a Glance:
| Exposure Route | Immediate Action |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Butyl-rubber recommended)[6] | Flame-retardant, antistatic laboratory coat[3] | Not generally required if work is conducted in a certified chemical fume hood.[6] |
| Handling Large Quantities (>1L) | Chemical splash goggles and a face shield | Butyl-rubber gloves[6] | Flame-retardant, antistatic laboratory coat[6] | May be required; consult with your institution's environmental health and safety department.[6] |
| Spill Cleanup | Chemical splash goggles and a face shield | Chemical-resistant gloves (Butyl-rubber recommended) | Complete protective clothing[2] | A self-contained breathing apparatus (SCBA) is recommended, especially for large spills or in poorly ventilated areas.[2] |
| Emergency (Fire) | Not applicable | Not applicable | Full protective clothing and a self-contained breathing apparatus (SCBA).[2] | Self-contained breathing apparatus (SCBA).[2] |
Operational Plans: From Handling to Disposal
Adherence to a strict, step-by-step operational plan is paramount to ensuring safety and preventing accidental exposure or release.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Step-by-step procedure for the safe handling of this compound.
Spill Response Plan
In the event of a spill, a clear and immediate response is crucial to mitigate risks. The following decision-making diagram provides guidance for spill response.
Caption: Decision-making guide for responding to an this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation: All waste, whether solid (e.g., contaminated absorbents, gloves) or liquid, must be collected in a designated, properly labeled hazardous waste container.[3]
-
Container Labeling: Use your institution's approved hazardous waste labels. Ensure the label clearly identifies the contents as "Hazardous Waste: this compound" and includes any other required information.
-
Prohibited Disposal: this compound should never be disposed of down the drain.[3]
-
Waste Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.
By adhering to these guidelines, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
